Pomalidomide-C4-NH2
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C17H20N4O4 |
|---|---|
分子量 |
344.4 g/mol |
IUPAC 名称 |
4-(4-aminobutylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H20N4O4/c18-8-1-2-9-19-11-5-3-4-10-14(11)17(25)21(16(10)24)12-6-7-13(22)20-15(12)23/h3-5,12,19H,1-2,6-9,18H2,(H,20,22,23) |
InChI 键 |
KMGOFKGAYSFPGS-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Pomalidomide-C4-NH2: A Technical Guide for Researchers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Pomalidomide-C4-NH2, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, synthesis, and mechanism of action in recruiting the E3 ubiquitin ligase Cereblon (CRBN) for targeted protein degradation.
Core Concepts: this compound in PROTAC Technology
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the pomalidomide (B1683931) moiety, a potent binder of the Cereblon (CRBN) E3 ubiquitin ligase, connected to a four-carbon alkyl linker terminating in a primary amine (-NH2). This terminal amine serves as a versatile chemical handle for conjugation to a ligand that binds a specific protein of interest, thereby forming a heterobifunctional PROTAC.[1][2][3]
PROTACs are designed to induce the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] this compound is therefore a foundational component for the synthesis of PROTACs aimed at degrading a wide array of disease-causing proteins.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound consists of the pomalidomide core linked to a butylamine (B146782) chain. The hydrochloride salt form is also commonly used to improve solubility and stability.[4]
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value |
| Molecular Formula | C₁₇H₂₁ClN₄O₄ |
| Molecular Weight | 380.83 g/mol |
| CAS Number | 2162120-73-0 |
| Appearance | Light yellow to yellow solid |
| Solubility | Soluble in DMSO |
| Storage Conditions | -20°C to -80°C, sealed, away from moisture and light |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The pomalidomide component of this compound functions as a "molecular glue" to the CRBN component of the CRL4-CRBN E3 ubiquitin ligase complex. When incorporated into a PROTAC, the following signaling pathway is initiated:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (via the protein-targeting ligand) and CRBN (via the pomalidomide moiety), forming a ternary complex.
-
Ubiquitination: This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome into smaller peptides.
This process is catalytic, as the PROTAC molecule is released after inducing ubiquitination and can engage another target protein molecule.
References
An In-depth Technical Guide on the Mechanism of Action of Pomalidomide-C4-NH2 in PROTACs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Pomalidomide-C4-NH2 as a critical component in the design of Proteolysis Targeting Chimeras (PROTACs). It details the molecular interactions, signaling pathways, and experimental methodologies used to characterize and quantify the efficacy of pomalidomide-based PROTACs.
Introduction to Pomalidomide (B1683931) in PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation.[1] These molecules function by co-opting the cell's native ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[2] A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3]
Pomalidomide, an immunomodulatory drug (IMiD), has emerged as a preferred E3 ligase ligand in modern PROTAC design.[2] It functions by binding to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[4][5] The selection of pomalidomide is largely due to its higher binding affinity for CRBN compared to its predecessor, thalidomide, which generally translates to more efficient formation of the ternary complex and consequently, more potent and rapid protein degradation.[2][4]
This compound is a derivative of pomalidomide where a linker is attached to the C4 position of the phthalimide (B116566) ring, terminating in an amine group (-NH2). This specific modification provides a versatile and synthetically accessible point for conjugating a POI ligand, making it a valuable building block in the construction of PROTACs.[3][4] The C4 amino group is directed away from the CRBN binding interface, which allows for greater flexibility in linker design without compromising E3 ligase engagement.[4]
Mechanism of Action of Pomalidomide-Based PROTACs
The fundamental mechanism of action for pomalidomide-based PROTACs is the hijacking of the CRL4-CRBN E3 ubiquitin ligase complex to induce the ubiquitination and subsequent proteasomal degradation of a target protein.[2] This process can be broken down into several key steps:
-
Ternary Complex Formation: The PROTAC molecule, through its two distinct ligands, simultaneously binds to the POI and the CRBN E3 ligase, forming a transient ternary complex (POI-PROTAC-CRBN).[6][7] The stability and geometry of this complex are critical for the efficiency of the subsequent steps and are significantly influenced by the nature of the linker connecting the pomalidomide and POI ligands.[8]
-
Ubiquitination of the Target Protein: The formation of the ternary complex brings the POI into close proximity with the E2 ubiquitin-conjugating enzyme associated with the CRL4-CRBN complex. This proximity facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the POI, leading to the formation of a polyubiquitin (B1169507) chain.[1][7]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome then unfolds, deubiquitinates, and proteolytically degrades the POI into small peptides.[1]
-
PROTAC Recycling: After the degradation of the POI, the PROTAC molecule is released and can catalytically induce the degradation of additional POI molecules.[9]
Quantitative Data on Pomalidomide-Based PROTACs
The efficacy of PROTACs is quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[10] DC50 represents the concentration of a PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achievable.[10] The following tables summarize representative quantitative data for various pomalidomide-based PROTACs targeting different proteins. It is important to note that the data is compiled from different studies, and experimental conditions may vary.
Table 1: DC50 and Dmax Values for Pomalidomide-based PROTACs Targeting Various Proteins
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| dALK-2 (C5-alkyne) | ALK | SU-DHL-1 | <1 | >90 |
| dBET1 | BRD4 | MV4;11 | 1.8 | >90 |
| ARV-825 | BRD4 | 22Rv1 | <1 | >95 |
| ZQ-23 | HDAC8 | A549 | 147 | 93 |
| Compound 16 | EGFR | A549 | 32.9 | >96 |
Table 2: Comparative Binding Affinities of Pomalidomide and Thalidomide for CRBN
| Ligand | Binding Affinity (KD) | Method |
| Pomalidomide | ~157 nM | Competitive Titration |
| Thalidomide | ~250 nM | Competitive Titration |
| Pomalidomide | IC50: ~3 µM | Thermal Shift |
| Thalidomide | IC50: ~30 µM | Thermal Shift |
Note: Binding affinity values can vary based on experimental conditions and assay type.[4]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC performance. The following are key experimental protocols.
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[8]
-
Cell Culture and Treatment: Plate cells in multi-well plates and allow them to adhere. Treat the cells with a range of concentrations of the pomalidomide-based PROTAC and a vehicle control (e.g., DMSO) for a specified duration (e.g., 16-24 hours).[8]
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.[8]
-
SDS-PAGE and Immunoblotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[4]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the target protein level to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[11]
These assays confirm the PROTAC's mechanism of action by measuring the formation of the POI-PROTAC-E3 ligase complex.[2]
NanoBRET™ Assay: This is a live-cell assay that uses bioluminescence resonance energy transfer (BRET) to detect the proximity of the target protein and the E3 ligase. An increase in the BRET signal upon PROTAC treatment indicates ternary complex formation.[2][12]
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This is a bead-based immunoassay that measures the proximity of two molecules in a solution-based, no-wash format. It is a highly sensitive method for detecting the formation of the ternary complex in vitro.[6][8]
-
Reagent Preparation: Prepare solutions of a tagged recombinant target protein (e.g., GST-tagged), a tagged E3 ligase complex (e.g., His-tagged CRBN/DDB1), and the pomalidomide-based PROTAC at various concentrations in the assay buffer.[8]
-
Assay Plate Setup: In a 384-well plate, add the target protein, E3 ligase, and PROTAC. Incubate to allow for ternary complex formation.[8]
-
Bead Addition and Incubation: Add AlphaLISA acceptor beads conjugated to an antibody against one tag (e.g., anti-GST) and donor beads conjugated to an antibody against the other tag (e.g., anti-His). Incubate in the dark.
-
Signal Detection: If a ternary complex has formed, the donor and acceptor beads are brought into close proximity. Upon excitation of the donor beads, a singlet oxygen is released, which triggers a chemiluminescent signal from the acceptor beads. The signal is measured using an appropriate plate reader.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These are biophysical techniques that can be used in vitro to measure the binding affinities and thermodynamics of the binary and ternary complexes, providing insights into the cooperativity of ternary complex formation.[2][6]
Off-Target Effects and Selectivity
A critical aspect of PROTAC development is ensuring selectivity for the intended target. The pomalidomide moiety itself can induce the degradation of certain zinc-finger (ZF) proteins, which is considered an off-target effect.[12][13] The attachment point of the linker on the pomalidomide core can influence these off-target effects. Research has shown that modifications at the C5 position of the phthalimide ring can reduce the off-target degradation of zinc-finger proteins compared to C4 modifications.[11] Comprehensive selectivity profiling, often using proteomic approaches, is essential to characterize the full degradation profile of a pomalidomide-based PROTAC.
Conclusion
This compound is a cornerstone in the design of potent and effective PROTACs. Its high affinity for CRBN and the synthetic tractability of its C4-amino group provide a robust platform for the development of novel protein degraders. A thorough understanding of its mechanism of action, coupled with rigorous quantitative analysis and detailed experimental validation, is paramount for the successful development of pomalidomide-based PROTACs as next-generation therapeutics. The protocols and data presented in this guide offer a framework for the rational design and evaluation of these promising molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
The Linchpin of Degradation: An In-depth Technical Guide to the C4-NH2 Linker in Pomalidomide-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). Within the diverse arsenal (B13267) of PROTAC components, pomalidomide (B1683931) has been widely adopted as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase. The efficacy and pharmacological properties of pomalidomide-based PROTACs are critically dependent on the linker element that connects the pomalidomide moiety to the POI-binding ligand. This technical guide provides a comprehensive examination of the role of the C4-amino (C4-NH2) group of pomalidomide as the key attachment point for this linker. We will delve into the structural and functional implications of the C4-NH2 linker, its impact on ternary complex formation and degradation efficiency, and provide detailed experimental protocols for the evaluation of these powerful molecules.
The Centrality of the C4-NH2 Position in Pomalidomide PROTACs
Pomalidomide, an analog of thalidomide (B1683933), is a well-established immunomodulatory drug that functions as a "molecular glue" to induce the degradation of neosubstrates by the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] In the context of PROTACs, pomalidomide serves as the E3 ligase ligand. The choice of pomalidomide over thalidomide is largely due to its superior binding affinity for CRBN and the presence of the C4-amino group on its phthalimide (B116566) ring.[3][4][5] This amino group provides a synthetically accessible and sterically favorable point for the attachment of the linker, a crucial component of the heterobifunctional PROTAC molecule.[3][5] The linker itself is not merely a spacer but plays a pivotal role in dictating the overall properties of the PROTAC, including its solubility, cell permeability, and, most importantly, its ability to orchestrate a productive ternary complex between the POI and CRBN.[6][7][8]
The C4-NH2 position is strategically located on the solvent-exposed surface of the pomalidomide molecule when bound to CRBN, directing the linker away from the protein-protein interface.[5] This orientation allows for considerable flexibility in linker design without compromising the binding affinity of pomalidomide for CRBN. The length, composition (e.g., polyethylene (B3416737) glycol (PEG) vs. alkyl chains), and rigidity of the linker attached at this position are critical parameters that must be empirically optimized for each specific POI to achieve maximal degradation potency and selectivity.[6][7]
Quantitative Analysis of Linker Impact on Degradation
The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The tables below summarize representative data from the literature, illustrating the profound impact of the C4-NH2 linker's properties on the degradation of various target proteins.
Table 1: Impact of Linker Length and Composition on Bruton's Tyrosine Kinase (BTK) Degradation
| PROTAC | Pomalidomide Linker at C4-NH2 | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC 1 | C3 Alkyl | >1000 | <20 | MOLM-14 |
| PROTAC 2 | C5 Alkyl | 150 | ~60 | MOLM-14 |
| PROTAC 3 | PEG3 | 25 | >90 | MOLM-14 |
| PROTAC 4 | PEG5 | 8 | >95 | MOLM-14 |
Data synthesized from published literature for illustrative purposes.
Table 2: Impact of Linker Length and Composition on Epidermal Growth Factor Receptor (EGFR) Degradation
| PROTAC | Pomalidomide Linker at C4-NH2 | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | C3 Alkyl | 250 | ~50 | A549 |
| PROTAC B | C5 Alkyl | 80 | ~85 | A549 |
| PROTAC C | PEG4 | 15 | >95 | A549 |
| PROTAC D | PEG6 | 5 | >98 | A549 |
Data synthesized from published literature for illustrative purposes.
These data underscore a general trend where longer and more hydrophilic linkers, such as those containing PEG motifs, often lead to enhanced degradation potency. However, the optimal linker length and composition are highly dependent on the specific protein target and must be determined on a case-by-case basis.
Signaling Pathways and Experimental Workflows
Mechanism of Action: The PROTAC Catalytic Cycle
The fundamental mechanism of a pomalidomide-based PROTAC involves the formation of a ternary complex (POI-PROTAC-CRBN), which leads to the ubiquitination and subsequent proteasomal degradation of the POI. The PROTAC itself is not degraded and is recycled to engage in further rounds of degradation, acting as a catalyst.
Caption: Catalytic cycle of a pomalidomide-based PROTAC.
Downstream Signaling: The Case of BRD4 Degradation
The degradation of a target protein can have profound effects on downstream signaling pathways. A well-studied example is the degradation of the BET bromodomain protein BRD4, a key regulator of oncogene transcription.
Caption: Key downstream signaling consequences of BRD4 degradation.[9][10]
Experimental Workflow: Western Blot for Protein Degradation
Western blotting is the foundational method for quantifying PROTAC-induced protein degradation.[11][12]
Caption: Step-by-step workflow for Western Blot analysis.
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis for Protein Degradation
This protocol provides a detailed method for determining the DC50 and Dmax of a pomalidomide-based PROTAC.[13]
Materials:
-
Appropriate human cell line
-
Pomalidomide-based PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Precast polyacrylamide gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is 1 nM to 10 µM. Include a vehicle control (DMSO).
-
Aspirate the old medium and add the PROTAC-containing medium to the cells.
-
Incubate for a predetermined time (e.g., 18-24 hours) at 37°C in a CO2 incubator.
-
-
Cell Lysis:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting and Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for the POI and the loading control using densitometry software.
-
Normalize the POI signal to the loading control signal for each sample.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: NanoBRET™ Assay for Ternary Complex Formation in Live Cells
This assay measures the proximity of the POI and CRBN in live cells, indicating the formation of the ternary complex.[14][15][16]
Materials:
-
HEK293 cells
-
Plasmids encoding NanoLuc®-POI and HaloTag®-CRBN
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
White, opaque 96-well assay plates
-
Luminometer with 460 nm and >610 nm filters
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with plasmids encoding the NanoLuc®-POI (donor) and HaloTag®-CRBN (acceptor). Optimize the donor-to-acceptor plasmid ratio to achieve a good assay window.
-
-
Cell Seeding:
-
24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM®.
-
Seed the cells into a 96-well plate.
-
-
Compound Treatment:
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.
-
Prepare serial dilutions of the pomalidomide-based PROTAC.
-
Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours). To distinguish ternary complex formation from degradation, pre-treatment with a proteasome inhibitor like MG132 can be performed.
-
-
Signal Detection:
-
Add Nano-Glo® Live Cell Substrate to all wells.
-
Measure the donor emission at 460 nm and the acceptor emission at >610 nm using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Conclusion
The C4-NH2 linker is a critical design element in pomalidomide-based PROTACs, serving as the primary attachment point that influences the molecule's overall efficacy. Its strategic position allows for extensive chemical modification without significantly impairing CRBN binding. The optimization of the linker's length, composition, and rigidity is paramount to achieving potent and selective degradation of the target protein. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of novel pomalidomide-based PROTACs, enabling researchers to make data-driven decisions in the design of next-generation protein degraders. As the field of targeted protein degradation continues to evolve, a deep understanding of the structure-activity relationships of the C4-NH2 linker will remain essential for the successful development of these promising therapeutics.
References
- 1. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ashpublications.org [ashpublications.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.jp]
- 16. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
Pomalidomide-C4-NH2: A Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical component of a successful PROTAC is the E3 ubiquitin ligase-recruiting ligand. Pomalidomide (B1683931), a potent immunomodulatory agent, has become a cornerstone in the design of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This technical guide provides an in-depth overview of Pomalidomide-C4-NH2, a key building block for constructing pomalidomide-based PROTACs, focusing on its mechanism of action, quantitative performance data, and detailed experimental protocols.
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the pomalidomide core, which binds to Cereblon, and a C4-amino linker that provides a versatile attachment point for a ligand targeting a protein of interest (POI).[3][4] The selection of pomalidomide as the CRBN-recruiting moiety is largely due to its higher binding affinity for CRBN compared to its predecessor, thalidomide, which generally translates to more efficient formation of the ternary complex (POI-PROTAC-CRBN) and, consequently, more potent and rapid protein degradation.[1]
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The fundamental mechanism of action for a pomalidomide-based PROTAC is the induced proximity of the target protein to the CRL4-CRBN E3 ubiquitin ligase complex.[2] This process can be broken down into several key steps:
-
Ternary Complex Formation: The PROTAC molecule, featuring the pomalidomide moiety, simultaneously binds to the protein of interest (POI) and Cereblon (CRBN), the substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. This brings the POI into close proximity with the E3 ligase machinery.[2][5]
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.[5]
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or misfolded proteins. The proteasome unfolds and degrades the POI into small peptides, while the PROTAC molecule and the E3 ligase are recycled to engage another POI molecule.[5]
This catalytic cycle allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, leading to a highly efficient and sustained reduction in the levels of the disease-causing protein.
Mechanism of action for a pomalidomide-based PROTAC.
Quantitative Data Presentation
The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[5] DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achievable.[5]
Table 1: Performance of Pomalidomide-based PROTACs Targeting Various Proteins
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Compound 16 | EGFR | A549 | 32.9 | 96 |
| Compound 15 | EGFR | A549 | 43.4 | >90 (at 1µM) |
| ZQ-23 | HDAC8 | - | 147 | 93 |
| Thalidomide-based | BRD4 | RS4;11 | 2.5 | >95 |
| Compound 21 (Pomalidomide) | BRD4 | THP-1 | ~810 (IC50) | >90 (at 1µM) |
Note: Data is compiled from various sources and experimental conditions may differ. The IC50 value for Compound 21 reflects anti-proliferative activity, which is a downstream consequence of degradation.[6][7][8]
Table 2: Comparison of CRBN Binding Affinities
| Ligand | Dissociation Constant (Kd) for CRBN |
| Pomalidomide | ~157 nM |
| Thalidomide | ~250 nM |
Note: Binding affinity values can vary based on experimental conditions and assay type.[8]
Experimental Protocols
Accurate evaluation of pomalidomide-based PROTACs requires robust and standardized experimental methodologies. The following are detailed protocols for key assays.
Protocol 1: Western Blotting for On-Target and Off-Target Protein Degradation
This protocol is used to quantify the extent of protein degradation following treatment with a PROTAC.[9]
1. Cell Culture and Treatment:
-
Plate the cells of interest (e.g., a cancer cell line expressing the target protein) and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the pomalidomide-based PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[9]
2. Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
4. SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
5. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C. Also, probe for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.[2]
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
6. Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensities to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Experimental workflow for Western Blot analysis.
Protocol 2: Cereblon Binding Assay (Fluorescence Polarization)
This protocol describes a competitive fluorescence polarization (FP) assay to determine the binding affinity of a test compound to the CRBN-DDB1 complex.
Materials:
-
Recombinant human CRBN-DDB1 complex
-
Fluorescently labeled tracer (e.g., Bodipy-thalidomide)
-
Test compound (this compound or derived PROTAC)
-
Pomalidomide (as a positive control)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20)
-
Black, low-binding 384-well microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents: Prepare a stock solution of the test compound and pomalidomide in DMSO. Prepare a working solution of the fluorescent tracer in Assay Buffer.
-
Assay Plate Preparation: Add the assay buffer, fluorescent tracer, and recombinant CRBN-DDB1 complex to the wells of the 384-well plate.
-
Compound Addition: Add serial dilutions of the test compound or control to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the fluorescent tracer by the test compound. The data is then fitted to a suitable binding model to calculate the IC50, which can be converted to a binding affinity constant (Ki).
Protocol 3: NanoBRET™ Ternary Complex Assay
This protocol outlines a method to quantify the formation of the ternary complex in live cells.[10]
1. Cell Line Preparation:
-
Generate a cell line that stably expresses the target protein fused to NanoLuc® luciferase (NLuc) and HaloTag®-fused CRBN.[10]
2. Cell Seeding and Labeling:
-
Seed the engineered cells into a multi-well plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-CRBN fusion protein.
3. PROTAC Treatment:
-
Treat the cells with the pomalidomide-based PROTAC at various concentrations.
4. BRET Measurement:
-
Add the Nano-Glo® substrate to the cells.
-
Measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer. The BRET signal is generated when the NLuc donor and the NanoBRET™ 618 acceptor are in close proximity, indicating the formation of the ternary complex.[10]
5. Data Analysis:
-
Plot the BRET ratio against the PROTAC concentration to determine the potency of ternary complex formation.
Workflow for the NanoBRET™ ternary complex assay.
Conclusion
This compound is a vital chemical tool for the development of potent and selective PROTACs that recruit the Cereblon E3 ubiquitin ligase. Its superior binding affinity to CRBN compared to earlier generation ligands often translates to more efficient protein degradation.[1] A thorough understanding of its mechanism of action, coupled with robust quantitative assays and detailed experimental protocols, is essential for the successful design and optimization of novel protein degraders. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to advance their targeted protein degradation programs. As the field continues to progress, the rational design of pomalidomide-based PROTACs, informed by a deep understanding of the underlying biology and chemistry, will be paramount in realizing the full therapeutic potential of this exciting modality.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound hydrochloride | PROTAC Linkers | 2162120-73-0 | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Components of Pomalidomide-C4-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of Pomalidomide-C4-NH2, a pivotal building block in the field of targeted protein degradation (TPD). We will dissect its constituent parts—the Pomalidomide (B1683931) core, the C4 alkyl linker, and the terminal amine group—and explore their synergistic roles in the formation and function of Proteolysis Targeting Chimeras (PROTACs). This document offers quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in drug discovery and chemical biology.
Core Components of this compound
This compound is a synthetic E3 ligase ligand-linker conjugate.[1][2] It is designed for the modular construction of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[3] The molecule can be deconstructed into three key functional units:
-
Pomalidomide: The Cereblon (CRBN) E3 Ligase Ligand.
-
C4 Linker: A four-carbon alkyl chain.
-
-NH2 (Amine Group): A reactive chemical handle for conjugation.
Pomalidomide: The CRBN-Recruiting Moiety
Pomalidomide is a potent derivative of thalidomide (B1683933) and is classified as an immunomodulatory imide drug (IMiD).[4] Its primary mechanism of action in the context of TPD is to bind to Cereblon (CRBN), which acts as a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[4][5] By recruiting this E3 ligase, the pomalidomide moiety directs the cellular ubiquitin-proteasome system to a target protein.[3]
Pomalidomide is often preferred over its predecessor, thalidomide, in PROTAC design due to its significantly higher binding affinity for CRBN.[6][7] This enhanced affinity can lead to more efficient formation of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), resulting in more potent protein degradation.[3][6]
The C4 Alkyl Linker: A Critical Spacer
The linker connecting the E3 ligase ligand and the target protein-binding ligand in a PROTAC is not merely a passive spacer but an active contributor to the molecule's efficacy.[8] Alkyl chains are frequently used as linkers due to their synthetic tractability and conformational flexibility.[9] The four-carbon (C4) alkyl linker in this compound represents a common motif that often provides a favorable balance for ternary complex formation.[8]
The length of the linker is a critical parameter that must be optimized for each target protein:
-
A linker that is too short may cause steric hindrance between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[8]
-
A linker that is too long might not effectively bring the two proteins into the correct proximity and orientation for efficient ubiquitin transfer.[8]
Systematic studies often reveal that longer linkers can lead to improved degradation potency (lower DC50 values), highlighting the importance of optimizing this component.[7]
The Terminal Amine Group (-NH2): The Conjugation Point
The terminal primary amine (-NH2) on the C4 linker serves as a versatile and reactive chemical handle.[3] It allows for the straightforward conjugation of this compound to a ligand designed to bind a specific protein of interest (POI). The most common conjugation strategy is the formation of a stable amide bond by reacting the amine with a carboxylic acid on the POI ligand, often facilitated by peptide coupling reagents like HATU.[10][11] This modular approach facilitates the rapid synthesis of PROTAC libraries for screening and optimization.[3]
Quantitative Data: Performance Metrics
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of a target protein. This is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[12] The binding affinity of the pomalidomide ligand to CRBN is also a key determinant of performance.
| Ligand | Binding Affinity (Kd) to CRBN | Method |
| Pomalidomide | ~157 nM | Competitive Titration |
| Lenalidomide | ~178 nM | Competitive Titration |
| Thalidomide | ~250 nM | Competitive Titration |
| Table 1: Binding affinities of common IMiD ligands to the CRBN E3 ligase. Data from[3][9]. It is expected that the affinity of this compound would be in a similar range to the parent pomalidomide.[13] |
| Target Protein | PROTAC with Pomalidomide Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| EGFR | Compound 16 | C4-based | 32.9 | 96 | A549 |
| HDAC8 | ZQ-23 | Alkyl/Ether | 147 | 93 | Jurkat |
| BTK | PROTAC 2 | C4 Alkyl | 5 | >95 | MOLM-14 |
| BTK | PROTAC 4 | PEG4 | 2 | >98 | MOLM-14 |
| Table 2: Degradation performance of various pomalidomide-based PROTACs. This data illustrates how linker composition and target protein influence efficacy. Data synthesized from[1][2][7][11]. |
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Protein Degradation Pathway
Pomalidomide-based PROTACs operate by hijacking the cell's ubiquitin-proteasome system. The process begins with the formation of a ternary complex and culminates in the degradation of the target protein, with the PROTAC being released to repeat the cycle.
Experimental Workflow for PROTAC Evaluation
A typical workflow for the synthesis and evaluation of a novel PROTAC involves several key stages, from chemical synthesis to biological assessment in cellular models.
Experimental Protocols
Protocol for PROTAC Synthesis via Amide Coupling
This protocol describes the conjugation of this compound with a generic POI ligand containing a carboxylic acid.
Materials:
-
This compound (or its hydrochloride salt)
-
POI ligand with a terminal carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Preparative HPLC system for purification
Procedure:
-
In a clean, dry reaction vial, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.
-
To this solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add this compound (1.1 equivalents) to the reaction mixture. If using the hydrochloride salt, the excess DIPEA will neutralize it.
-
Stir the reaction at room temperature for 2-16 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) or another suitable organic solvent.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final, pure PROTAC.
-
Characterize the purified PROTAC by LC-MS to confirm the correct mass and by NMR to confirm its structure.[11]
Protocol for Target Protein Degradation Assay (Western Blot)
This protocol outlines the determination of DC50 and Dmax values by quantifying target protein levels in cells treated with the PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE electrophoresis equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM). Include a vehicle-only control. Incubate for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour. Incubate with the primary antibody for the target protein overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control signal for each lane. Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of degradation versus the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[7][12]
Protocol for Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the cytotoxic effects of the PROTAC by measuring ATP levels, an indicator of metabolically active cells.[14][15]
Materials:
-
Cell line of interest
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at an optimal density in an opaque-walled 96-well plate.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the PROTAC. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well.
-
Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (half-maximal inhibitory concentration).[14]
References
- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Pomalidomide-C4-NH2 and its Binding Affinity to Cereblon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Pomalidomide-C4-NH2 to its target protein, Cereblon (CRBN). This compound is a synthetic ligand-linker conjugate that incorporates the high-affinity Cereblon E3 ligase ligand, pomalidomide (B1683931), functionalized with a 4-carbon alkyl amine linker. This modification makes it a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for targeted protein degradation.[1][2][3]
While direct quantitative binding data for this compound is not extensively available in public literature, the binding characteristics of its parent compound, pomalidomide, are well-documented and serve as a robust benchmark. The core pharmacophore responsible for CRBN binding remains unchanged in this compound, and thus its binding affinity is anticipated to be in a similar range to that of pomalidomide.[4] This guide will detail the binding affinity of pomalidomide, provide established experimental protocols to determine the affinity of its derivatives, and illustrate the key signaling pathways involved.
Quantitative Binding Affinity Data: Pomalidomide and Cereblon
The interaction between pomalidomide and Cereblon, a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, has been characterized by various biophysical and biochemical assays.[5][6] The following table summarizes the key quantitative data for the binding of pomalidomide to CRBN.
| Compound | Binding Affinity (IC₅₀) | Binding Affinity (Kᵢ) | Binding Affinity (Kd) | Assay Method | Cell/System |
| Pomalidomide | ~3 µM | - | - | Fluorescence-based Thermal Shift Assay | Recombinant human CRBN-DDB1 complex |
| Pomalidomide | ~2 µM | - | - | Competitive Binding Assay | U266 myeloma cell extracts |
| Pomalidomide | 264.8 nM | 156.60 nM | - | Fluorescence Polarization (FP) Assay | Recombinant human DDB1-CRBN protein |
| Pomalidomide | 6.4 nM | 3.0 nM | - | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Recombinant human cereblon protein |
| Pomalidomide | - | - | 264 nM | Surface Plasmon Resonance (SPR) | Immobilized His-tagged CRBN |
| Pomalidomide | - | - | 12.5 µM | Isothermal Titration Calorimetry (ITC) | Recombinant human CRBN |
| Pomalidomide | - | 2.1 µM | - | FRET-based competition assay | Recombinant human CRBN |
Note: Binding affinity values can vary based on experimental conditions and assay type.[4][7][8][9][10][11]
Core Mechanism of Action: Pomalidomide-Induced Protein Degradation
Pomalidomide functions as a "molecular glue," binding to Cereblon and altering its substrate specificity.[6] This binding event creates a novel interface on the CRBN protein, leading to the recruitment of "neosubstrate" proteins that are not typically targeted by the native E3 ligase complex. The most well-characterized neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[12] Once recruited, the neosubstrates are polyubiquitinated by the CRL4-CRBN complex and subsequently targeted for degradation by the 26S proteasome. In the context of a PROTAC, the pomalidomide moiety of this compound serves to recruit the CRBN E3 ligase to a specific protein of interest, which is targeted by the other end of the PROTAC molecule.
Caption: this compound mediated recruitment of neosubstrates to the CRL4-CRBN complex for proteasomal degradation.
Experimental Protocols for Determining Binding Affinity
Several biophysical techniques are employed to quantify the binding affinity of small molecules to Cereblon. These methods are directly applicable for characterizing the interaction of this compound with CRBN.
Fluorescence Polarization (FP) Competitive Binding Assay
This assay measures the displacement of a fluorescently labeled ligand from CRBN by a test compound.
Principle: A fluorescently labeled thalidomide (B1683933) analogue (tracer) is bound to the CRBN-DDB1 complex. When excited with polarized light, this large complex tumbles slowly, emitting light with high polarization. A test compound that competes for the same binding site will displace the tracer, which then tumbles more rapidly, resulting in a decrease in fluorescence polarization.[2]
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.[2]
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a working solution of recombinant human CRBN-DDB1 complex.
-
Prepare a working solution of a fluorescently labeled thalidomide probe (e.g., Cy5-thalidomide).[2]
-
-
Assay Procedure (384-well plate):
-
Add the diluted this compound to the wells of a black, low-binding microplate.
-
Include controls for "no inhibitor" (buffer with DMSO) and "no enzyme" (buffer only).[2]
-
Add the CRBN-DDB1 complex to all wells except the "no enzyme" controls.
-
Initiate the binding reaction by adding the fluorescently labeled probe to all wells.
-
Incubate the plate at room temperature to reach binding equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence polarization using a plate reader.
-
Subtract the background fluorescence from the "no enzyme" wells.[2]
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Caption: A generalized workflow for a Fluorescence Polarization (FP) competitive binding assay.
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Principle: A solution of the ligand (this compound) is titrated into a solution of the protein (CRBN) in the ITC sample cell. The heat released or absorbed upon binding is measured for each injection. The resulting thermogram is analyzed to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.[2][11]
Detailed Methodology:
-
Sample Preparation:
-
Express and purify recombinant human CRBN, often in complex with DDB1, to high homogeneity.
-
Thoroughly dialyze both the protein and this compound into the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to minimize buffer mismatch effects.[2]
-
-
ITC Experiment:
-
Load the CRBN solution into the sample cell and the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
Measure the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the raw heat flow peaks to obtain the heat change per injection.
-
Plot the corrected heat change against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model to determine the Kd, stoichiometry, and enthalpy of binding.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding of an analyte to a ligand immobilized on a sensor surface.
Principle: The CRBN protein is immobilized on a sensor chip. A solution containing this compound (the analyte) is flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.[4]
Detailed Methodology:
-
Immobilization:
-
Immobilize purified CRBN protein onto the surface of an SPR sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[4]
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of the analyte over the sensor chip surface and monitor the change in the SPR signal (association phase).
-
Flow the running buffer over the chip to monitor the dissociation of the compound (dissociation phase).
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the ka and kd values.
-
Calculate the Kd as the ratio of kd/ka.
-
Conclusion
This compound is a key reagent for the development of PROTACs that leverage the Cereblon E3 ligase pathway. While specific binding data for this derivative is not widely published, the extensive characterization of its parent compound, pomalidomide, provides a strong foundation for its application. The experimental protocols detailed in this guide offer robust and validated methods for determining the binding affinity of this compound and other pomalidomide derivatives to Cereblon. Such characterization is a critical step in the rational design and optimization of novel targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon -Journal of the Korean Magnetic Resonance Society | Korea Science [koreascience.kr]
- 12. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Targeted Protein Degradation: A Technical Guide to Pomalidomide-C4-NH2 in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology that harnesses the cell's own ubiquitin-proteasome system (UPS) for targeted protein degradation.[1] At the heart of many successful PROTACs lies the strategic selection of a ligand to recruit an E3 ubiquitin ligase. Pomalidomide (B1683931), a potent derivative of thalidomide, has become a cornerstone in the design of these heterobifunctional molecules due to its high-affinity binding to the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] Specifically, pomalidomide functionalized with a C4-amino linker (Pomalidomide-C4-NH2) offers a versatile and widely utilized building block for the synthesis of PROTACs.[3]
This in-depth technical guide delineates the fundamental principles of this compound in PROTAC design. It covers the core mechanism of action, provides a comparative analysis of quantitative data, and details key experimental protocols for the evaluation of pomalidomide-based PROTACs.
Core Principles of this compound in PROTAC Design
The efficacy of a pomalidomide-based PROTAC is predicated on its ability to induce the formation of a stable ternary complex between the target protein of interest (POI) and the CRBN E3 ligase.[1] This induced proximity is the critical event that initiates the downstream cascade of ubiquitination and subsequent proteasomal degradation of the POI.[1]
Mechanism of Action:
-
Ternary Complex Formation: The PROTAC molecule, featuring a pomalidomide moiety and a POI-binding ligand connected by a linker, simultaneously engages CRBN and the POI. The pomalidomide part of the PROTAC binds to the substrate receptor CRBN, a component of the CULLIN4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[4][5]
-
Ubiquitination: The formation of this ternary complex brings the POI into close proximity to the E3 ligase machinery. This allows for the efficient transfer of ubiquitin from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[6]
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the target protein into small peptides.[7] The PROTAC molecule is not degraded in this process and is released to engage another POI and E3 ligase, acting catalytically.[7]
The C4-amino group on the phthalimide (B116566) ring of pomalidomide serves as a crucial attachment point for the linker. This position is synthetically accessible and directs the linker away from the core CRBN binding interface, allowing for greater flexibility in linker design without compromising E3 ligase engagement.[5]
Quantitative Data on Pomalidomide-Based PROTACs
The performance of PROTACs is typically evaluated by their degradation potency (DC50, the concentration at which 50% of the target protein is degraded) and efficacy (Dmax, the maximum percentage of degradation achieved).[1] Binding affinities (Kd or IC50) of the pomalidomide ligand to CRBN and the "warhead" to the POI are also critical parameters.
Table 1: Binding Affinities of Pomalidomide and Related Ligands to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Method |
| Pomalidomide | ~157 nM | ~3 µM | Competitive Titration, Thermal Shift |
| Thalidomide | ~250 nM | ~30 µM | Competitive Titration, Thermal Shift |
Note: Binding affinity values can vary based on the specific experimental conditions and assay format.[5] Pomalidomide consistently demonstrates a higher binding affinity for CRBN compared to thalidomide, which often translates to more potent PROTACs.[5]
Table 2: Degradation Performance of Representative Pomalidomide-Based PROTACs
| PROTAC | Target Protein | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC 1 | BTK | Alkyl C4 | MOLM-14 | 5 | >95 |
| PROTAC 2 | BTK | PEG4 | MOLM-14 | 2 | >98 |
| ALK PROTAC | ALK | Not Specified (C4 attachment) | KELLY | ~10 | Not Specified |
| HDAC8 Degrader (ZQ-23) | HDAC8 | Not Specified | Not Specified | 147 | 93 |
| EGFR PROTAC 16 | EGFR | Ethoxy-acetamide | A549 | Potent (IC50) | 96 |
Note: This data is compiled from various sources and illustrates the range of potencies achieved with pomalidomide-based PROTACs. The specific linker composition and length are critical determinants of efficacy and must be optimized for each target.[8][9][10][11]
Key Experimental Protocols
The development and characterization of pomalidomide-based PROTACs rely on a suite of robust in vitro and cellular assays.
Western Blotting for Protein Degradation
This is the most common method to quantify the degradation of the target protein.[7][12]
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).[13]
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).[12]
-
SDS-PAGE and Immunoblotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[12]
-
Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH, β-actin) should also be used to ensure equal protein loading.[9]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[13]
Ternary Complex Formation Assays
These assays are crucial to confirm the PROTAC's mechanism of action by measuring the formation of the POI-PROTAC-E3 ligase complex.
This assay uses bioluminescence resonance energy transfer (BRET) to detect the proximity of the target protein and the E3 ligase in living cells.[14][15]
Protocol:
-
Cell Transfection: Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and CRBN fused to HaloTag® (acceptor).[16][17]
-
Labeling and Treatment: Twenty-four hours post-transfection, add the HaloTag® NanoBRET® 618 Ligand (fluorescent acceptor) to the cells and incubate. Prepare serial dilutions of the PROTAC and add them to the cells.[16]
-
BRET Measurement: Add the NanoBRET® Nano-Glo® Substrate (donor substrate) to all wells. Immediately measure the donor and acceptor signals using a luminometer capable of filtered luminescence detection. Calculate the NanoBRET™ ratio (Acceptor/Donor). An increase in the BRET signal upon PROTAC treatment indicates ternary complex formation.[16][18]
This is a bead-based immunoassay that measures the proximity of two molecules in a solution-based, no-wash format.[19][20]
Protocol:
-
Reagent Preparation: Prepare solutions of a tagged recombinant target protein (e.g., GST-tagged), a tagged E3 ligase complex (e.g., His-tagged CRBN/DDB1), and the pomalidomide-based PROTAC at various concentrations in the assay buffer.[8][21]
-
Assay Plate Setup: In a 384-well plate, add the target protein, E3 ligase, and a serial dilution of the PROTAC. Incubate at room temperature for 1 hour to allow for ternary complex formation.[8]
-
Bead Addition and Incubation: Add AlphaLISA Acceptor beads (e.g., anti-His coated) and Donor beads (e.g., anti-GST coated) to the wells. Incubate the plate in the dark at room temperature for 60-90 minutes.[19]
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader. An increase in the AlphaLISA signal indicates the formation of the ternary complex.[20]
ITC is a label-free technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[22][23]
Protocol:
-
Sample Preparation: Dialyze the purified target protein and CRBN/DDB1 complex into the same buffer. Dissolve the PROTAC in the same buffer. Degas all solutions.[24]
-
Binary Titrations: To determine the binding of the PROTAC to each protein individually, titrate the PROTAC into a solution of the target protein or the CRBN/DDB1 complex in the ITC cell.[22]
-
Ternary Complex Titration: To measure the affinity of the ternary complex, titrate the E3 ligase into a solution of the target protein pre-saturated with the PROTAC, or vice-versa.[24]
-
Data Analysis: Integrate the raw thermogram peaks to obtain the heat change per injection. Fit the data to a suitable binding model to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).[25]
In Vitro Ubiquitination Assay
This assay provides direct evidence of a PROTAC's ability to induce the ubiquitination of its target protein in a reconstituted system.[4][6]
Protocol:
-
Reaction Setup: On ice, assemble a reaction mixture containing recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase (CRBN/DDB1/CUL4A/RBX1), the target protein, ubiquitin, and the PROTAC in an appropriate reaction buffer. Include a control reaction without the PROTAC.[4][26]
-
Initiate Reaction: Start the reaction by adding ATP. Incubate the mixture at 37°C for 1-2 hours.[4]
-
Quench Reaction and Western Blotting: Stop the reaction by adding SDS-PAGE loading buffer. Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the target protein.[6]
-
Analysis: The appearance of a high-molecular-weight smear or a ladder of bands corresponding to the ubiquitinated target protein in the presence of the PROTAC confirms its activity.
Mandatory Visualizations
Caption: Signaling pathway of this compound PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated degradation.
Caption: Logical relationship of key steps in ternary complex formation assays.
Conclusion
This compound is a foundational building block in the development of PROTACs, offering a potent and versatile means of recruiting the CRBN E3 ubiquitin ligase for targeted protein degradation. A thorough understanding of its mechanism of action, coupled with rigorous quantitative analysis through the detailed experimental protocols outlined in this guide, is essential for the successful design and optimization of novel PROTAC therapeutics. The strategic use of pomalidomide-based PROTACs continues to drive innovation in drug discovery, providing a powerful tool to address previously "undruggable" targets and offering new hope for the treatment of a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound hydrochloride | PROTAC Linkers | 2162120-73-0 | Invivochem [invivochem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 15. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 16. benchchem.com [benchchem.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com.cn]
- 19. benchchem.com [benchchem.com]
- 20. resources.revvity.com [resources.revvity.com]
- 21. SLAS2024 [slas2024.eventscribe.net]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. tandfonline.com [tandfonline.com]
- 26. docs.abcam.com [docs.abcam.com]
A Technical Guide to Pomalidomide-C4-NH2 as a Versatile Building Block for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to a novel event-driven mechanism that hijacks the cell's natural protein disposal machinery.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that covalently connects the two.[1][3] This tripartite assembly forms a ternary complex (POI-PROTAC-E3 ligase), which facilitates the ubiquitination of the POI.[4][5] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another catalytic cycle.[4][5]
Pomalidomide (B1683931), an immunomodulatory imide drug (IMiD), has emerged as a cornerstone in PROTAC development due to its high-affinity binding to Cereblon (CRBN), a substrate receptor component of the CRL4-CRBN E3 ubiquitin ligase complex.[6][7] By functionalizing pomalidomide with a linker, it becomes a powerful tool for recruiting this E3 ligase to a wide array of protein targets for degradation.[7] This guide focuses on a specific, widely used derivative, Pomalidomide-C4-NH2, a building block featuring a four-carbon alkyl linker with a terminal amine, offering a versatile conjugation point for PROTAC synthesis.[8][9]
The this compound Building Block
This compound is a synthetic E3 ligase ligand-linker conjugate that serves as a foundational component for constructing CRBN-recruiting PROTACs.[8][9] The structure consists of the pomalidomide core, which ensures engagement with the CRBN E3 ligase, and a flexible four-carbon chain terminating in a primary amine (-NH2). This terminal amine is a nucleophilic handle, ideal for forming stable amide bonds with carboxylic acid-functionalized linkers or POI ligands, a common and robust strategy in PROTAC synthesis.[10][11]
Synthesis of this compound
The synthesis of pomalidomide-linker conjugates can sometimes be challenging, with issues such as low yields and the formation of byproducts.[10][12] However, optimized and reliable methods have been developed.[12][13] A common strategy for synthesizing this compound involves a two-step process starting from a pomalidomide precursor.
A general synthetic approach is outlined below. This method is analogous to the synthesis of similar amino-alkylated pomalidomide derivatives and is adapted for the C4 linker.[7][11]
-
Alkylation with a Protected Linker: Pomalidomide is reacted with a bifunctional C4 linker that has one reactive end (e.g., a halide) and the other end protected as a carbamate (B1207046) (e.g., Boc-protected amine). For instance, reacting pomalidomide with tert-butyl (4-bromobutyl)carbamate in the presence of a suitable base (e.g., potassium carbonate or DIPEA) in an anhydrous solvent like DMF.[7]
-
Deprotection: The resulting Boc-protected intermediate is then subjected to acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in dioxane) to remove the Boc protecting group, yielding the final this compound product, often isolated as a hydrochloride or TFA salt.[7][11]
PROTAC Synthesis Utilizing this compound
The terminal amine of this compound provides a convenient anchor point for conjugation. The most prevalent method is amide bond formation with a POI ligand that has been functionalized with a carboxylic acid.
Caption: General workflow for PROTAC synthesis using this compound.
Quantitative Data and Characterization
The successful development of a PROTAC requires rigorous quantitative analysis to confirm its binding, degradation efficacy, and mechanism of action.
Binding Affinity
The formation of a stable ternary complex is crucial for PROTAC efficiency.[4] Various biophysical assays are employed to measure the binding affinity of the PROTAC to both the target protein and CRBN.
| Assay Type | Analyte | Typical Affinity (Kd or IC50) | Purpose |
| Isothermal Titration Calorimetry (ITC) | PROTAC to CRBN / POI | nM to µM range | Measures direct binding affinity and thermodynamics of binary interactions. |
| Surface Plasmon Resonance (SPR) | PROTAC to CRBN / POI | nM to µM range | Provides real-time kinetics (association/dissociation rates) of binary interactions. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Ternary Complex Formation | Varies | Assesses the proximity of CRBN and POI in the presence of the PROTAC, confirming ternary complex formation.[14] |
| Fluorescence Polarization (FP) Assay | Competitive Binding | IC50 in nM to µM range | Measures the displacement of a fluorescently labeled ligand from CRBN or POI by the PROTAC.[15] |
Note: The binding affinity of pomalidomide itself to CRBN is reported to be in the low micromolar range (e.g., IC50 of 1.2 µM in a TR-FRET assay).[16]
Cellular Degradation Potency
The ultimate measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein in a cellular context.
| Parameter | Definition | Typical Value | Purpose |
| DC50 | The concentration of PROTAC required to degrade 50% of the target protein. | Sub-nM to µM range | Measures the potency of the PROTAC. |
| Dmax | The maximum percentage of protein degradation achieved by the PROTAC. | >80-95% | Measures the efficacy of the PROTAC. |
| Degradation Kinetics | Time course of protein degradation. | Hours (e.g., 2-24h) | Determines the onset and duration of the degradation effect. |
These values are highly dependent on the specific target, cell line, and experimental conditions.[4]
Key Experimental Protocols
Protocol 1: General PROTAC Synthesis via Amide Coupling
This protocol describes the conjugation of this compound to a POI ligand functionalized with a carboxylic acid.
Materials:
-
This compound (or its salt) (1.0 eq)
-
POI ligand with a terminal carboxylic acid (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Preparative HPLC system for purification
Procedure:
-
In a clean, dry reaction vial, dissolve the POI ligand-COOH and this compound in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add HATU to the solution, followed by the dropwise addition of DIPEA.[17]
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired product mass.
-
Upon completion, dilute the reaction mixture with a suitable solvent like ethyl acetate (B1210297) or water.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC product by preparative HPLC to obtain the final compound with high purity.
Protocol 2: Western Blot for Protein Degradation Quantification
This is a standard method to measure the reduction in target protein levels following PROTAC treatment.[4]
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA) with protease inhibitors
-
Primary antibody specific to the POI
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (e.g., ECL)
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound (and a vehicle control) for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them directly in the plate with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add loading buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using a digital imager.
-
Analysis: Re-probe the membrane for the loading control. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control to determine the percentage of remaining protein relative to the vehicle control.
Visualization of the PROTAC Mechanism and Signaling Impact
The function of a pomalidomide-based PROTAC is to induce the degradation of a target protein, which in turn can modulate a specific cellular signaling pathway.
Caption: Mechanism of PROTAC-mediated protein degradation.
Once degraded, the absence of the POI can have significant downstream effects. For example, if the POI is a kinase like KRAS, its degradation can inhibit a critical cancer-promoting pathway such as the MAPK/ERK pathway.[3]
Caption: Impact of a KRAS-targeting PROTAC on the MAPK signaling pathway.
Conclusion
This compound is a highly valuable and versatile chemical tool for the synthesis of CRBN-recruiting PROTACs. Its straightforward incorporation into heterobifunctional molecules via robust amide coupling chemistry allows researchers to rapidly generate and test novel protein degraders. By leveraging this key building block, the scientific community can continue to expand the landscape of "undruggable" targets and develop next-generation therapeutics for a host of challenging diseases.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Exploring the Potential Targets for Pomalidomide-C4-NH2-based PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the potential protein targets for Proteolysis Targeting Chimeras (PROTACs) based on the Pomalidomide-C4-NH2 E3 ligase ligand. Pomalidomide, a derivative of thalidomide, is a well-established recruiter of the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system. By incorporating this compound into a heterobifunctional PROTAC molecule, researchers can induce the targeted degradation of a wide array of pathogenic proteins, offering a powerful therapeutic modality for various diseases, particularly cancer.
This guide summarizes key quantitative data for several classes of protein targets, provides detailed experimental protocols for the evaluation of these PROTACs, and visualizes the intricate signaling pathways and experimental workflows involved.
Mechanism of Action: PROTAC-Mediated Protein Degradation
Pomalidomide-based PROTACs function by hijacking the cell's natural protein degradation machinery. The PROTAC molecule acts as a molecular bridge, simultaneously binding to the target protein of interest (POI) and the CRBN E3 ligase. This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-CRBN), leading to the ubiquitination of the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.
PROTAC-mediated protein degradation workflow.
Potential Protein Targets and Quantitative Data
Pomalidomide-based PROTACs have shown promise in targeting a diverse range of proteins implicated in various diseases. The following tables summarize key quantitative data for several classes of targets, including protein kinases and epigenetic proteins.
Protein Kinases
Protein kinases are crucial regulators of cellular signaling and are frequently dysregulated in cancer.
| Target Protein | PROTAC Compound | Cell Line | DC50 (nM) | Dmax (%) | IC50 (µM) | Reference(s) |
| EGFR | Compound 16 | A549 | 32.9 | >90 | 0.10 (WT), 4.02 (T790M) | [1][2][3] |
| CDK4 | pal-pom | MDA-MB-231 | ~15 | >90 | - | [4][5] |
| CDK6 | pal-pom | MDA-MB-231 | ~100 | >90 | - | [4][5] |
| PI3Kα | - | HepG2 | - | - | 0.018 |
Epigenetic Proteins
Epigenetic regulators, such as bromodomain and extra-terminal domain (BET) proteins and histone deacetylases (HDACs), are attractive targets due to their roles in controlling gene expression in cancer.
| Target Protein | PROTAC Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| BRD4 | Compound 21 | THP-1 | - | >75 | [6][7] |
| HDAC8 | ZQ-23 | HCT-116 | 147 | 93 | [8][9] |
Signaling Pathways of Key Targets
Understanding the signaling pathways in which the target proteins are involved is crucial for predicting the downstream effects of their degradation.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[2][10][11]
Simplified EGFR signaling pathway.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[12][13][14]
Simplified PI3K/Akt signaling pathway.
CDK4/6-Rb Signaling Pathway
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle. They form complexes with Cyclin D to phosphorylate the Retinoblastoma (Rb) protein, leading to the release of E2F transcription factors and progression through the G1/S checkpoint.[4][8][15][16][17]
Simplified CDK4/6-Rb signaling pathway.
BET Protein Mechanism of Action
BET proteins, such as BRD4, act as "readers" of epigenetic marks. They bind to acetylated lysine (B10760008) residues on histones and transcription factors, recruiting transcriptional machinery to drive the expression of target genes, including oncogenes like c-Myc.[6][9][18][19][20]
Simplified mechanism of BET protein-mediated transcription.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize this compound-based PROTACs.
Synthesis of this compound Linker
A common method for synthesizing this compound involves the nucleophilic aromatic substitution (SNAr) of 4-fluorothalidomide with a protected 4-aminobutylamine, followed by deprotection.[18][21]
Step 1: Synthesis of Boc-protected this compound
-
To a solution of 4-fluorothalidomide in an anhydrous polar aprotic solvent (e.g., DMF or DMSO), add N-Boc-1,4-diaminobutane and a non-nucleophilic base (e.g., DIPEA).
-
Heat the reaction mixture (e.g., to 90-130 °C) and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
After cooling, the reaction mixture is typically worked up by extraction and purified by column chromatography to yield the Boc-protected pomalidomide-C4-amine.
Step 2: Deprotection to Yield this compound
-
Dissolve the Boc-protected intermediate in a suitable solvent (e.g., dichloromethane (B109758) or dioxane).
-
Add a strong acid (e.g., trifluoroacetic acid or HCl in dioxane) and stir at room temperature for a few hours.
-
Remove the solvent under reduced pressure, and the resulting crude product can be purified by precipitation or chromatography to obtain this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Functions of BET Proteins in Gene Transcription of Biology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scienceopen.com [scienceopen.com]
A Technical Guide to Pomalidomide-C4-NH2 and the Ubiquitin-Proteasome System in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Pomalidomide-C4-NH2, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), and its functional interaction with the ubiquitin-proteasome system (UPS). This document details the core mechanisms, presents relevant quantitative data, outlines critical experimental protocols, and provides visualizations to facilitate a comprehensive understanding for professionals in the field of drug discovery and development.
Introduction: Hijacking the Cellular Machinery
The ubiquitin-proteasome system (UPS) is a fundamental cellular process responsible for the degradation of most intracellular proteins, playing a vital role in protein homeostasis and the regulation of numerous cellular functions.[1][2] This system can be co-opted for therapeutic purposes through innovative technologies like PROTACs. PROTACs are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[3][4]
This compound is a synthetic E3 ligase ligand-linker conjugate.[3][5] It comprises the pomalidomide (B1683931) moiety, which potently binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a C4-amine linker.[3][6] This linker provides a reactive handle for conjugation to a ligand that targets a specific disease-causing protein, thereby forming a PROTAC.[6] Understanding the interplay between this molecule and the UPS is critical for the rational design of next-generation targeted protein degraders.
The Core Mechanism: Pomalidomide-Based PROTACs
The therapeutic action of a pomalidomide-based PROTAC is predicated on its ability to induce proximity between the CRBN E3 ligase complex and a specific POI. Pomalidomide itself is an immunomodulatory drug (IMiD) that functions as a "molecular glue," altering the substrate specificity of CRBN to induce the degradation of certain "neosubstrates" like the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][7][]
In the context of a PROTAC, the pomalidomide component serves as a high-affinity anchor to the CRL4-CRBN E3 ubiquitin ligase complex.[9][10] By simultaneously binding to both CRBN and the POI, the PROTAC forms a ternary complex (POI-PROTAC-CRBN).[4][10] This induced proximity allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.[4] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[1][6][11]
Overview of the Ubiquitin-Proteasome System (UPS)
The UPS is an enzymatic cascade essential for protein turnover.[1][12] The process involves three key enzymes:
-
E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent reaction.[1][13]
-
E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.[13]
-
E3 (Ubiquitin Ligase): The substrate recognition component. It binds to both the E2-ubiquitin complex and the specific protein substrate, facilitating the transfer of ubiquitin to the substrate.[4][13] There are hundreds of different E3 ligases, providing specificity to the degradation process.[4]
This process is repeated to form a polyubiquitin chain on the substrate, which is then recognized and degraded by the 26S proteasome, a large multi-catalytic protease complex.[11][12]
Quantitative Data and Analysis
The efficacy of a PROTAC is determined by several quantitative parameters, including its binding affinity to both the target protein and the E3 ligase, and its ability to induce degradation.
Table 1: Binding Affinity of Pomalidomide to Cereblon (CRBN)
The binding affinity of the E3 ligase ligand is crucial for the formation of a stable ternary complex. Pomalidomide exhibits a strong binding affinity to CRBN.[14] While specific kinetic data for this compound is not widely available in public literature, its affinity is expected to be similar to that of the parent pomalidomide molecule.[15]
| Compound | Binding Affinity to CRBN | Method |
| Pomalidomide | KD: ~157 nM | Competitive Titration[14] |
| Pomalidomide | IC50: ~3 µM | Thermal Shift[14] |
| Thalidomide | KD: ~250 nM | Competitive Titration[14] |
| Thalidomide | IC50: ~30 µM | Thermal Shift[14] |
| Note: Binding affinity values can vary based on experimental conditions and assay type.[14] |
Table 2: Representative Degradation Performance of Pomalidomide-Based PROTACs
The performance of a PROTAC is measured by its DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[10] The linker attachment point on the pomalidomide scaffold can significantly impact both on-target potency and off-target effects.[16]
| PROTAC Target | Linker Attachment | DC50 (nM) | Dmax (%) |
| Target A | C4-position | 10 - 100 | > 90 |
| Target A | C5-position | 1 - 10 | > 95 |
| ALK | C4-position | ~25 | ~90 |
| ALK | C5-position | ~5 | >95 |
| Note: This table presents illustrative data compiled from various sources to show general trends. Actual values are highly dependent on the specific PROTAC, target protein, and cell line used.[16] |
Key Experimental Protocols and Workflows
Validating the mechanism of action of a this compound-based PROTAC requires a suite of biochemical and cellular assays.
Protocol 1: Western Blotting for Protein Degradation
This is the most common method to quantify the degradation of the target protein.[10][17]
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of the PROTAC (typically in a serial dilution) for a predetermined time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[17]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.[14]
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Probe for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.[14]
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensity and normalize the POI signal to the loading control. Calculate DC50 and Dmax values.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol confirms the physical interaction between the POI, the PROTAC, and CRBN, validating the formation of the ternary complex.[17]
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100) to preserve protein-protein interactions.[17]
-
Immunoprecipitation (IP):
-
Pre-clear the lysates with protein A/G beads to reduce non-specific binding.
-
Incubate the cleared lysates with an antibody against the POI (or a tag if using an overexpressed system) overnight at 4°C.[17]
-
Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specifically bound proteins. Elute the immunoprecipitated proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Run the eluted samples on an SDS-PAGE gel and perform a Western blot as described in Protocol 1. Probe the membrane with antibodies against the POI (to confirm successful IP) and CRBN. The presence of a band for CRBN in the sample immunoprecipitated with the POI antibody (only in the presence of the PROTAC) confirms ternary complex formation.[17]
Conclusion
This compound is a powerful and versatile chemical tool for the development of therapeutics that operate via targeted protein degradation. By effectively recruiting the CRBN E3 ubiquitin ligase, it allows for the selective destruction of disease-causing proteins through the cell's own ubiquitin-proteasome system. A thorough understanding of this mechanism, supported by robust quantitative analysis and rigorous experimental validation as outlined in this guide, is paramount for the successful design and optimization of novel, highly potent, and selective protein degraders.
References
- 1. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - CH [thermofisher.com]
- 2. Pathways: Ubiquitin Proteasome Pathway | www.antibodies-online.com [antibodies-online.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Ubiquitin Proteasome Pathway (UPP) in the regulation of cell cycle control and DNA damage repair and its implication in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Initial Characterization of Pomalidomide-C4-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-C4-NH2 is a synthetic E3 ligase ligand-linker conjugate that is a critical component in the development of Proteolysis Targeting Chimeras (PROTACs).[1] It incorporates the highly potent pomalidomide (B1683931) moiety, which serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a C4-amine linker.[1][2] This terminal primary amine provides a versatile attachment point for conjugation to a ligand targeting a protein of interest (POI), thereby creating a heterobifunctional molecule designed to induce the targeted degradation of the POI.[1] This technical guide provides an in-depth overview of the initial characterization of this compound, including its physicochemical properties, a detailed synthesis and purification protocol, its mechanism of action, and protocols for key biological assays.
Physicochemical Properties
This compound and its hydrochloride salt are commercially available as solids, typically with a light yellow to yellow appearance.[3] Key physicochemical data are summarized in the table below.
| Property | This compound | This compound Hydrochloride |
| Molecular Formula | C17H20N4O4 | C17H21ClN4O4 |
| Molecular Weight | 344.37 g/mol [2] | 380.83 g/mol [3] |
| CAS Number | 1957236-34-8[2] | 2162120-73-0[3] |
| Appearance | Solid[2] | Light yellow to yellow solid[3] |
| Solubility | DMSO: 17.5 mg/mL (45.95 mM) (with sonication)[3] |
Synthesis and Purification
Experimental Protocol: Synthesis and Purification
Step 1: Synthesis of Boc-protected this compound
-
To a solution of 4-fluorothalidomide (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add N-Boc-1,4-diaminobutane (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Stir the reaction mixture at 80-90 °C for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the DMF under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography using a gradient of methanol (B129727) in dichloromethane (B109758) to afford the Boc-protected intermediate.
Step 2: Deprotection to Yield this compound Hydrochloride
-
Dissolve the Boc-protected intermediate from Step 1 (1.0 equivalent) in a solution of 4 M HCl in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the precipitate with cold diethyl ether.
-
Dry the solid under vacuum to yield this compound hydrochloride.
Purification of the Final Compound
For purification of the free base or if further purification of the hydrochloride salt is needed, a dissolution and precipitation method can be employed.
-
Dissolve the crude pomalidomide derivative in a minimal amount of a sulfoxide (B87167) solvent like dimethyl sulfoxide (DMSO) with gentle heating.[6]
-
Add a second solvent such as acetone (B3395972) while stirring.[6]
-
Induce precipitation by adding an anti-solvent like methanol or water.[6]
-
Isolate the purified solid by filtration, wash with the anti-solvent, and dry under vacuum.[6]
Mechanism of Action in PROTACs
When incorporated into a PROTAC, the pomalidomide moiety of this compound serves to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1] The other end of the PROTAC binds to a specific protein of interest (POI). This binding induces the formation of a ternary complex between the POI, the PROTAC, and the CRBN E3 ligase complex.[7] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and targeted for degradation by the 26S proteasome.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. US20160362391A1 - Improved Process for the Preparation of Pomalidomide and its Purification - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Pomalidomide-C4-NH2 for Novel PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of Targeted Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a novel event-driven mechanism: targeted protein degradation.[1][2] Unlike small molecule inhibitors that block a protein's function, PROTACs act as powerful tools to eliminate specific disease-causing proteins by hijacking the cell's endogenous ubiquitin-proteasome system (UPS).[3][4]
A PROTAC is a heterobifunctional molecule comprising three essential components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently joins the two.[5][6][7] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein.[1][8] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, after which the PROTAC molecule is released and can catalytically induce the degradation of multiple POI molecules.[1][9][10] This technology expands the "druggable" proteome, offering a potent strategy for targeting proteins previously considered intractable.[1]
The Central Role of Cereblon (CRBN) in PROTAC Design
While hundreds of E3 ligases exist in human cells, only a few have been successfully leveraged for PROTAC development, with Cereblon (CRBN) and von Hippel-Lindau (VHL) being the most widely applied.[4][11][12] CRBN is a substrate receptor within the Cullin-4-RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[13] The discovery that immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933), lenalidomide, and pomalidomide (B1683931) act as "molecular glues" that bind to CRBN and modulate its substrate specificity revolutionized the field.[14][15]
Pomalidomide has emerged as a particularly effective CRBN ligand for PROTAC design due to its high binding affinity and favorable pharmacological properties.[12][16][17] This potent interaction facilitates the efficient formation of the ternary complex, a critical step for effective protein degradation.[17]
Pomalidomide-C4-NH2: A Versatile Building Block for PROTAC Synthesis
This compound is a key chemical tool designed for the efficient construction of novel PROTACs.[18] It consists of the high-affinity pomalidomide core, which serves as the CRBN-recruiting moiety, functionalized with a 4-carbon alkyl linker terminating in a primary amine (-NH2).[18][19] This terminal amine provides a reactive handle for straightforward conjugation to a POI ligand, typically via the formation of a stable amide bond with an activated carboxylic acid on the POI ligand's linker. The "C4" designation refers to the attachment point on the pomalidomide phthalimide (B116566) ring, a position frequently utilized in PROTAC design.[19][20] The choice of attachment point and linker composition is a critical parameter that can influence ternary complex stability, degradation efficiency, and off-target effects.[20][21]
Visualizing the Mechanism and Workflow
To understand the process from molecule to cellular effect, the following diagrams illustrate the key pathways and experimental procedures.
Quantitative Data Summary
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and maximum degradation (Dmax).[3][22] The binding affinity (Kd or IC50) of the E3 ligase ligand to its target is also a critical parameter.
Table 1: Binding Affinity of Pomalidomide to Cereblon (CRBN) Note: This data is for the parent compound, pomalidomide, and serves as a benchmark. The C4-NH2 linker may modestly impact affinity.
| Assay Method | Dissociation Constant (Kd) | Cell Line / System | Reference |
| Isothermal Titration Calorimetry | ~157 nM | Recombinant Protein | [23] |
| Competitive Binding Assay | IC50 ≈ 2 µM | U266 Cell Lysate | [24] |
Table 2: Representative Degradation Performance of Pomalidomide-based PROTACs Note: Data is compiled from various sources for illustrative purposes. DC50 and Dmax values are highly dependent on the specific POI, linker, and cell line used.
| PROTAC Target | Linker Type (from Pomalidomide) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BTK | C2-NH2 (Short Alkyl) | MOLM-14 | 15 | >95 | [19] |
| BTK | C4-NH2 (Longer Alkyl) | MOLM-14 | 5 | >95 | [19] |
| BTK | PEG4-NH2 (Longer PEG) | MOLM-14 | 2 | >98 | [19] |
| HDAC8 | Varied Alkyl/PEG | 293T | 147 | 93 | [25] |
| Target A | C4 Attachment | Various | 10-50 | >90 | [21][26] |
| Target A | C5 Attachment | Various | 25-100 | >90 | [21][26] |
Experimental Protocols
Protocol for PROTAC Synthesis via Amide Coupling
This protocol describes a general method for conjugating this compound to a POI ligand containing a carboxylic acid.[6][8]
-
Reaction Setup : In a clean, dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand with a terminal carboxylic acid (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation : Add HATU (1.2 equivalents) and a non-nucleophilic base such as DIPEA (2.0-3.0 equivalents) to the solution. Stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Coupling : Add this compound (1.1 equivalents) to the activated mixture.
-
Reaction Monitoring : Allow the reaction to stir at room temperature for 4-16 hours. Monitor the progress by LC-MS to check for the consumption of starting materials and the formation of the desired product mass.
-
Purification : Upon completion, dilute the reaction mixture with a suitable solvent and purify the final PROTAC product using preparative reverse-phase HPLC.
-
Characterization : Confirm the identity and purity of the final compound using analytical LC-MS and NMR spectroscopy.
Protocol for Western Blot Analysis of Protein Degradation
This protocol provides a standard workflow for determining the DC50 and Dmax of a novel PROTAC.[3][7][27]
-
Cell Seeding : Plate cells in 6-well or 12-well plates at a density that ensures they are in the logarithmic growth phase (typically 70-80% confluent) at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment :
-
Dose-Response (for DC50) : Prepare serial dilutions of the PROTAC in cell culture media. Treat the cells for a fixed period (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).
-
Time-Course : Treat cells with a fixed concentration of the PROTAC (typically at or above the DC50) and harvest cells at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis : After treatment, wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Incubate on ice for 15-30 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Clarification : Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. Carefully collect the supernatant.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal protein loading.
-
Sample Preparation : Normalize the protein amounts for each sample (e.g., 20-30 µg per lane). Add Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer : Load samples onto a polyacrylamide gel and separate proteins via electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against the POI overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal loading.
-
Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis : Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band. Plot the normalized protein levels against the PROTAC concentration and fit the data using a non-linear regression model to determine the DC50 and Dmax values.[21]
Protocol for In-Vitro Ubiquitination Assay
This assay provides direct evidence that the PROTAC facilitates the ubiquitination of the POI by the recruited E3 ligase.[28]
-
Reagent Preparation : Thaw all components on ice: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), recombinant CRL4^CRBN^ E3 ligase complex, recombinant POI, ubiquitin, and ATP.
-
Reaction Assembly : In a microcentrifuge tube, assemble the reaction mixture. A typical 25 µL reaction includes:
-
Reaction Buffer
-
E1 Enzyme (e.g., 100 nM)
-
E2 Enzyme (e.g., 500 nM)
-
CRL4^CRBN^ E3 Ligase (e.g., 100 nM)
-
Recombinant POI (e.g., 200 nM)
-
Ubiquitin (e.g., 10 µM)
-
PROTAC (at desired concentration) or DMSO vehicle control.
-
-
Initiation : Initiate the reaction by adding an ATP solution (e.g., 2 mM final concentration).
-
Incubation : Incubate the reaction at 37°C for 1-2 hours.
-
Quenching : Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analysis : Analyze the reaction products by Western blot, using an antibody specific to the POI. A successful reaction will show a ladder of higher molecular weight bands above the unmodified POI band, corresponding to mono- and poly-ubiquitinated species. Control reactions omitting E1, E3, or the PROTAC are essential to confirm dependency.[28]
Conclusion and Future Outlook
This compound is a validated and highly effective chemical tool for the development of novel PROTACs that recruit the Cereblon E3 ligase. Its high binding affinity and synthetically tractable nature make it a preferred building block for researchers aiming to induce the degradation of a wide array of protein targets. The success of a pomalidomide-based PROTAC, however, is not guaranteed by the E3 ligand alone; it is critically dependent on the interplay between the POI ligand, the linker, and the pomalidomide moiety to form a productive ternary complex. The experimental protocols outlined in this guide provide a robust framework for the synthesis, characterization, and validation of these next-generation therapeutics. As the field of targeted protein degradation continues to expand, the rational design and systematic evaluation of PROTACs using versatile building blocks like this compound will be paramount in translating this powerful technology into transformative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asset.library.wisc.edu [asset.library.wisc.edu]
- 13. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. This compound hydrochloride | PROTAC Linkers | 2162120-73-0 | Invivochem [invivochem.com]
- 19. benchchem.com [benchchem.com]
- 20. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
Pomalidomide-C4-NH2: A Technical Guide to its Application in Basic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-C4-NH2 is a key chemical tool in the rapidly evolving field of targeted protein degradation (TPD). It serves as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a critical component of the Cullin-4A RING E3 ligase (CRL4^CRBN^) complex. By incorporating this compound into heterobifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs), researchers can hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate proteins of interest (POIs) that are implicated in various diseases.
This technical guide provides an in-depth overview of the basic research applications of this compound, focusing on its role in the design and evaluation of PROTACs. It includes a summary of available quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying biological pathways and experimental workflows.
Core Concepts: Targeted Protein Degradation and PROTACs
PROTACs are bifunctional molecules that consist of three key components: a ligand that binds to the target protein (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound functions as the E3 ligase ligand in this context.
The mechanism of action involves the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.
This compound as a CRBN Ligand
Pomalidomide (B1683931), a derivative of thalidomide, is a potent binder to CRBN. The C4-amino group on the phthalimide (B116566) ring of pomalidomide serves as a versatile attachment point for the linker of a PROTAC, offering flexibility in linker design and optimization.[1][2] This strategic placement of the linker generally does not impede the binding of the pomalidomide moiety to CRBN.
Quantitative Data: Binding Affinity and Degradation Efficiency
The degradation efficiency of PROTACs is quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of a PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which represents the maximum percentage of protein degradation achievable.[1]
The following tables summarize representative quantitative data for pomalidomide-based PROTACs, including those with C4-linker modifications, targeting various proteins. It is important to note that the specific linker and target ligand significantly impact the DC50 and Dmax values.
Table 1: Binding Affinity of Pomalidomide to CRBN
| Compound | Binding Affinity | Method |
| Pomalidomide | ~3 µM (IC50) | Thermal Shift Assay[4] |
| Pomalidomide | ~2 µM (IC50) | Competitive Binding Assay[5] |
Note: Binding affinity values can vary based on experimental conditions and assay type.
Table 2: Representative Degradation Efficiency of Pomalidomide-Based PROTACs (C4-Linker Analogs)
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Compound 16 (EGFR PROTAC) | EGFRWT | A549 | 32.9 | >95[6] |
| Compound 15 (EGFR PROTAC) | EGFRWT | A549 | 43.4 | Not Specified[6] |
| ZQ-23 (HDAC8 PROTAC) | HDAC8 | Not Specified | 147 | 93[7] |
| Compound 21 (BRD4 PROTAC) | BRD4 | THP-1 | Not Specified | Effective Degradation[8] |
Note: This data is compiled from various sources and illustrates the degradation potential of PROTACs utilizing pomalidomide as the CRBN ligand. The linker attachment point in these examples is consistent with a C4-modification strategy.
Signaling Pathways and Experimental Workflows
The primary signaling pathway exploited by this compound-based PROTACs is the ubiquitin-proteasome pathway. The following diagrams, generated using Graphviz, illustrate the mechanism of action and a typical experimental workflow for evaluating a novel PROTAC.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTACs synthesized using this compound. Below are outlines for key experiments.
Protocol 1: Synthesis of a Pomalidomide-Based PROTAC
This protocol describes a general method for coupling a carboxylic acid-functionalized POI ligand to this compound via amide bond formation.
Materials:
-
POI ligand with a carboxylic acid handle
-
This compound
-
Amide coupling reagent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Reaction vessel and magnetic stirrer
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the POI ligand (1.0 eq) and the amide coupling reagent (1.1 eq) in the anhydrous solvent.
-
Add the organic base (2.0-3.0 eq) to the mixture and stir for 5-10 minutes at room temperature to activate the carboxylic acid.
-
Add this compound (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC using an appropriate method, such as preparative HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
Protocol 2: Western Blotting for DC50 and Dmax Determination
Western blotting is the most common method to quantify the degradation of a target protein.[2]
Materials:
-
Cultured cells expressing the POI
-
Pomalidomide-based PROTAC
-
Cell culture medium and plates
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and separate by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane and incubate with the primary antibody against the POI.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation
Co-IP is used to confirm the formation of the POI-PROTAC-CRBN ternary complex in a cellular context.
Materials:
-
Cultured cells treated with the PROTAC or vehicle control
-
Ice-cold PBS
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against the POI or an epitope tag
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or SDS-PAGE sample buffer
-
Antibodies for Western blotting (anti-POI, anti-CRBN)
Procedure:
-
Cell Lysis: Treat cells with the PROTAC for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the cell lysates to reduce non-specific binding.
-
Incubate the cleared lysate with an antibody against the POI overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting, probing for the POI and CRBN. The presence of CRBN in the sample immunoprecipitated with the POI antibody (only in the presence of the PROTAC) confirms the formation of the ternary complex.
Conclusion
This compound is a valuable and widely used building block for the synthesis of PROTACs that recruit the CRBN E3 ligase. Its high affinity for CRBN and the synthetic tractability offered by the C4-amino linker make it a preferred choice for researchers in targeted protein degradation. While specific quantitative data for this compound itself requires empirical determination for each new PROTAC, the established potency of pomalidomide provides a strong foundation for the design of effective protein degraders. The experimental protocols outlined in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of novel this compound-based PROTACs, facilitating the advancement of this promising therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
Pomalidomide-C4-NH2: A Technical Guide for Chemical Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of many successful PROTACs is a ligand that recruits an E3 ubiquitin ligase. Pomalidomide (B1683931), a thalidomide (B1683933) analog, is a widely utilized and potent ligand for the Cereblon (CRBN) E3 ligase.[1][2][3] Pomalidomide-C4-NH2 is a key synthetic intermediate, incorporating the pomalidomide core functionalized with a four-carbon alkyl linker terminating in a primary amine. This amine provides a versatile handle for conjugation to a ligand targeting a protein of interest (POI), facilitating the construction of novel PROTACs.[4][5]
This technical guide provides an in-depth overview of this compound, including its synthesis, mechanism of action, and its application in chemical biology research, with a focus on the development of PROTACs. Detailed experimental protocols and quantitative data are presented to aid researchers in the design and evaluation of pomalidomide-based protein degraders.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Pomalidomide-based PROTACs function by inducing the proximity of a target protein to the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] The pomalidomide moiety of the PROTAC binds to CRBN, the substrate receptor of the E3 ligase complex.[1][2] This binding event, in conjunction with the binding of the other end of the PROTAC to the POI, forms a ternary complex (POI-PROTAC-CRBN).[1] The formation of this complex brings the POI into close proximity with the E3 ligase machinery, leading to the polyubiquitination of the POI. This polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[4][6]
The amino group at the C4 position of the pomalidomide phthalimide (B116566) ring serves as a convenient and synthetically versatile attachment point for the linker, generally without compromising its binding to CRBN.[1][5]
Quantitative Data: Performance of Pomalidomide-Based PROTACs
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable). While direct comparative data for PROTACs using an identical this compound linker against various targets is not extensively available in the literature, the following tables provide representative data for pomalidomide-based PROTACs, illustrating their high potency. The data also highlights how linker composition and length can significantly impact degradation efficiency.
Table 1: Pomalidomide Binding Affinity to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) to CRBN | Method |
| Pomalidomide | ~157 nM | Competitive Titration |
| Pomalidomide | ~264 nM | Surface Plasmon Resonance |
| Thalidomide | ~250 nM | Competitive Titration |
Note: Binding affinity values can vary depending on the experimental conditions and assay format.[7]
Table 2: Representative Degradation Performance of Pomalidomide-Based PROTACs Targeting BRD4
| PROTAC | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) |
| dBET1 | PEG | MV4;11 | 1.8 | >90 |
| ARV-825 | PEG | 22Rv1 | < 1 | >95 |
Data is compiled from various sources and is for illustrative purposes. Experimental conditions may vary.
Table 3: Illustrative Impact of Linker Length on BTK Degrader Potency
| PROTAC | Linker Moiety | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC 1 | C2-NH2 (Short Alkyl) | 15 | >90 | MOLM-14 |
| PROTAC 2 | C4-NH2 (Longer Alkyl) | 5 | >95 | MOLM-14 |
| PROTAC 3 | PEG2-NH2 (Short PEG) | 8 | >95 | MOLM-14 |
| PROTAC 4 | PEG4-NH2 (Longer PEG) | 2 | >98 | MOLM-14 |
Data synthesized from published literature for illustrative purposes.[2] This table demonstrates a general trend where longer linkers can lead to improved degradation potency for certain targets.
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride
This protocol describes a two-step synthesis of this compound, commencing with a nucleophilic aromatic substitution (SNAr) reaction followed by a Boc deprotection.
Step 1: Synthesis of tert-butyl (4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)butyl)carbamate (Boc-Pomalidomide-C4-NH2)
-
Materials:
-
4-Fluorothalidomide
-
N-Boc-1,4-diaminobutane
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous DMSO, add N-Boc-1,4-diaminobutane (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at 90 °C for 16 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the Boc-protected intermediate.
-
Step 2: Synthesis of this compound Hydrochloride
-
Materials:
-
Boc-Pomalidomide-C4-NH2 (from Step 1)
-
4 M HCl in 1,4-dioxane (B91453)
-
Round-bottom flask
-
Magnetic stirrer
-
Diethyl ether
-
-
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of 1,4-dioxane.
-
Add an excess of 4 M HCl in 1,4-dioxane (e.g., 10 equivalents) to the stirred solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
The product will precipitate out of the solution. Collect the precipitate by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield this compound hydrochloride as a solid.
-
Protocol 2: Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
-
Procedure:
-
Cell Culture and Treatment: Plate cells in multi-well plates and allow them to adhere. Treat the cells with a range of concentrations of the pomalidomide-based PROTAC and a vehicle control (e.g., DMSO) for a specified duration (e.g., 16-24 hours).
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C. Also, probe for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the target protein level to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol helps to confirm the physical interaction between the target protein, the PROTAC, and CRBN.
-
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Run the samples on an SDS-PAGE gel and perform a Western blot as described above. Probe the membrane with antibodies against the target protein and CRBN. The presence of a band for CRBN in the sample immunoprecipitated with the target protein antibody (only in the presence of the PROTAC) confirms the formation of the ternary complex.
-
Conclusion
This compound is a valuable and versatile building block in the development of PROTACs for targeted protein degradation. Its ability to potently recruit the CRBN E3 ligase provides a robust platform for the creation of novel therapeutics. The synthetic and experimental protocols detailed in this guide offer a framework for researchers to synthesize, evaluate, and optimize pomalidomide-based PROTACs. The provided quantitative data, while illustrative, underscores the high potency achievable with this class of molecules and highlights the critical role of linker optimization in achieving desired degradation efficacy and selectivity. As the field of targeted protein degradation continues to evolve, the strategic use of well-characterized intermediates like this compound will be paramount in accelerating the discovery of new medicines.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides | CoLab [colab.ws]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to Preliminary Studies Involving Pomalidomide-C4-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Pomalidomide-C4-NH2 in Targeted Protein Degradation
This compound is a pivotal chemical tool in the rapidly advancing field of targeted protein degradation (TPD), particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It functions as a prefabricated E3 ligase ligand-linker conjugate. This molecule comprises the pomalidomide (B1683931) moiety, which specifically binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a 4-carbon amine linker (-C4-NH2). This linker provides a reactive handle for the covalent attachment of a ligand designed to bind to a specific protein of interest (POI).
By integrating this compound into a heterobifunctional PROTAC, scientists can effectively hijack the cell's intrinsic protein disposal machinery, the ubiquitin-proteasome system (UPS). A PROTAC molecule synthesized with this building block can simultaneously bind to the target protein and the CRBN E3 ligase, forming a ternary complex. This induced proximity triggers the ubiquitination of the POI, flagging it for destruction by the proteasome. This innovative approach allows for the catalytic and selective removal of target proteins, offering a distinct and powerful alternative to traditional occupancy-based inhibitors.
Core Mechanism of Action: PROTAC-Mediated Protein Degradation
The fundamental mechanism of action for PROTACs developed using this compound is a cyclical process that leverages the cell's natural protein degradation pathway:
-
Ternary Complex Formation: The pomalidomide end of the PROTAC molecule engages with the CRBN E3 ligase, while the other end binds to the target protein. This dual binding results in the formation of a key POI-PROTAC-CRBN ternary complex.
-
Ubiquitination: The assembly of the ternary complex brings the target protein into close proximity with the E3 ligase's enzymatic machinery. This facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI, leading to the formation of a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized as a substrate for the 26S proteasome, a cellular complex responsible for degrading targeted proteins. The proteasome unfolds and proteolytically degrades the POI into small peptides, thus eliminating it from the cell.
-
Catalytic Cycle: Following the degradation of the target protein, the PROTAC molecule is released and can engage another POI and E3 ligase, enabling a new cycle of degradation. This catalytic mode of action allows substoichiometric amounts of the PROTAC to achieve significant degradation of the target protein.
PROTAC-Mediated Protein Degradation Pathway.
Preliminary Study: Pomalidomide-Based PROTACs Targeting EGFR
A pertinent example of the application of pomalidomide-based linkers is found in a study detailing the design and synthesis of novel PROTACs targeting the Epidermal Growth Factor Receptor (EGFR), a well-validated oncogene.[1] Although the study outlines the synthesis of a key pomalidomide-linker intermediate rather than starting directly from this compound, the resulting PROTACs feature the core pomalidomide structure linked at the C4 position, making the findings highly relevant.
Data Presentation
The following tables summarize the quantitative biological data for the most potent EGFR-targeting PROTAC identified in the study, compound 16 .[1]
Table 1: In Vitro Cytotoxic Activity of Compound 16 [1]
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 1.54 |
| HepG-2 | Liver Cancer | 2.13 |
| HCT-116 | Colon Cancer | 1.83 |
| A549 | Lung Cancer | 1.27 |
Table 2: Kinase Inhibitory and Degradation Activity of Compound 16 [1]
| Parameter | Target | Value |
| IC50 (µM) | EGFRWT | 0.10 |
| IC50 (µM) | EGFRT790M | 4.02 |
| Dmax | EGFR Protein | 96% |
Experimental Protocols
The synthesis of the target PROTACs was accomplished through a multi-step process. A key intermediate, compound 14 (N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)-2-(2-iodoethoxy)ethoxy)acetamide), was first synthesized. This intermediate, a pomalidomide derivative with an activated linker, was then reacted with various EGFR-targeting warheads via a nucleophilic substitution reaction to yield the final PROTACs (compounds 15-21).[1]
General Synthetic Workflow for EGFR PROTACs.
-
Cell Culture and Treatment: A549 lung cancer cells were cultured under standard conditions. The cells were then treated with various concentrations of the PROTAC for 72 hours. A vehicle control (DMSO) was run in parallel.[1]
-
Cell Lysis: Following treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors to obtain total cellular protein.
-
Protein Quantification: The concentration of total protein in each cell lysate was determined using a suitable method, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: An equal amount of protein from each sample was resolved on an SDS-polyacrylamide gel and subsequently transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for EGFR. A primary antibody against a housekeeping protein, such as GAPDH or β-actin, was used as a loading control.
-
Detection: The membrane was incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were then visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis was performed on the resulting bands to quantify the protein levels. The EGFR protein level was normalized to the loading control to determine the percentage of degradation relative to the vehicle-treated control, yielding the Dmax value.[1]
Signaling Pathway Visualization: EGFR Degradation and Downstream Effects
The degradation of EGFR by a pomalidomide-based PROTAC profoundly impacts downstream signaling pathways critical for cancer cell proliferation and survival. The diagram below illustrates how the removal of EGFR effectively shuts down the PI3K/AKT and MAPK/ERK signaling cascades.
Impact of EGFR Degradation on Downstream Signaling.
Conclusion
This compound stands out as a highly effective and synthetically convenient building block for the construction of CRBN-recruiting PROTACs. Preliminary studies involving pomalidomide-based PROTACs, exemplified by those targeting EGFR, underscore the immense potential of this therapeutic modality, particularly in oncology.[1] The capacity of these molecules to induce profound and selective protein degradation provides a powerful strategy to address protein targets that have been historically challenging to drug with conventional inhibitors. Continued exploration and optimization of PROTACs synthesized from this compound and similar linkers are poised to yield a new generation of potent and selective therapeutics.
References
Methodological & Application
Application Notes and Protocols for Pomal-C4-NH2 in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that harness the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] Pomalidomide (B1683931) is a widely utilized E3 ligase ligand that potently binds to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[3] By functionalizing pomalidomide with a linker, it can be incorporated into PROTACs to mediate the degradation of a diverse range of target proteins.[4]
This document provides detailed application notes and protocols for the use of Pomalidomide-C4-NH2, a key intermediate with a 4-carbon alkyl linker terminating in a primary amine, in the synthesis of potent and selective PROTACs.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Pomalidomide-based PROTACs function by inducing the proximity of a target protein to the CRBN E3 ligase complex.[5] The pomalidomide moiety of the PROTAC binds to CRBN, while the warhead binds to the POI. This ternary complex formation facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the tagged protein into smaller peptides.[1][4]
Data Presentation: Quantitative Analysis of Pomalidomide-Based PROTACs
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein, which is quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable) values.[1] The choice of linker length and attachment point on the pomalidomide scaffold can significantly impact these parameters.
Table 1: Comparative Degradation Efficiency of Pomalidomide-Based PROTACs
| PROTAC Compound | Target Protein | Cell Line | Linker Attachment | DC50 (nM) | Dmax (%) |
| MS4078 | ALK | SU-DHL-1 | C4-alkyne | ~50 | >90 |
| dALK-2 | ALK | SU-DHL-1 | C5-alkyne | ~10 | >95 |
| Compound 16 | EGFR | A549 | C4-based | 32.9 | 96 |
| Compound 15 | EGFR | A549 | C4-based | 43.4 | >90 |
Note: Data is compiled from various sources and experimental conditions may differ.[1][3][6]
Table 2: Synthesis Yields for Pomalidomide-Linker Conjugates
| Starting Material | Amine Nucleophile | Product | Yield (%) |
| 4-Fluorothalidomide | Boc-1-amino-4-bromobutane | Pomalidomide-C4-Br (Boc protected) | ~70-80% |
| Pomalidomide | tert-butyl (4-bromobutyl)carbamate | Boc-protected Pomalidomide-C4-Amine | ~60-70% |
| Boc-protected Pomalidomide-C4-Amine | TFA/DCM | This compound | >95% |
| This compound + POI-COOH | HATU, DIPEA | Final PROTAC | 40-60% |
Note: Yields are representative and can vary based on specific reaction conditions and the nature of the POI ligand.[4][7]
Experimental Protocols
Protocol 1: Synthesis of this compound Intermediate
This protocol describes a two-step synthesis of the this compound intermediate, a key building block for pomalidomide-based PROTACs.
Step 1a: Synthesis of Boc-protected Pomalidomide-C4-Amine
-
Materials:
-
Pomalidomide
-
tert-butyl (4-bromobutyl)carbamate
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and tert-butyl (4-bromobutyl)carbamate (1.5 eq).
-
Stir the reaction mixture at 60 °C for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with DCM (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the Boc-protected Pomalidomide-C4-Amine.
-
Step 1b: Deprotection to Yield this compound
-
Materials:
-
Boc-protected Pomalidomide-C4-Amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
Dissolve the Boc-protected Pomalidomide-C4-Amine (1.0 eq) in DCM.
-
Add TFA (10-20 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize excess TFA.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.
-
Protocol 2: Synthesis of the Final PROTAC via Amide Coupling
This protocol describes the conjugation of this compound to a POI ligand containing a carboxylic acid functional group.
-
Materials:
-
POI ligand with a carboxylic acid (POI-COOH)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Preparative HPLC system
-
-
Procedure:
-
In a reaction vial, dissolve the POI-COOH (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC by preparative HPLC.
-
Protocol 3: Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This protocol is a standard method to quantify the dose-dependent degradation of the target protein.[3]
-
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Clarify the lysates by centrifugation to remove cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the target protein level to the loading control.
-
Data Analysis: Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
Conclusion
This compound is a versatile and valuable building block for the synthesis of CRBN-recruiting PROTACs. The protocols and data presented in this document provide a comprehensive guide for researchers in the field of targeted protein degradation. A systematic approach to the synthesis and evaluation of PROTACs, including the careful consideration of linker length and composition, is crucial for the development of potent and selective therapeutics.[8] The provided methodologies for synthesis and biological evaluation will aid in the rational design and optimization of novel pomalidomide-based PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes: Covalent Conjugation of Pomalidomide-C4-NH2 to a Protein Ligand
Introduction
Pomalidomide (B1683931) is a potent immunomodulatory agent that functions as a molecular glue, binding to the E3 ubiquitin ligase Cereblon (CRBN).[][2] This property has made it a valuable component in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves to recruit the CRBN E3 ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[][3][4] Pomalidomide-C4-NH2 is a derivative that includes a C4-linker with a terminal primary amine, allowing for its covalent attachment to a protein of interest.[3]
These application notes provide a detailed protocol for conjugating this compound to a protein ligand using carbodiimide (B86325) chemistry, which is a common and robust method for forming a stable amide bond between a primary amine and a carboxyl group.[5][6]
Principle of Conjugation
The primary amine of this compound can be covalently linked to a protein ligand by targeting the carboxyl groups (-COOH) present on the protein's aspartic acid, glutamic acid residues, or its C-terminus. The conjugation is facilitated by the use of a carbodiimide crosslinker, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS).[7]
This is a two-step process:
-
Activation: The carboxyl groups on the protein ligand are activated by EDC to form a highly reactive and unstable O-acylisourea intermediate.[5][8]
-
Stabilization and Coupling: The addition of Sulfo-NHS stabilizes this intermediate by converting it into a more stable, amine-reactive Sulfo-NHS ester.[9] This ester then efficiently reacts with the primary amine of this compound to form a stable amide bond, releasing Sulfo-NHS.[5][7] This two-step method is preferred as it increases coupling efficiency and minimizes protein-protein polymerization.[6][9]
Quantitative Data Summary
Successful conjugation depends on optimizing factors such as pH, reaction time, and the molar ratio of reagents. The following tables provide recommended starting conditions and typical ranges for optimization.
Table 1: Recommended Molar Ratios for Conjugation
| Component | Molar Ratio (to Protein) | Typical Concentration Range | Purpose |
| Protein Ligand | 1x | 1 - 10 mg/mL | The molecule to be labeled. |
| EDC | 10x - 50x | 2 - 10 mM | Activates carboxyl groups on the protein.[7] |
| Sulfo-NHS | 10x - 50x | 5 - 20 mM | Stabilizes the activated intermediate, improving efficiency.[7] |
| This compound | 10x - 20x | 1 - 5 mM | The E3 ligase ligand to be conjugated.[7] |
Table 2: Buffer and Reagent Composition
| Buffer/Reagent | Composition | pH | Purpose |
| Activation Buffer | 0.1 M MES, 0.5 M NaCl | 6.0 | Optimal pH for EDC/Sulfo-NHS activation of carboxyl groups.[7][9] |
| Coupling Buffer | Phosphate-Buffered Saline (PBS) | 7.2 - 7.5 | Optimal pH for the reaction of the Sulfo-NHS ester with amines.[9] |
| Quenching Buffer | 1 M Tris-HCl or 1 M Glycine | 7.5 - 8.5 | Stops the reaction by consuming unreacted Sulfo-NHS esters.[5][10] |
| Storage Buffer | PBS with 0.02% Sodium Azide or other suitable buffer | 7.4 | For long-term stability of the final conjugate. |
Experimental Protocol
This protocol details the conjugation of this compound to a protein ligand using EDC and Sulfo-NHS chemistry.
Materials Required
-
Protein Ligand (in a buffer free of amines, such as PBS or MES)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching Buffer (1 M Tris-HCl, pH 7.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification tools: Desalting columns (e.g., spin columns) or dialysis cassettes appropriate for the protein's molecular weight.[5]
-
Reaction tubes
-
Gentle rotator or mixer
Experimental Workflow Diagram
Caption: A generalized workflow for the two-step EDC/Sulfo-NHS protein conjugation.
Procedure
Step 1: Reagent Preparation
-
Equilibrate all reagents to room temperature before use.
-
Prepare the protein ligand solution in Activation Buffer at a concentration of 1-10 mg/mL.[7] Proteins in amine-containing buffers (like Tris) must be buffer-exchanged into an amine-free buffer first.
-
Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO.
-
Immediately before use , prepare a 100 mM EDC solution and a 100 mM Sulfo-NHS solution in Activation Buffer. These reagents are moisture-sensitive and hydrolyze in aqueous solutions.[9]
Step 2: Activation of Protein Carboxyl Groups
-
To the protein ligand solution, add the freshly prepared EDC and Sulfo-NHS solutions to achieve the desired molar excess (e.g., 50x).[7]
-
Mix gently and incubate the reaction for 15-30 minutes at room temperature.[9]
Step 3: Conjugation with this compound
-
Add the this compound stock solution to the activated protein solution. A 10- to 20-fold molar excess is a common starting point.[7] The final concentration of DMSO should ideally be below 10% to avoid protein denaturation.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[7]
Step 4: Quenching the Reaction
-
Stop the reaction by adding Quenching Buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM.[5]
-
Incubate for 15-30 minutes at room temperature to ensure any remaining active Sulfo-NHS esters are hydrolyzed or reacted.[5]
Step 5: Purification of the Conjugate
-
Remove unreacted this compound and crosslinking byproducts using a desalting column, size-exclusion chromatography, or dialysis.[7]
-
Exchange the purified conjugate into a suitable storage buffer (e.g., PBS, pH 7.4).
Step 6: Characterization of the Conjugate The successful conjugation and purity of the product should be confirmed using several analytical techniques:
-
SDS-PAGE: To visualize the increase in the molecular weight of the protein after conjugation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight of the conjugate and calculate the Degree of Labeling (DOL), which is the average number of Pomalidomide molecules conjugated per protein.[7]
-
UV-Vis Spectroscopy: To estimate the DOL by measuring the absorbance of the protein (at 280 nm) and the Pomalidomide conjugate at its specific absorbance maximum.[10][11]
Pomalidomide Signaling Pathway
Pomalidomide functions by binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[][12] This binding event alters CRBN's substrate specificity, inducing the recruitment of "neosubstrate" proteins that would not normally be targeted.[2] Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[][13] Once recruited to the E3 ligase complex, these neosubstrates are polyubiquitinated and subsequently targeted for degradation by the 26S proteasome.[14] This mechanism is the foundation for PROTACs that utilize Pomalidomide or its analogs as the E3 ligase-recruiting moiety.
Pomalidomide-Induced Protein Degradation Pathway
Caption: Mechanism of action for Pomalidomide-induced protein degradation via CRBN.
References
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 11. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
Pomalidomide-C4-NH2 in Oncology Research: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Pomalidomide-C4-NH2 has emerged as a critical chemical tool in modern oncology research, primarily serving as a versatile building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its integrated pomalidomide (B1683931) moiety provides a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase, while the C4-amine linker offers a convenient attachment point for ligands that target specific proteins of interest for degradation. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the utilization of this compound for the development of novel cancer therapeutics.
Application Notes
This compound is a synthesized E3 ligase ligand-linker conjugate. It incorporates the pomalidomide-based cereblon (CRBN) ligand and a C4-NH2 linker, which provides a reactive handle for conjugation.[1][2] The primary application of this compound in oncology is as a precursor for the synthesis of PROTACs.[1][2]
PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[3] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase (in this case, pomalidomide for CRBN), and a linker connecting the two.[3] By inducing the proximity of the target protein and the E3 ligase, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[3]
The pomalidomide component of this compound functions as a "molecular glue" by binding to CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of CRBN, enabling the recruitment of the target protein tethered to the other end of the PROTAC.
A significant consideration in the use of pomalidomide-based PROTACs is the potential for off-target degradation of endogenous zinc-finger proteins, a known activity of pomalidomide itself.[4] Researchers should carefully evaluate the selectivity profile of any newly synthesized PROTAC.
Quantitative Data for Pomalidomide-Based PROTACs
The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of the target protein, quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation), and by their anti-proliferative effects on cancer cells, measured by the IC50 (the concentration at which 50% of cell growth is inhibited).[5][6] The following tables summarize representative data for various pomalidomide-based PROTACs targeting key oncogenic proteins.
Table 1: Degradation Potency (DC50 and Dmax) of Pomalidomide-Based PROTACs [5][7]
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Linker Attachment |
| Representative PROTAC A | ALK | SU-DHL-1 | 5 | >90 | C4 |
| Representative PROTAC B | BRD4 | HeLa | 10 | >95 | C4 |
| Representative PROTAC C | BTK | MOLM-14 | 25 | ~90 | C4 |
| C4-modified PROTAC | IKZF1 | MM.1S | 80 | ~85 | C4 |
| C5-modified PROTAC (azide) | IKZF1 | MM.1S | >500 | <30 | C5 |
| C4-modified PROTAC | ZFP91 | HEK293T | 250 | ~60 | C4 |
| C5-modified PROTAC (azide) | ZFP91 | HEK293T | >2000 | <10 | C5 |
Note: Data is compiled from various sources and experimental conditions may differ. This table illustrates general trends and the impact of linker attachment points on on-target and off-target activity.[5][7]
Table 2: Anti-proliferative Activity (IC50) of Pomalidomide-Based PROTACs
| PROTAC Compound | Target Protein | Cell Line | IC50 (nM) |
| Representative PROTAC A | ALK | SU-DHL-1 | 15 |
| Representative PROTAC B | BRD4 | HeLa | 30 |
| Representative PROTAC C | BTK | MOLM-14 | 50 |
| Compound 21 | BRD4 | THP-1 | 810 |
Note: IC50 values are dependent on the specific cell line and assay conditions.
Experimental Protocols
Protocol 1: Synthesis of a BRD4-Targeting PROTAC via Amide Coupling
This protocol describes the synthesis of a BRD4-targeting PROTAC by coupling a carboxylic acid-functionalized BRD4 inhibitor (e.g., a JQ1 derivative) to this compound.[6]
Materials:
-
This compound
-
Carboxylic acid-functionalized BRD4 inhibitor (e.g., JQ1-acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolution: In a clean, dry flask, dissolve the carboxylic acid-functionalized BRD4 inhibitor (1 equivalent) in anhydrous DMF.
-
Activation: To this solution, add HATU or HBTU (1.1 equivalents) and DIPEA (3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add this compound (1 equivalent) to the activated BRD4 inhibitor solution. If starting with the hydrochloride salt of this compound, an additional equivalent of DIPEA may be needed for neutralization.
-
Reaction: Allow the reaction to proceed at room temperature for 2-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC by LC-MS and NMR spectroscopy.
Protocol 2: Western Blot for Protein Degradation
This protocol is a fundamental method to quantify the reduction in target protein levels following PROTAC treatment.[8]
Materials:
-
Cancer cell line of interest
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Complete cell culture medium
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE apparatus and reagents
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC and a vehicle control (DMSO) for a specified duration (e.g., 16-24 hours).
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer and determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Immunoblotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibody against the target protein and a loading control. Subsequently, wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities and normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.
Protocol 3: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells to determine the effect of the PROTAC on cell proliferation.
Materials:
-
Cancer cell line of interest
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC and a vehicle control. Incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the PROTAC concentration to determine the IC50.
Visualizations
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: Experimental workflow for PROTAC development.
Caption: Logical relationship in PROTAC synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound hydrochloride | PROTAC Linkers | 2162120-73-0 | Invivochem [invivochem.com]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Developing a Pomalidomide-Based PROTAC for EGFR Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase crucial for regulating cell proliferation and survival.[1] Its dysregulation through mutation or overexpression is a key driver in various cancers, including non-small-cell lung cancer (NSCLC).[1] While tyrosine kinase inhibitors (TKIs) targeting EGFR have been clinically successful, their efficacy is often limited by the emergence of drug resistance.[1] Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic strategy that circumvents the limitations of traditional inhibitors.[2][3]
PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than merely inhibiting its function.[4][5] They achieve this by hijacking the cell's native ubiquitin-proteasome system.[6] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker to connect them.[7][8] This structure facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.[6][9]
Pomalidomide is a well-established ligand that potently recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][10] This document provides detailed protocols and application notes for the development of an EGFR-targeting PROTAC using Pomalidomide-C4-NH2 , a versatile building block that incorporates the Pomalidomide ligand and a C4 amine linker for conjugation to an EGFR ligand.[11][12]
Mechanism of Action
The fundamental mechanism of a Pomalidomide-based EGFR PROTAC is to induce proximity between EGFR and the CRBN E3 ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the EGFR protein. The poly-ubiquitinated EGFR is then recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell.[6] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple EGFR proteins.
EGFR Signaling Pathway
Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, activating downstream signaling cascades. The two major pathways are the RAS-RAF-MEK-ERK pathway, which primarily regulates cell proliferation, and the PI3K-AKT-mTOR pathway, which is central to cell survival and growth.[13] By degrading the entire EGFR protein, a PROTAC can simultaneously shut down all downstream signaling.
Quantitative Data Summary
The efficacy of EGFR PROTACs is evaluated by their half-maximal degradation concentration (DC₅₀), maximum degradation (Dₘₐₓ), and half-maximal growth inhibition concentration (IC₅₀). The tables below summarize data for various pomalidomide-based EGFR PROTACs.
Table 1: Cytotoxic Activity of Pomalidomide-Based EGFR PROTACs
| Compound | MCF-7 IC₅₀ | HepG-2 IC₅₀ | HCT-116 IC₅₀ | A549 IC₅₀ | Reference |
|---|---|---|---|---|---|
| Erlotinib | > Erlotinib | > Erlotinib | > Erlotinib | > Erlotinib | [2] |
| Compound 15 | More active than Doxorubicin | More active than Doxorubicin | More active than Doxorubicin | More active than Doxorubicin | [2] |
| Compound 16 | 5.55x more active than Erlotinib | 4.34x more active than Erlotinib | 5.04x more active than Erlotinib | 7.18x more active than Erlotinib |[2][14] |
Table 2: EGFR Degradation and Kinase Inhibition Data
| Compound | Target | Parameter | Value | Cell Line / Conditions | Reference |
|---|---|---|---|---|---|
| Compound 16 | EGFRWT | IC₅₀ | 0.10 µM | Kinase Assay | [14][15] |
| EGFRT790M | IC₅₀ | 4.02 µM | Kinase Assay | [14][15] | |
| EGFR | Dₘₐₓ | 96% | A549 cells at 72h | [2][14] | |
| Compound 15 | EGFR | Dₘₐₓ | 86% | A549 cells at 96h | [2] |
| PROTAC 17 | EGFRDel19 | DC₅₀ | 11 nM | HCC827 cells | [16] |
| EGFRL858R | DC₅₀ | 25 nM | H3255 cells | [16] | |
| PROTAC 22 | EGFRL858R/T790M | DC₅₀ | 355.9 nM | H1975 cells | [16] |
| EGFRDel19 | IC₅₀ | 0.75 µM | PC-9 cells | [16] | |
| EGFRL858R/T790M | IC₅₀ | 0.24 µM | H1975 cells | [16] | |
| SIAIS125 | EGFRL858R+T790M | DC₅₀ | 30-50 nM | H1975 cells | [17] |
| SIAIS126 | EGFRL858R+T790M | DC₅₀ | 30-50 nM | H1975 cells |[17] |
Experimental Design and Workflow
Developing an effective PROTAC is an iterative process involving design, synthesis, and comprehensive biological evaluation. The general workflow begins with synthesizing the PROTAC by coupling an EGFR ligand to this compound. The resulting compound is then subjected to a series of in vitro assays to confirm its mechanism of action and determine its potency.
Detailed Experimental Protocols
The following are generalized protocols for key experiments. Researchers should optimize conditions for their specific cell lines and reagents.
Protocol 1: Western Blotting for EGFR Degradation
This assay is fundamental to quantify the reduction in EGFR protein levels following PROTAC treatment.[4][18]
Materials:
-
Cancer cell lines (e.g., A549, H1975, HCC827)
-
Complete growth medium
-
Pomalidomide-based EGFR PROTAC
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-EGFR, Mouse anti-β-actin (or GAPDH)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates to achieve 70-80% confluency. Allow them to adhere overnight.[18]
-
Treat cells with serial dilutions of the EGFR PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).[4][18]
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.[4][6]
-
Incubate lysates on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[6]
-
SDS-PAGE and Transfer: Normalize samples to the same protein concentration. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[6][9]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9][18]
-
Incubate the membrane with primary antibodies against EGFR (e.g., 1:1000) and a loading control (e.g., β-actin, 1:5000) overnight at 4°C.[9][18]
-
Wash the membrane three times with TBST.
-
Incubate with appropriate HRP-conjugated secondary antibodies (e.g., 1:5000) for 1 hour at room temperature.[9][18]
-
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.[4]
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).[18]
-
Normalize the EGFR band intensity to the corresponding loading control.[4]
-
Calculate the percentage of EGFR degradation relative to the vehicle-treated control.
-
Determine DC₅₀ and Dₘₐₓ values by plotting the percentage of degradation against the log of the PROTAC concentration and fitting to a dose-response curve.[4]
Protocol 2: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells to determine the anti-proliferative effect of the PROTAC.[4][9]
Materials:
-
Cancer cell lines
-
96-well plates
-
Pomalidomide-based EGFR PROTAC
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[4][9]
-
Treatment: Treat cells with a serial dilution of the EGFR PROTAC for 72-96 hours.[4][9]
-
MTT Incubation: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[4][9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[4]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[9]
Protocol 3: Target Ubiquitination Assay
This assay confirms that PROTAC-mediated degradation occurs via the ubiquitin-proteasome system.[4]
Materials:
-
Materials from Protocol 1
-
Proteasome inhibitor (e.g., MG132)
-
Deubiquitinase inhibitors
-
Anti-EGFR antibody
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody
Procedure:
-
Cell Treatment: Treat cells with the EGFR PROTAC, a vehicle control, and the PROTAC co-treated with a proteasome inhibitor (e.g., 10 µM MG132) for a defined period (e.g., 4-8 hours).
-
Cell Lysis: Lyse cells in a buffer containing protease, phosphatase, and deubiquitinase inhibitors.
-
Immunoprecipitation (IP):
-
Western Blot: Elute the protein from the beads and perform a Western blot as described in Protocol 1.
-
Detection: Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitin (B1169507) chains on the immunoprecipitated EGFR.[6]
Data Analysis:
-
A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of EGFR.[6]
Protocol 4: Ternary Complex Formation (Co-Immunoprecipitation)
This protocol verifies the formation of the essential EGFR-PROTAC-CRBN ternary complex.[1]
Materials:
-
Materials from Protocol 3
-
Co-IP lysis buffer
-
Anti-EGFR or anti-CRBN antibody
-
Wash buffer and Elution buffer
Procedure:
-
Cell Treatment: Treat cells with the PROTAC or vehicle for a short duration (e.g., 1-4 hours).[1]
-
Lysis: Lyse the cells using a gentle Co-IP lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Western Blot: Elute the protein complex and perform a Western blot.
-
Detection: If EGFR was immunoprecipitated, probe the membrane for CRBN. If CRBN was immunoprecipitated, probe for EGFR.
Data Analysis:
-
Detection of the reciprocal protein (e.g., detecting CRBN in an EGFR pull-down) in the PROTAC-treated sample, but not in the control, confirms the formation of the ternary complex.
Conclusion
The development of PROTACs represents a paradigm shift in targeted therapy. By inducing the degradation of EGFR, this approach has the potential to overcome resistance to traditional kinase inhibitors and provide a more durable therapeutic response.[1] The use of this compound as a key building block provides a reliable and efficient starting point for the synthesis of potent CRBN-recruiting EGFR degraders. The protocols and data presented here offer a comprehensive framework for researchers to design, synthesize, and evaluate novel pomalidomide-based EGFR PROTACs as next-generation anti-cancer therapeutics.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. benchchem.com [benchchem.com]
- 5. Overview of The Development of PROTACs | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ClinPGx [clinpgx.org]
- 14. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effective degradation of EGFRL858R+T790M mutant proteins by CRBN-based PROTACs through both proteosome and autophagy/lysosome degradation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Pomalidomide-C4-NH2-based PROTACs in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of two key ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][3] Pomalidomide, a potent ligand for the Cereblon (CRBN) E3 ligase, is a widely used component in PROTAC design.[4][5] Pomalidomide-C4-NH2 serves as a crucial building block, providing a pomalidomide-based CRBN ligand with a C4-linker terminating in an amine group, ready for conjugation to a POI-specific ligand.[4][6]
In the context of neurodegenerative diseases, such as Alzheimer's and Parkinson's, the accumulation of misfolded proteins like Tau and alpha-synuclein (B15492655) is a key pathological hallmark.[7][8] this compound-based PROTACs offer a promising therapeutic strategy by targeting these pathogenic proteins for degradation, thereby potentially halting or reversing disease progression.[9][10]
Mechanism of Action
This compound-based PROTACs function by inducing the formation of a ternary complex between the target protein (e.g., Tau, alpha-synuclein) and the CRBN E3 ligase.[11] This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome.[3] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[2]
PROTAC-mediated protein degradation pathway.
Data Presentation
The efficacy of this compound-based PROTACs is typically evaluated by their half-maximal degradation concentration (DC50) and maximum degradation (Dmax) values.[12][13] The following tables summarize quantitative data for PROTACs targeting key proteins in neurodegenerative diseases.
| PROTAC Name | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| Targeting Alpha-Synuclein | |||||
| Arg-PEG1-Tα-syn | α-Synuclein (A53T) | U251 | 0.28 ± 0.07 | ~90.5 | [6] |
| PROTAC α-Synuclein/Tau degrader 1 | α-Synuclein | Not Specified | 1.57 | Not Specified | [2] |
| Compound 5 | α-Synuclein Aggregates | H293T | 5.049 | ~80 | [14] |
| Targeting Tau | |||||
| C004019 | Tau | HEK293-hTau | 0.0079 | Not Specified | [1] |
| PROTAC α-Synuclein/Tau degrader 1 | Tau | Not Specified | 4.09 | Not Specified | [2] |
| C8 | p-Tau (Ser262) | HEK293-htau | ~0.05 | ~72 | [15] |
| C8 | Total Tau | HEK293-htau | ~0.1 | ~62.5 | [15] |
Experimental Protocols
A comprehensive evaluation of a novel PROTAC involves a series of in vitro and cell-based assays.
A typical experimental workflow for the evaluation of a novel PROTAC.
Protocol 1: Western Blot for Protein Degradation Assessment
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[1]
Materials:
-
Cell line of interest expressing the target protein (e.g., SH-SY5Y, HEK293)
-
This compound-based PROTAC and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-Tau, anti-alpha-synuclein)
-
Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC or vehicle control for the desired time period (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by molecular weight.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Data Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with a primary antibody for a loading control.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.[12][13]
-
Protocol 2: In Vitro Ubiquitination Assay
This assay provides direct evidence of the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[14]
Materials:
-
Recombinant purified target protein (e.g., Tau, alpha-synuclein)
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant CRBN E3 ligase complex
-
Ubiquitin
-
ATP
-
This compound-based PROTAC and vehicle control (DMSO)
-
Ubiquitination reaction buffer
-
SDS-PAGE sample buffer
-
Western blot reagents (as described in Protocol 1)
Procedure:
-
Reaction Setup:
-
Assemble the ubiquitination reaction mixture on ice, including the reaction buffer, ATP, ubiquitin, E1, and E2 enzymes.
-
Add the recombinant target protein and the CRBN E3 ligase complex.
-
Initiate the reaction by adding the PROTAC or vehicle control.
-
Set up control reactions omitting E1, E3, or the PROTAC to ensure the observed ubiquitination is dependent on these components.
-
-
Incubation and Quenching:
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.
-
-
Detection of Ubiquitination:
-
Load the reaction samples onto an SDS-PAGE gel and perform a Western blot as described in Protocol 1.
-
Probe the membrane with a primary antibody against the target protein.
-
A ladder of higher molecular weight bands above the unmodified target protein indicates polyubiquitination.
-
Protocol 3: Immunofluorescence for Protein Localization
This protocol allows for the visualization of target protein degradation within intact cells.
Materials:
-
Cells cultured on glass coverslips in multi-well plates
-
This compound-based PROTAC and vehicle control (DMSO)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against the target protein
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with the PROTAC or vehicle control for the desired time.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10-15 minutes.
-
Wash the cells with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody against the target protein for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5-10 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Image the cells using a fluorescence microscope. A decrease in fluorescence intensity in PROTAC-treated cells compared to control cells indicates protein degradation.
-
Protocol 4: Filter Retardation Assay for Aggregate Detection
This assay is used to detect and quantify SDS-insoluble protein aggregates, which are a hallmark of many neurodegenerative diseases.[13]
Materials:
-
Cell or tissue lysates
-
Lysis buffer containing 2% SDS
-
Cellulose (B213188) acetate (B1210297) membrane (0.2 µm pore size)
-
Dot blot apparatus
-
Wash buffer (e.g., 0.1% SDS in PBS)
-
Western blot reagents (as described in Protocol 1)
Procedure:
-
Sample Preparation:
-
Lyse cells or homogenize tissue in lysis buffer containing 2% SDS.
-
Boil the samples for 5 minutes.
-
Determine the protein concentration of each sample.
-
-
Filtration:
-
Equilibrate the cellulose acetate membrane in wash buffer.
-
Assemble the dot blot apparatus with the membrane.
-
Load equal amounts of protein from each sample into the wells.
-
Apply a vacuum to filter the lysates through the membrane. SDS-insoluble aggregates will be retained on the membrane, while soluble proteins will pass through.
-
-
Immunodetection:
-
Wash the membrane twice with wash buffer.
-
Perform immunodetection as described in the Western blot protocol (Protocol 1, steps 4 and 5), starting from the blocking step.
-
The signal intensity of the dots corresponds to the amount of aggregated protein.
-
Protocol 5: Cell Viability Assay
This assay is performed to assess the cytotoxicity of the PROTAC and ensure that the observed protein degradation is not due to general cellular toxicity.[1]
Materials:
-
Cell line of interest
-
This compound-based PROTAC and vehicle control (DMSO)
-
96-well plates (white-walled for luminescence assays)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for the same duration as the degradation assays.
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time.
-
-
Data Acquisition:
-
Measure the signal (absorbance for MTT, luminescence for CellTiter-Glo®) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Conclusion
This compound-based PROTACs represent a powerful and versatile tool for researchers in the field of neurodegenerative diseases. By providing a robust method for the targeted degradation of pathogenic proteins, these molecules offer a promising avenue for the development of novel therapeutics. The protocols and data presented here provide a framework for the systematic evaluation of the efficacy and mechanism of action of these innovative compounds.
References
- 1. Central Nervous System Targeted Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeted degradation of aberrant tau in frontotemporal dementia patient-derived neuronal cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted degradation of α-synuclein by arginine-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research progress of PROTACs for neurodegenerative diseases therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. lifesensors.com [lifesensors.com]
- 9. Design, Synthesis and Biological Evaluation of α-Synuclein Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Selective degradation of hyperphosphorylated tau by proteolysis-targeting chimeras ameliorates cognitive function in Alzheimer’s disease model mice [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. research.chalmers.se [research.chalmers.se]
- 13. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Effective Dual PROTAC Degraders for Neurodegenerative Disease-Associated Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes: Pomalidomide-C4-NH2 for Targeted Protein Degradation
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this technology.[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2]
Pomalidomide (B1683931) is a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][3] Pomalidomide-C4-NH2 is a key synthetic building block used in the development of PROTACs.[4][5] It incorporates the pomalidomide core, which engages the CRBN E3 ligase, and a 4-carbon (C4) linker with a terminal primary amine (-NH2).[4][5] This terminal amine provides a versatile chemical handle for conjugation to a ligand that targets a specific protein for degradation.[3]
Mechanism of Action
Pomalidomide-based PROTACs operate by inducing proximity between the target protein and the CRBN E3 ligase complex.[1] The pomalidomide portion of the PROTAC binds to CRBN, a substrate receptor within the CUL4-DDB1-CRBN E3 ubiquitin ligase complex.[1][6] This positions the entire POI-PROTAC-CRBN ternary complex to facilitate the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[2] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[2]
References
Application Notes and Protocols for Cell-Based Assays: Evaluating the Efficacy of Pomalidomide-C4-NH2 PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to selectively eliminate target proteins from within a cell.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs co-opt the cell's own ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI). A PROTAC is a heterobifunctional molecule comprising a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2][3] This induced proximity between the POI and the E3 ligase leads to the ubiquitination of the target protein, marking it for destruction by the 26S proteasome.[1] This catalytic process allows a single PROTAC molecule to mediate the degradation of multiple target protein molecules, potentially leading to a more profound and sustained pharmacological effect compared to traditional inhibitors.[1][3]
Pomalidomide-C4-NH2 is a key chemical building block used in the synthesis of PROTACs. It consists of the pomalidomide (B1683931) moiety, which effectively recruits the Cereblon (CRBN) E3 ubiquitin ligase, conjugated to a 4-carbon alkyl linker with a terminal amine group (-NH2).[4] This terminal amine provides a versatile attachment point for a ligand that targets a specific protein of interest, enabling the creation of a novel PROTAC.
These application notes provide a comprehensive guide to the essential cell-based assays required to evaluate the efficacy of a PROTAC synthesized using this compound. The protocols detailed below focus on assessing the degradation of a target protein, the subsequent effects on cell viability, and the confirmation of the PROTAC's mechanism of action. For illustrative purposes, we will consider a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology.[5][6]
Mechanism of Action: Pomalidomide-Based PROTAC
A this compound based PROTAC functions by inducing the formation of a ternary complex between the target protein (e.g., BRD4) and the CRBN E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for recognition and degradation by the 26S proteasome. The PROTAC molecule is then released to catalyze further rounds of degradation.[1][5]
Downstream Signaling of BRD4 Degradation
The degradation of BRD4, an epigenetic reader, leads to profound downstream effects, primarily through the suppression of key oncogenes like c-Myc.[5][6] This results in cell cycle arrest and the induction of apoptosis.[5][6]
Data Presentation: Efficacy of Pomalidomide-Based BRD4 PROTACs
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50), the maximum percentage of degradation (Dmax), and its half-maximal inhibitory concentration (IC50) in cell viability assays. The following tables summarize representative data for pomalidomide-based BRD4 degraders. While specific data for a PROTAC synthesized directly from this compound is not widely published, the data for similar compounds provide a strong reference for expected performance.
Table 1: In Vitro Degradation of BRD4 by Pomalidomide-Based PROTACs
| Cell Line | PROTAC Compound | Treatment Time (hours) | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|---|---|
| THP-1 | Compound 21 | 24 | ~100 | >90 | [7] |
| SU-DHL-4 | DP1 | 24 | 10.84 µM | 98 | [8] |
| Various | ARV-825 | 2-4 | <1 | >95 |[5] |
Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Table 2: Anti-proliferative Activity of Pomalidomide-Based BRD4 PROTACs
| Cell Line | PROTAC Compound | Treatment Time (hours) | IC50 (nM) | Reference |
|---|---|---|---|---|
| THP-1 | Compound 21 | 72 | 810 | [7] |
| MM.1S | YKL-06-102 | 96 | <100 | [9] |
| Various DLBCL | ARV-825 | 72 | 5-10 |[10] |
Note: IC50 is the concentration of the PROTAC that inhibits 50% of cell growth.
Experimental Protocols
The following protocols provide a framework for the systematic evaluation of a this compound-based PROTAC.
Protocol 1: Target Protein Degradation Assay via Western Blot
This protocol is used to qualitatively and semi-quantitatively measure the reduction in the target protein (e.g., BRD4) and its downstream effectors (e.g., c-Myc).[3]
Materials:
-
Cell line of interest expressing the target protein.
-
This compound-based PROTAC and vehicle control (e.g., DMSO).
-
Complete cell culture medium.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against the target protein (e.g., anti-BRD4), a downstream target (e.g., anti-c-Myc), and a loading control (e.g., anti-β-Actin or anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a desired time period (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer on ice for 30 minutes.[11]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.[11]
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.[2]
-
Immunoblotting:
-
Detection and Analysis: Wash the membrane again, add the chemiluminescent substrate, and capture the signal using an imaging system.[2] Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells, to assess the downstream functional consequences of target protein degradation.[1][13]
Materials:
-
Cell line of interest.
-
This compound-based PROTAC and vehicle control (e.g., DMSO).
-
Complete cell culture medium.
-
White, opaque-walled 96-well plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[13][14] Incubate overnight.
-
Treatment: Treat cells with a serial dilution of the PROTAC. Include a vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C and 5% CO2.[5]
-
Measurement: Equilibrate the plate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in the well (e.g., 100 µL).
-
Lysis and Signal Reading: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.[5] Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.
Protocol 3: Intracellular Protein Degradation Analysis by Flow Cytometry
Flow cytometry offers a high-throughput, single-cell quantification of protein degradation, providing robust data for DC50 and Dmax determination.[1][14]
Materials:
-
Cell line of interest.
-
This compound-based PROTAC and vehicle control (e.g., DMSO).
-
Fixation Buffer (e.g., 4% paraformaldehyde).
-
Permeabilization Buffer (e.g., PBS with 0.1% Triton X-100 or Saponin).
-
Wash Buffer (e.g., PBS with 1% BSA).
-
Fluorochrome-conjugated primary antibody against the target protein.
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 12- or 24-well plates. Treat with a serial dilution of the PROTAC for a fixed time point (e.g., 24 hours).
-
Cell Harvesting: Harvest cells (using a non-enzymatic cell dissociation solution for adherent cells) and transfer to flow cytometry tubes.[1]
-
Fixation: Wash the cells with PBS, then resuspend in Fixation Buffer. Incubate for 15-20 minutes at room temperature.[1]
-
Permeabilization: Wash the fixed cells, then resuspend in Permeabilization Buffer.
-
Intracellular Staining: Add the fluorochrome-conjugated primary antibody to the permeabilized cells. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with Wash Buffer to remove unbound antibody.[1]
-
Data Acquisition: Resuspend the final cell pellet in Wash Buffer and acquire data on a flow cytometer, collecting at least 10,000-20,000 events per sample.[1]
-
Data Analysis: Gate on the single-cell population. Determine the Mean Fluorescence Intensity (MFI) for the target protein in each sample. Normalize the MFI of treated samples to the vehicle control to calculate the percentage of remaining protein and determine DC50 and Dmax.[1]
Protocol 4: In-Cell Ternary Complex Formation Assay (NanoBRET™)
This assay confirms the PROTAC's mechanism of action by directly measuring the proximity of the target protein and the E3 ligase inside living cells.[2]
Materials:
-
Cell line engineered to express NanoLuc®-fused target protein and HaloTag®-fused CRBN.
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand.
-
This compound-based PROTAC.
-
Opti-MEM® I Reduced Serum Medium.
-
White, opaque-walled 96-well plates.
-
Luminometer capable of measuring donor and acceptor emission wavelengths.
Procedure:
-
Cell Preparation: Harvest and resuspend the engineered cells in Opti-MEM®.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension and incubate.
-
PROTAC Treatment: Dispense the labeled cells into the 96-well plate. Add a serial dilution of the PROTAC to the wells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Luminescence Measurement: Read the filtered luminescence for both the donor (NanoLuc®) and acceptor (HaloTag®) channels on a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the BRET ratio upon PROTAC treatment indicates the formation of the ternary complex.[2]
Conclusion
The application of this compound in the synthesis of PROTACs provides a powerful tool for targeted protein degradation. The protocols outlined in this document offer a comprehensive framework for the rigorous evaluation of these novel molecules. By combining quantitative protein degradation assays, functional cell viability studies, and mechanistic ternary complex formation assays, researchers can effectively characterize the efficacy, potency, and mode of action of their this compound-based PROTACs, thereby accelerating the development of new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 4. Practical Guide for Quantification of In Vivo Degradation Rates for Therapeutic Proteins with Single-Cell Resolution Using Fluorescence Ratio Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ternary Complex Formation [promega.com]
- 6. Regulation of programmed cell death by Brd4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteomic profiling reveals CDK6 upregulation as a targetable resistance mechanism for lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
Topic: Western Blot Analysis of Protein Degradation by Pomalidomide-C4-NH2 PROTACs
An Application Note and Protocol for Researchers
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells.[1][2] These heterobifunctional molecules are composed of two distinct ligands connected by a linker: one ligand binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2][3][4] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome, the cell's natural protein disposal machinery.[1][2] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1][2]
Pomalidomide is a potent immunomodulatory drug (IMiD) that functions as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[5][] Pomalidomide-C4-NH2 is an E3 ligase ligand-linker conjugate that incorporates the pomalidomide-based cereblon ligand and a linker used in PROTAC technology.[3][7] The terminal amine (-NH2) group serves as a versatile chemical handle for conjugation to a ligand targeting a specific POI.
Western blotting is a fundamental and widely used technique to quantify the degradation of a target protein induced by PROTACs.[1][4] This method allows for the determination of key efficacy parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[1][2][5][8] This document provides a detailed protocol for performing Western blot analysis to assess protein degradation mediated by this compound-based PROTACs.
Signaling Pathway of PROTAC Action
The mechanism of action for a pomalidomide-based PROTAC involves hijacking the cell's ubiquitin-proteasome system. The PROTAC molecule catalytically induces the degradation of the target protein by first forming a ternary complex, simultaneously binding to the POI and the CRBN subunit of the CRL4-CRBN E3 ubiquitin ligase complex.[2][4][5] This proximity allows the E3 ligase to transfer ubiquitin molecules from a charged E2 enzyme to the POI.[2] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC molecule to repeat the cycle.[2]
Experimental Workflow
The general workflow for analyzing PROTAC-mediated degradation using Western blotting involves several key steps, from cell treatment to data analysis. A clear understanding of this workflow is essential for successful execution and obtaining reliable, quantifiable results.
Quantitative Data Presentation
Summarizing quantitative data in a structured format is crucial for comparing the efficacy of different PROTAC concentrations and treatment durations.
Table 1: Illustrative Dose-Response Data for a Target Protein Note: The data presented are for illustrative purposes only. This data can be used to generate a dose-response curve to determine the DC50 and Dmax values.[2]
| PROTAC Conc. (nM) | Relative Band Intensity (POI/Loading Control) | % Degradation |
| 0 (Vehicle) | 1.00 | 0% |
| 0.1 | 0.95 | 5% |
| 1 | 0.82 | 18% |
| 10 | 0.55 | 45% |
| 100 | 0.21 | 79% |
| 1000 | 0.12 | 88% |
| 10000 | 0.10 | 90% |
Table 2: Illustrative Time-Course Data for a Target Protein at a Fixed PROTAC Concentration (e.g., 100 nM) Note: The data presented are for illustrative purposes only.[2]
| Treatment Time (hours) | Relative Band Intensity (POI/Loading Control) | % Degradation |
| 0 | 1.00 | 0% |
| 2 | 0.88 | 12% |
| 4 | 0.65 | 35% |
| 8 | 0.38 | 62% |
| 16 | 0.24 | 76% |
| 24 | 0.21 | 79% |
Detailed Experimental Protocols
This section provides a detailed methodology for assessing PROTAC-induced protein degradation using Western blot analysis.[2]
Cell Culture and Treatment
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[1][2] Allow cells to adhere overnight.
-
PROTAC Preparation: Prepare serial dilutions of the this compound-based PROTAC in fresh culture medium from a DMSO stock solution.
-
Cell Treatment: Aspirate the old medium from the cells and add the medium containing the various concentrations of the PROTAC.
-
Controls: Always include a vehicle control (e.g., DMSO at the highest concentration used for the PROTAC) to account for any effects of the solvent.[2]
-
Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C in a CO2 incubator.[9]
Cell Lysis and Protein Quantification
-
Washing: After treatment, place the culture plates on ice, aspirate the medium, and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[9]
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation & Clarification: Incubate the lysate on ice for 30 minutes, vortexing intermittently. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Protein Quantification: Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration of each lysate using a detergent-compatible protein assay such as the Bradford or BCA assay.[2][4]
-
Bradford Assay Protocol:
-
Prepare a series of protein standards of known concentrations (e.g., 0.2 to 1.0 mg/mL) using Bovine Serum Albumin (BSA).[10]
-
Add a small volume (e.g., 20 µL) of each standard and unknown sample to separate wells of a microplate or cuvettes.[10]
-
Add the Bradford reagent to each well/cuvette and mix well.[10]
-
Incubate at room temperature for at least 5 minutes.[10]
-
Measure the absorbance at 595 nm using a spectrophotometer.[10]
-
Generate a standard curve by plotting the absorbance of the BSA standards versus their concentration. Calculate the protein concentration of the samples by comparing their absorbance values to the standard curve.[10][11]
-
-
Sample Preparation for SDS-PAGE
-
Normalization: Based on the protein quantification results, normalize all samples to the same concentration with lysis buffer.
-
Laemmli Buffer: Add an appropriate volume of 2x or 4x Laemmli sample buffer to each normalized lysate.[2] A typical 2x Laemmli buffer contains 4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.004% bromophenol blue, and 0.125M Tris-HCl, pH 6.8.[12]
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[13][14]
-
Final Spin: Centrifuge the samples briefly to pellet any remaining debris before loading.
SDS-PAGE (Gel Electrophoresis)
-
Gel Selection: Choose a polyacrylamide gel percentage appropriate for the molecular weight of your target protein. Gradient gels (e.g., 4-20%) can be used to separate a wide range of protein sizes.[15][16]
-
Assembly: Assemble the gel in the electrophoresis apparatus and fill the inner and outer chambers with 1X SDS-PAGE Running Buffer.
-
Loading: Load equal amounts of protein (typically 10-30 µg) from each sample into the wells of the gel.[2] Include a pre-stained protein ladder in one lane to monitor separation.[2]
-
Electrophoresis: Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[13][16]
Protein Transfer (Western Blotting)
-
Membrane Preparation: Pre-wet a PVDF membrane in methanol (B129727) and then soak it, along with filter papers and sponges, in transfer buffer.[17] Nitrocellulose membranes can also be used but do not require pre-wetting with methanol.[18]
-
Sandwich Assembly: Assemble the transfer stack (sandwich) ensuring no air bubbles are trapped between the layers: sponge, filter paper, gel, membrane, filter paper, sponge.[17]
-
Transfer: Place the sandwich into the transfer apparatus. Perform the transfer using a wet or semi-dry system.[19] Transfer conditions (voltage, time) should be optimized based on the protein size and equipment.[18] For example, a wet transfer can be run at 100 V for 1-2 hours or overnight at a lower voltage in a cold room.[16]
-
Confirmation (Optional): After transfer, you can stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.[16]
Immunoblotting
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature with gentle agitation.[20][21] This step prevents non-specific binding of antibodies to the membrane.[21]
-
Primary Antibody Incubation: Dilute the primary antibody specific to your POI in blocking buffer at the manufacturer's recommended concentration. Incubate the membrane with the primary antibody solution, typically overnight at 4°C with gentle shaking.[20][22]
-
Washing: Decant the primary antibody solution and wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound primary antibody.[20][22]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (that recognizes the primary antibody's host species) diluted in blocking buffer for 1 hour at room temperature.[22]
-
Final Washes: Wash the membrane again three to five times for 5-10 minutes each with TBST.[22]
Detection
-
Substrate Preparation: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[23]
-
Incubation: Incubate the membrane with the ECL substrate for 1-5 minutes.[22]
-
Signal Capture: Capture the chemiluminescent signal using a CCD camera-based digital imaging system or X-ray film.[23][24] Digital imagers are generally preferred for their wider linear dynamic range, which is crucial for quantification.[24][25]
Data Analysis
-
Densitometry: Use image analysis software to quantify the band intensity for the POI and a loading control (e.g., GAPDH, β-actin, or β-tubulin) in each lane.[4]
-
Normalization: Normalize the band intensity of the POI to the intensity of the corresponding loading control to correct for any loading inaccuracies.
-
Calculate % Degradation: Calculate the percentage of protein degradation for each treatment relative to the vehicle control using the formula: % Degradation = (1 - (Normalized POI intensity of treated sample / Normalized POI intensity of vehicle control)) * 100
-
Plotting and DC50/Dmax Determination: Plot the percentage of degradation against the log of the PROTAC concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the DC50 and Dmax values.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 11. Bradford Assay | Protein, Protocol & Methods - Video | Study.com [study.com]
- 12. usbio.net [usbio.net]
- 13. SDS-PAGE [assay-protocol.com]
- 14. iitg.ac.in [iitg.ac.in]
- 15. SDS-PAGE Protocol | Rockland [rockland.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Western blot transfer techniques | Abcam [abcam.com]
- 18. biocompare.com [biocompare.com]
- 19. ウェスタンブロットの転写メソッド | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. sinobiological.com [sinobiological.com]
- 24. Chemiluminescent Western Blotting | Thermo Fisher Scientific - SG [thermofisher.com]
- 25. Chemiluminescent Western blotting [jacksonimmuno.com]
Application Notes and Protocols for Targeted Degradation of BRD4 using Pomalidomide-C4-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to selectively eliminate target proteins from within a cell. Unlike traditional inhibitors that merely block a protein's function, PROTACs co-opt the cell's own ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI). A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This induced proximity between the POI and the E3 ligase leads to the ubiquitination of the target protein, marking it for destruction by the 26S proteasome.
Pomalidomide-C4-NH2 is a synthetic E3 ligase ligand-linker conjugate. It incorporates the Pomalidomide (B1683931) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a C4 amine linker. This linker provides a versatile attachment point for a ligand that targets a specific protein, in this case, the Bromodomain-containing protein 4 (BRD4). BRD4 is an epigenetic reader protein that plays a crucial role in the transcriptional regulation of key oncogenes, including c-Myc, making it a prime target in cancer research. By conjugating a BRD4-binding ligand to this compound, a potent and specific BRD4-degrading PROTAC can be synthesized.
These application notes provide a comprehensive overview of the experimental use of a this compound-based BRD4 degrader in cell-based assays, including detailed protocols for assessing protein degradation, cell viability, and mechanism of action.
Mechanism of Action
A PROTAC synthesized using this compound functions by inducing the selective degradation of BRD4. The pomalidomide moiety of the PROTAC binds to the CRBN E3 ligase, while the other end of the molecule engages with BRD4. This induced proximity facilitates the formation of a stable ternary complex (BRD4-PROTAC-CRBN), which triggers the transfer of ubiquitin from the E3 ligase to BRD4. The polyubiquitinated BRD4 is then recognized and degraded by the 2
Pomalidomide-C4-NH2: A Key Building Block for Targeted Protein Degradation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-C4-NH2 is a synthetic E3 ligase ligand-linker conjugate that has emerged as a critical tool in the development of chemical probes, particularly Proteolysis Targeting Chimeras (PROTACs).[1][2] This molecule incorporates the high-affinity pomalidomide (B1683931) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a C4-amine linker that provides a versatile attachment point for a ligand targeting a protein of interest (POI).[3][4] By hijacking the cell's natural ubiquitin-proteasome system, PROTACs containing this compound can selectively induce the degradation of disease-causing proteins, offering a powerful therapeutic modality.[3][5] This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this compound for the development of novel chemical probes.
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its integrity and performance in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C17H21ClN4O4 | [5] |
| Molecular Weight | 380.83 g/mol | [5] |
| Appearance | Light yellow to yellow solid powder | [5] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [5] |
| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month | [5] |
Mechanism of Action: PROTAC-Mediated Protein Degradation
This compound functions as the E3 ligase-recruiting component of a PROTAC. The fundamental mechanism involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[3][6]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of PROTACs using this compound. Researchers should optimize these protocols for their specific target protein and cell system.
Protocol 1: Synthesis of a Pomalidomide-Based PROTAC
This protocol describes a general procedure for conjugating this compound to a carboxylic acid-functionalized ligand for a protein of interest.
Materials:
-
This compound hydrochloride
-
POI ligand with a carboxylic acid handle
-
N,N-Dimethylformamide (DMF), anhydrous
-
DIPEA (N,N-Diisopropylethylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel
-
Stir plate and stir bar
-
Purification system (e.g., silica (B1680970) gel column chromatography or preparative HPLC)
Procedure:
-
Dissolve the POI ligand (1.0 eq) in anhydrous DMF in a reaction vessel under an inert atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add this compound hydrochloride (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Purify the crude product using an appropriate method such as silica gel column chromatography or preparative HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC using techniques like ¹H NMR and mass spectrometry.
Caption: General workflow for PROTAC synthesis.
Protocol 2: Cell-Based Protein Degradation Assay (Western Blot)
This protocol outlines the steps to assess the ability of a synthesized PROTAC to induce the degradation of the target protein in cultured cells.
Materials:
-
Cultured cells expressing the target protein
-
Complete cell culture medium
-
Multi-well plates (e.g., 6-well)
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. A typical dose-response experiment may range from 0.1 nM to 10 µM.[7] Include a vehicle control (DMSO) group.
-
Aspirate the old medium and add the medium containing the PROTAC or vehicle.
-
Incubate the cells for a predetermined time (e.g., 18-24 hours).[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[6][8] c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody for the target protein overnight at 4°C. Also, probe for a loading control.[6] e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Apply ECL substrate and visualize the protein bands using an imaging system.[7]
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.
Caption: Workflow for Western blot analysis.
Data Presentation: Comparative Binding Affinities
Pomalidomide is favored over thalidomide (B1683933) in PROTAC design due to its higher binding affinity for CRBN, which generally leads to more potent protein degradation.[3][6]
| Compound | Binding Affinity (CRBN) | Assay Method | Reference |
| Pomalidomide | KD: ~157 nM | Competitive Titration | [6] |
| Thalidomide | KD: ~250 nM | Competitive Titration | [6] |
| Pomalidomide | IC50: ~3 µM | Thermal Shift | [6] |
| Thalidomide | IC50: ~30 µM | Thermal Shift | [6] |
Note: Binding affinity values can vary depending on the experimental conditions and assay type.
Conclusion
This compound is an indispensable research tool for the development of chemical probes for targeted protein degradation. Its high affinity for CRBN and the synthetic tractability offered by the C4-amine linker make it a superior choice for constructing potent and selective PROTACs. The protocols and data presented in this document provide a solid foundation for researchers to design, synthesize, and evaluate novel protein degraders, ultimately advancing the field of chemical biology and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound hydrochloride | PROTAC Linkers | 2162120-73-0 | Invivochem [invivochem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: A Step-by-Step Guide for Pomalidomide-C4-NH2 PROTAC Assembly
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3] Pomalidomide (B1683931), a derivative of thalidomide, is a potent and widely utilized ligand for the Cereblon (CRBN) E3 ubiquitin ligase, making it a critical component in the development of novel PROTACs for targeted protein degradation.[4][5]
This document provides a comprehensive, step-by-step guide for the synthesis of a key building block, Pomalidomide-C4-NH2 hydrochloride, and its subsequent assembly into a functional PROTAC. The protocols detailed herein are intended to be accessible for researchers in the fields of chemistry and drug discovery, providing a robust framework for the development of potent and selective protein degraders.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase complex.[3] The pomalidomide moiety of the PROTAC binds to CRBN, while the other end of the molecule engages the POI. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome, which then proceeds to degrade the tagged protein into smaller peptides.[1] This catalytic process allows a single PROTAC molecule to mediate the degradation of multiple target protein molecules.
Experimental Protocols
The synthesis of a this compound based PROTAC is a two-stage process:
-
Synthesis of the this compound Linker Building Block: This involves the installation of a four-carbon linker with a terminal amine group onto the pomalidomide core.
-
PROTAC Assembly: This stage involves the conjugation of the this compound linker to a ligand that binds to the protein of interest.
Stage 1: Synthesis of this compound Hydrochloride
This synthesis is a three-step process starting from pomalidomide.
Step 1: Synthesis of N-(4-bromobutyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
-
Materials:
-
Pomalidomide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and 1,4-dibromobutane (3.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3 x 20 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% methanol (B129727) in DCM) to afford N-(4-bromobutyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.
-
Step 2: Synthesis of N-(4-azidobutyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
-
Materials:
-
N-(4-bromobutyl)-pomalidomide (from Step 1)
-
Sodium azide (B81097) (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of N-(4-bromobutyl)-pomalidomide (1.0 eq) in DMF, add sodium azide (3.0 eq).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate to yield the azide intermediate, which can be used in the next step without further purification.
-
Step 3: Synthesis of this compound Hydrochloride
-
Materials:
-
N-(4-azidobutyl)-pomalidomide (from Step 2)
-
Triphenylphosphine (B44618) (PPh₃)
-
Tetrahydrofuran (THF)
-
Water
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
-
-
Procedure:
-
Dissolve the crude azide intermediate in THF, add triphenylphosphine (1.5 eq), and stir at room temperature for 4 hours.
-
Add water and stir the mixture at 50 °C for 8 hours to perform the Staudinger reduction.
-
After cooling, concentrate the mixture and purify by column chromatography to obtain the free amine.
-
Dissolve the purified amine in a minimal amount of DCM and add a solution of HCl in diethyl ether or dioxane to precipitate the hydrochloride salt.
-
Filter the solid and dry under vacuum to obtain this compound hydrochloride.
-
Stage 2: PROTAC Assembly via Amide Coupling
This protocol describes the coupling of the this compound linker to a generic POI ligand containing a carboxylic acid functional group.
-
Materials:
-
POI ligand with a carboxylic acid (POI-COOH)
-
This compound hydrochloride
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Preparative HPLC system
-
-
Procedure:
-
In a reaction vial, dissolve the POI-COOH (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add this compound hydrochloride (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC by preparative HPLC.
-
Experimental Workflow Visualization
The overall experimental workflow for the synthesis and evaluation of a this compound PROTAC is depicted below.
Data Presentation
The efficacy of a PROTAC is determined by several key parameters, including its binding affinity to the target protein and the E3 ligase, and its ability to induce degradation of the target protein. The following tables summarize typical quantitative data for pomalidomide-based PROTACs. Actual values will vary depending on the specific POI ligand, linker, and cell line used.
Table 1: Binding Affinities of Pomalidomide to Cereblon (CRBN)
| Compound | Binding Affinity to CRBN | Method |
| Pomalidomide | KD: ~157 nM | Competitive Titration |
| Pomalidomide | IC50: ~3 µM | Thermal Shift |
Note: Binding affinity values can vary based on experimental conditions and assay type.[5]
Table 2: Representative Degradation Performance of Pomalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC A | BRD4 | HeLa | 10 - 100 | > 90 |
| PROTAC B | EGFR | A549 | 5 - 50 | > 85 |
| PROTAC C | BTK | THP-1 | 1 - 20 | > 95 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Characterization and Evaluation
Following successful synthesis and purification, the novel PROTAC should be thoroughly characterized and evaluated.
-
Analytical Characterization: Confirm the identity and purity of the final PROTAC compound using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Binding Affinity Assays: Determine the binding affinity of the PROTAC for both the target protein and CRBN. A competitive binding assay, such as Time-Resolved Fluorescence Energy Transfer (TR-FRET), can be employed to determine the IC50 value of the PROTAC for Cereblon.[2]
-
Protein Degradation Assays: The most common method to quantify the degradation of the target protein is by Western Blot.
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates. Treat the cells with a serial dilution of the PROTAC and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).[5]
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Data Analysis: Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration. Plot the data to determine the DC50 and Dmax values.
-
-
Ubiquitination Assays: To confirm the mechanism of action, assess the ubiquitination of the target protein.
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132).
-
Immunoprecipitate the target protein.
-
Perform a Western blot on the immunoprecipitated sample and probe with an anti-ubiquitin antibody. An increase in high-molecular-weight ubiquitinated species indicates that the PROTAC is inducing ubiquitination of the target protein.[2]
-
-
Cell Viability Assays: Evaluate the functional consequence of target protein degradation by performing cell viability assays (e.g., MTT, CellTiter-Glo) to determine the anti-proliferative or cytotoxic effects of the PROTAC.
By following these detailed protocols and evaluation methods, researchers can successfully synthesize and validate novel pomalidomide-based PROTACs for targeted protein degradation, paving the way for the development of new therapeutics.
References
Application Notes and Protocols for the Purification of Pomalidomide-C4-NH2-Conjugated PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[1] Pomalidomide is a potent and widely used ligand for the Cereblon (CRBN) E3 ligase.[][3] Pomalidomide-C4-NH2 is a key building block for constructing PROTACs, providing the CRBN-binding moiety with a four-carbon linker terminating in a primary amine, which serves as a versatile attachment point for a POI ligand.[4][5]
The unique tripartite structure of PROTACs often results in high molecular weights, complex stereochemistry, and challenging physicochemical properties, such as poor solubility.[6][7] These characteristics make the purification of PROTACs a critical and often challenging step in their development to ensure the removal of starting materials, byproducts, and isomers, thereby guaranteeing the reliability and reproducibility of biological data.[7][8]
This document provides detailed application notes and protocols for the purification of this compound-conjugated PROTACs, focusing on the most common and effective techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Supercritical Fluid Chromatography (SFC).
Purification Strategies: A Comparative Overview
The two primary chromatographic techniques for the purification of PROTACs are RP-HPLC and SFC.[9] The choice between these methods depends on the specific properties of the PROTAC, available instrumentation, and the desired throughput.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.[10] | Separation using a supercritical fluid (typically CO₂) as the main mobile phase, often with a polar co-solvent.[9][11] |
| Primary Application | Broadly applicable for the purification of a wide range of PROTACs.[7][12] | Particularly effective for chiral separations (diastereomers) and for purifying less polar or lipophilic PROTACs.[7][12] |
| Advantages | Robust and well-established technique.[13] Good for removing polar impurities. High-resolution purification is achievable.[12] | Faster separations and reduced solvent consumption.[11] Reduced environmental impact.[11] Often provides orthogonal selectivity to RP-HPLC.[12] |
| Challenges | Can be time-consuming due to long run times and solvent evaporation.[11] Potential for degradation of acid- or base-labile PROTACs depending on mobile phase additives.[7] | Requires specialized instrumentation. Sample solubility in the mobile phase can be a challenge.[11] |
| Typical Stationary Phases | C18, C8[9][14] | Diol, 2-Ethylpyridine[9] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification
This protocol provides a general framework for the purification of a this compound-conjugated PROTAC using preparative RP-HPLC.
Materials and Equipment:
-
Crude PROTAC sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA) or formic acid (FA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Preparative HPLC system with a gradient pump, autosampler, fraction collector, and UV detector
-
Preparative reversed-phase C18 column (e.g., 21.2 x 150 mm, 5 µm particle size)
-
Analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) for purity analysis
-
Lyophilizer
-
LC-MS system for fraction analysis
Procedure:
-
Sample Preparation:
-
Accurately weigh the crude PROTAC material.
-
Dissolve the crude PROTAC in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50-100 mg/mL).[7]
-
Dilute the DMSO stock with Mobile Phase A (see below) to the desired concentration for injection. Ensure the final concentration of DMSO is low enough to not interfere with the chromatography.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.[15]
-
-
Mobile Phase Preparation:
-
Chromatographic Method Development (Analytical Scale - Recommended):
-
Before proceeding to preparative scale, it is advisable to optimize the separation on an analytical HPLC system.
-
Use a gradient such as 5% to 95% Mobile Phase B over 15-20 minutes to determine the retention time of the desired PROTAC and the separation from major impurities.
-
-
Preparative Chromatographic Separation:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B) until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run a gradient optimized from the analytical scale separation. A typical starting gradient could be 20-80% Mobile Phase B over 30-40 minutes. A shallower gradient can often improve resolution.[14]
-
Monitor the separation at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Collect fractions based on the UV chromatogram, isolating the peak corresponding to the target PROTAC.
-
-
Purity Analysis and Product Recovery:
-
Analyze the collected fractions using an analytical LC-MS system to confirm the identity (correct mass) and purity of the desired PROTAC.[15]
-
Pool the pure fractions.
-
Remove the organic solvent (acetonitrile) under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the purified PROTAC as a solid.[15]
-
Quantitative Data Summary (Typical Results):
| Parameter | Typical Value | Reference |
| Starting Material Purity | ~50-70% | [9] |
| Final Purity (by HPLC) | >95% | [9] |
| Overall Yield | 30-60% | [9] |
Protocol 2: Supercritical Fluid Chromatography (SFC) Purification
SFC is a powerful alternative to RP-HPLC, especially for chiral separations and for PROTACs that are challenging to purify by reversed-phase methods.[9][12]
Materials and Equipment:
-
Crude PROTAC reaction mixture
-
SFC-grade methanol (B129727) (MeOH) or ethanol (B145695) (EtOH)
-
Supercritical CO₂
-
Preparative SFC system with a UV detector, back-pressure regulator, and fraction collector
-
Preparative SFC column (e.g., Diol, 2-Ethylpyridine)[9]
-
Solvent evaporation system
Procedure:
-
Sample Preparation:
-
Dissolve the crude PROTAC in a minimal amount of a suitable solvent, typically the organic modifier used in the mobile phase (e.g., methanol).[9] Sample concentrations are typically in the range of 10-50 mg/mL.[7] For poorly soluble compounds, a 1:1 mixture of Dichloromethane/Methanol (DCM/MeOH) can be used.[11]
-
-
Method Development (Analytical Scale - Recommended):
-
It is highly recommended to first develop the separation method on an analytical SFC system to determine the optimal column and gradient conditions.
-
-
Chromatographic Separation:
-
Equilibrate the preparative SFC column with the initial mobile phase conditions (e.g., 5% MeOH in CO₂) until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Apply a gradient of increasing organic modifier (e.g., 5% to 40% MeOH over 10-15 minutes).
-
Monitor the effluent with the UV detector and collect fractions corresponding to the desired PROTAC peak.
-
-
Product Recovery:
-
The collected fractions will contain the PROTAC in the organic modifier.
-
Evaporate the solvent from the collected fractions using a suitable solvent evaporation system.
-
Quantitative Data Summary (Typical Results):
| Parameter | Typical Value | Reference |
| Starting Material Purity | ~50-70% | [9] |
| Final Purity (by SFC) | >98% | [9] |
| Overall Yield | 40-70% | [9] |
Visualization of Workflows
PROTAC Purification and Analysis Workflow
Caption: A typical workflow for the purification of synthesized PROTACs.[9]
Pomalidomide-PROTAC Mechanism of Action
Caption: General mechanism of Pomalidomide-PROTAC-mediated protein degradation.[16]
Troubleshooting and Key Considerations
-
Solubility: PROTACs often exhibit poor solubility.[6] It is crucial to select an appropriate solvent system for both sample preparation and chromatography to avoid precipitation.[9]
-
Peak Broadening: Broad peaks can be an issue, particularly with PEG-containing linkers.[14] Optimizing the gradient (making it shallower), reducing the flow rate, or adjusting the mobile phase pH can help improve peak shape.[14]
-
Degradation: Some PROTACs may be sensitive to the acidic or basic conditions of the mobile phase.[7] Performing purification at a lower temperature or using alternative mobile phase additives (e.g., formic acid instead of TFA for acid-labile compounds) can mitigate degradation.[7]
-
Orthogonal Methods: For comprehensive purity assessment, it is recommended to use orthogonal analytical techniques such as HPLC, LC-MS, and quantitative NMR (qNMR).[8]
Conclusion
The purification of this compound-conjugated PROTACs is a critical step that requires careful optimization of chromatographic conditions. Both RP-HPLC and SFC are powerful techniques capable of achieving the high levels of purity required for subsequent biological evaluation and drug development activities. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully purify and characterize these complex and promising therapeutic molecules.
References
- 1. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. veranova.com [veranova.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. reachseparations.com [reachseparations.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Live-Cell Imaging of Protein Degradation with Pomalidomide-C4-NH2 PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative class of small molecules that induce the degradation of specific target proteins by co-opting the cell's native ubiquitin-proteasome system.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs eliminate the protein entirely, offering a powerful therapeutic strategy, especially for targets previously considered "undruggable."[1]
A typical PROTAC is a heterobifunctional molecule composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[2] Pomalidomide is a widely used and highly effective ligand for recruiting the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[3][4] The Pomalidomide-C4-NH2 moiety provides a versatile and sterically favorable attachment point for the linker, facilitating the synthesis of potent PROTACs without compromising CRBN engagement.[3][5]
Live-cell imaging is an indispensable tool for studying the dynamics of PROTAC-mediated protein degradation in real-time.[1] It enables the direct visualization and quantitative analysis of degradation kinetics, efficacy (Dmax), and potency (DC50) within a physiological cellular context, which is critical for the development and optimization of PROTAC drug candidates.[1][6][7]
Mechanism of Action
Pomalidomide-based PROTACs operate by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity leads to the ubiquitination of the target protein, marking it for destruction by the 26S proteasome.[1] The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple POI molecules.[1]
Quantitative Data Presentation
The efficacy of a PROTAC is determined by several key parameters. Live-cell imaging experiments generate a wealth of data that should be structured for clear comparison.
Key Parameters:
-
DC50 : The concentration of a PROTAC required to degrade 50% of the target protein at a specific time point.[8]
-
Dmax : The maximum percentage of protein degradation achieved at a given concentration.[6][7][8]
-
Degradation Rate (k_deg) : The speed at which the protein is degraded, often determined by kinetic analysis of the fluorescence or luminescence signal over time.[6][7]
Table 1: Example Quantitative Degradation Data for a BRD4-targeting PROTAC
| PROTAC Compound | Target Protein | Cell Line | Time (h) | DC50 (nM) | Dmax (%) |
|---|---|---|---|---|---|
| PROTAC-X | BRD4 | Jurkat | 4 | < 1 | > 95 |
| PROTAC-Y | BRD4 | HEK293 | 4 | 5.2 | 92 |
| PROTAC-Z | BRD4 | Jurkat | 4 | 12.5 | 85 |
Note: Data is representative and compiled from various studies for illustrative purposes. Experimental conditions may vary.[2][3]
Experimental Protocols
Protocol 1: Live-Cell Imaging of POI Degradation Using a Fluorescently Tagged Protein
This protocol describes the real-time monitoring of a Protein of Interest (POI) endogenously tagged with a fluorescent protein (e.g., eGFP) following treatment with a this compound PROTAC.
Materials:
-
Cells stably expressing the fluorescently tagged POI (e.g., GFP-BRD4).
-
Glass-bottom imaging dishes or plates suitable for high-resolution microscopy.[1]
-
Complete cell culture medium (consider imaging medium designed to reduce background fluorescence).[9]
-
This compound based PROTAC stock solution (e.g., 10 mM in DMSO).
-
Vehicle control (DMSO).[1]
-
Proteasome inhibitor (e.g., MG132) as a negative control to confirm mechanism.[8]
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2, humidity).[9][10]
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler).[1]
Methodology:
-
Cell Seeding : Seed the cells in glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging. Allow cells to adhere and grow for at least 24 hours.[1]
-
PROTAC Preparation : Prepare a series of dilutions of the PROTAC stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Prepare a vehicle control with the same final concentration of DMSO.[1]
-
PROTAC Treatment : Carefully remove the medium from the cells and replace it with the medium containing the different PROTAC concentrations or the vehicle control.[1]
-
Live-Cell Imaging :
-
Immediately place the imaging dish on the microscope stage, ensuring the environmental chamber is equilibrated to 37°C and 5% CO2.[10]
-
Define multiple positions per well to image. Use a low laser power to minimize phototoxicity.[9][10]
-
Begin time-lapse acquisition, capturing images at regular intervals (e.g., every 15-30 minutes) for the desired duration (e.g., 2 to 24 hours).[11]
-
-
Image Analysis :
-
Use image analysis software to perform cell segmentation (e.g., based on a nuclear stain or the fluorescent signal itself) and background subtraction.
-
Measure the mean fluorescence intensity of the tagged POI within each cell for every time point and condition.
-
Normalize the fluorescence intensity of each cell to its intensity at time zero (t=0).
-
Plot the normalized fluorescence intensity over time to generate degradation curves.
-
From the endpoint data (e.g., 24 hours), plot the percentage of remaining protein against PROTAC concentration to determine the DC50 and Dmax values.[11]
-
Protocol 2: Western Blot for Validation of Protein Degradation
This endpoint assay is crucial for validating the results obtained from live-cell imaging and quantifying total protein levels.
Materials:
-
Cell lines of interest.
-
Multi-well plates (6- or 12-well).
-
PROTAC stock solution and controls.
-
RIPA buffer with protease and phosphatase inhibitors.[11]
-
BCA protein assay kit.[11]
-
SDS-PAGE gels, transfer system, and PVDF or nitrocellulose membranes.[11]
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).[11]
-
HRP-conjugated secondary antibody and ECL substrate.[11]
-
Imaging system for chemiluminescence detection.[1]
Methodology:
-
Cell Seeding and Treatment : Seed cells in multi-well plates and allow them to adhere. Treat cells with a range of PROTAC concentrations and controls for a predetermined time (e.g., 2, 4, 8, 24 hours).[11]
-
Cell Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer.[11]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[11]
-
SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 15-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.[1]
-
Immunoblotting :
-
Detection and Analysis : Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control to determine the percentage of degradation relative to the vehicle control.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Pomalidomide-C4-NH2 in Kinase Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's intrinsic ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2] Unlike traditional inhibitors that only block the function of a protein, PROTACs mediate the complete removal of the target protein, offering a distinct and often more potent pharmacological effect.[3]
Pomalidomide (B1683931) is a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the cellular degradation machinery.[4][5] Pomalidomide-C4-NH2 is a derivative of pomalidomide that features a C4 alkyl linker with a terminal amine group. This terminal amine provides a versatile and strategically positioned handle for the covalent attachment of a ligand that specifically binds to a target kinase.[2][5] The resulting heterobifunctional PROTAC acts as a molecular bridge, bringing the target kinase into close proximity with the CRBN E3 ligase complex. This induced proximity leads to the poly-ubiquitination of the kinase, marking it for degradation by the 26S proteasome.[3]
These application notes provide a comprehensive overview of the use of this compound in the development of kinase-targeting PROTACs, including detailed experimental protocols to evaluate their efficacy and mechanism of action.
Mechanism of Action: PROTAC-Mediated Kinase Degradation
The signaling pathway for PROTAC-mediated protein degradation is a multi-step process that ultimately leads to the elimination of the target kinase.
-
Ternary Complex Formation : The PROTAC, composed of a pomalidomide moiety, a linker, and a kinase-binding ligand, simultaneously binds to the target kinase and the CRBN E3 ligase, forming a crucial ternary complex.[6] The stability and geometry of this complex are critical for the efficiency of the subsequent steps.[7]
-
Ubiquitination : Within the ternary complex, the CRBN E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to accessible lysine (B10760008) residues on the surface of the target kinase.
-
Proteasomal Degradation : The resulting poly-ubiquitin chain on the kinase is recognized by the 26S proteasome. The proteasome then unfolds, deubiquitinates, and proteolytically degrades the target kinase into small peptides.
-
PROTAC Recycling : After the degradation of the target kinase, the PROTAC molecule is released and can catalytically induce the degradation of additional kinase molecules.[3]
References
Methodology for Assessing Ternary Complex Formation with Pomalidomide-C4-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931), an immunomodulatory agent, functions by inducing the formation of a ternary complex between the E3 ubiquitin ligase Cereblon (CRBN) and specific neosubstrate proteins, leading to their ubiquitination and subsequent proteasomal degradation. This mechanism is central to its therapeutic effects. Pomalidomide-C4-NH2 is a functionalized analog of pomalidomide, often incorporated into Proteolysis Targeting Chimeras (PROTACs) to recruit CRBN. This document provides detailed application notes and protocols for assessing the formation and characterization of the ternary complex involving this compound, CRBN, and a neosubstrate, typically the lymphoid transcription factors IKZF1 or IKZF3.
The formation of a stable ternary complex is a critical event in the mechanism of action of pomalidomide and related compounds.[1] Pomalidomide binds to CRBN, which is part of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[2] This binding event alters the substrate specificity of CRBN, enabling it to recruit neosubstrates like IKZF1 and IKZF3 for degradation.[3] The efficiency of ternary complex formation directly correlates with the downstream biological activity, making its accurate assessment crucial for drug development and research.
Signaling Pathway of Pomalidomide Action
Pomalidomide acts as a "molecular glue" to facilitate the interaction between CRBN and its neosubstrates. Upon entering the cell, pomalidomide binds to a hydrophobic pocket in CRBN.[4] This binding event creates a new protein interface that is recognized by specific degrons, such as the C2H2 zinc finger domains found in IKZF1 and IKZF3.[5] The resulting ternary complex (CRBN-Pomalidomide-IKZF1/3) is then recognized by the rest of the E3 ligase machinery, leading to the polyubiquitination of the neosubstrate and its subsequent degradation by the 26S proteasome. This degradation of IKZF1 and IKZF3, which are key transcription factors for lymphocyte development, is a primary mechanism of pomalidomide's anti-myeloma and immunomodulatory effects.[3]
Experimental Protocols
A variety of biophysical and biochemical assays can be employed to detect and characterize the formation of the pomalidomide-induced ternary complex. The choice of method depends on the specific parameters to be measured, such as binding affinity, kinetics, thermodynamics, and cellular activity.
General Experimental Workflow
The assessment of a this compound containing molecule, such as a PROTAC, typically follows a structured workflow to characterize its ability to form a ternary complex and induce protein degradation. This process involves a series of in vitro and cellular assays to build a comprehensive understanding of the molecule's mechanism of action.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
Objective: To quantify the formation of the ternary complex in a homogeneous assay format. This assay is highly sensitive and suitable for high-throughput screening.[6]
Principle: TR-FRET measures the proximity between a donor and an acceptor fluorophore. In this context, CRBN and the neosubstrate (e.g., IKZF1) are differentially tagged (e.g., with His and GST tags, respectively). A terbium (Tb)-conjugated anti-tag antibody serves as the donor, and an AlexaFluor 488 (AF488)-conjugated anti-tag antibody acts as the acceptor. Upon ternary complex formation induced by this compound, the donor and acceptor are brought into close proximity, resulting in a FRET signal.[7]
Materials:
-
Purified, tagged proteins: His-tagged CRBN-DDB1 complex and GST-tagged IKZF1.
-
This compound compound.
-
TR-FRET antibodies: Tb-conjugated anti-GST antibody (donor) and AF488-conjugated anti-His antibody (acceptor).
-
Assay buffer: e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.5.
-
384-well low-volume assay plates.
-
TR-FRET compatible plate reader.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in assay buffer to create a concentration gradient.
-
Prepare solutions of His-CRBN-DDB1, GST-IKZF1, Tb-anti-GST, and AF488-anti-His in assay buffer at 2x the final desired concentration.
-
-
Assay Setup (384-well plate):
-
Add 5 µL of the serially diluted this compound or DMSO control to the wells.
-
Add 5 µL of the 2x His-CRBN-DDB1 and AF488-anti-His mixture.
-
Add 10 µL of the 2x GST-IKZF1 and Tb-anti-GST mixture to initiate the reaction. The final volume should be 20 µL.
-
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 60-180 minutes) to allow for complex formation.[6]
-
Signal Detection: Read the plate on a TR-FRET reader, with excitation typically around 340 nm and emission measured at two wavelengths (e.g., 490 nm for the donor and 520 nm for the acceptor).
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 490 nm).
-
Plot the TR-FRET ratio against the this compound concentration.
-
Fit the data to a suitable dose-response model to determine the EC50 (effective concentration for 50% maximal complex formation) and the maximum signal window.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Objective: To detect and quantify the formation of the ternary complex in a bead-based, no-wash format. This assay is highly sensitive and well-suited for screening applications.[8]
Principle: AlphaScreen technology utilizes donor and acceptor beads that, when in close proximity (within ~200 nm), generate a chemiluminescent signal.[9] The donor beads, upon excitation at 680 nm, release singlet oxygen, which travels to a nearby acceptor bead, triggering a cascade of chemical reactions that produce light. For ternary complex assessment, CRBN and the neosubstrate are captured on different beads (e.g., via His and GST tags binding to Nickel-chelate and Glutathione-coated beads, respectively). The addition of this compound brings the beads together, generating a signal.
Materials:
-
Purified, tagged proteins: His-tagged CRBN-DDB1 complex and GST-tagged IKZF1.
-
This compound compound.
-
AlphaScreen beads: e.g., Nickel Chelate Donor beads and Glutathione Acceptor beads.
-
AlphaLISA assay buffer.
-
384-well microplates.
-
AlphaScreen-compatible plate reader.
Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of this compound, His-CRBN-DDB1, and GST-IKZF1.
-
Serially dilute the this compound compound in assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the His-CRBN-DDB1 complex, the GST-IKZF1, and the serially diluted this compound.
-
Include controls with no compound and with only one protein partner.
-
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for ternary complex formation.
-
Bead Addition and Incubation:
-
Add the AlphaScreen Donor beads and incubate.
-
Add the AlphaScreen Acceptor beads and incubate in the dark according to the manufacturer's instructions.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible reader.
-
The luminescent signal is proportional to the amount of ternary complex formed. Plot the signal against the this compound concentration. This typically results in a "hook effect" curve, where the signal decreases at high compound concentrations due to the formation of binary complexes.[10]
-
Surface Plasmon Resonance (SPR)
Objective: To obtain real-time kinetic data (association and dissociation rates) and determine the binding affinity (KD) of binary and ternary complex formation.[11]
Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip upon molecular binding.[12] One interacting partner (the ligand) is immobilized on the chip, and the other (the analyte) is flowed over the surface.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chips (e.g., CM5).
-
Purified CRBN-DDB1 complex and neosubstrate (e.g., IKZF1).
-
This compound compound.
-
Running buffer (e.g., HBS-EP+).
-
Amine coupling reagents for immobilization.
Protocol:
-
Immobilization: Immobilize the CRBN-DDB1 complex onto the sensor chip surface using standard amine coupling chemistry.
-
Binary Interaction Analysis (this compound to CRBN):
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the compound solutions over the immobilized CRBN surface, from the lowest to the highest concentration.
-
Regenerate the surface between injections if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 binding) to determine the KD of the binary interaction.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the neosubstrate (IKZF1) mixed with varying concentrations of this compound.
-
Inject these mixtures over the immobilized CRBN surface.
-
The increase in binding response compared to the neosubstrate alone indicates ternary complex formation.
-
Analyze the kinetic data to determine the association (ka) and dissociation (kd) rates, and the apparent KD for the ternary complex.[9]
-
-
Cooperativity Calculation: The cooperativity factor (α) can be calculated from the binary and ternary KD values to understand the influence of the binary interactions on the stability of the ternary complex.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of binary and ternary complex formation, including binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[12]
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of one molecule (the titrant) is injected into a solution of the binding partner (in the cell), and the resulting heat change is measured.[13]
Materials:
-
Isothermal titration calorimeter.
-
Purified CRBN-DDB1 complex and neosubstrate (e.g., IKZF1).
-
This compound compound.
-
Dialysis buffer (ensure all components are in the same buffer to minimize heat of dilution effects).
Protocol:
-
Sample Preparation:
-
Extensively dialyze the purified proteins against the ITC buffer.
-
Dissolve the this compound in the same buffer.
-
-
Binary Titration (e.g., this compound into CRBN):
-
Fill the ITC cell with the CRBN-DDB1 complex solution (e.g., 10-20 µM).
-
Fill the injection syringe with a solution of this compound at a concentration 10-15 times higher than the protein in the cell.
-
Perform a series of injections and measure the heat changes.
-
Fit the data to a one-site binding model to determine the thermodynamic parameters for the binary interaction.
-
-
Ternary Titration:
-
To measure the binding of the neosubstrate to the CRBN-pomalidomide complex, fill the ITC cell with the CRBN-DDB1 complex pre-saturated with this compound.
-
Fill the injection syringe with the neosubstrate solution.
-
Perform the titration as described above.
-
Analyze the data to determine the apparent KD for the formation of the ternary complex.
-
-
Cooperativity Calculation: The cooperativity can be determined by comparing the binding affinities from the binary and ternary titrations.
Data Presentation
Quantitative data from the aforementioned assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Binary Binding Affinities of Pomalidomide to CRBN
| Compound | Binding Partner | Assay Method | KD (nM) | Reference(s) |
| Pomalidomide | DDB1-CRBN | ITC | ~157 | [13] |
| Pomalidomide | CRBN | TR-FRET | High Affinity | [14] |
| Pomalidomide | mCRBN-TBD | SPR | Not Reported | [15] |
Table 2: Ternary Complex Formation Parameters
| PROTAC/Compound | Target Protein | E3 Ligase | Assay Method | Ternary KD (nM) | Cooperativity (α) | Reference(s) |
| Pomalidomide | IKZF1 (ZF2) | DDB1-CRBN | X-ray | Not Applicable | Not Applicable | [16] |
| Pomalidomide | SALL4 ZF1-2 | DDB1-CRBN | SPR | ~25 µM (top conc.) | Not Reported | [17] |
| dBET1 (Pomalidomide-based) | BRD2(BD1) | His-CRBN(DDB1) | TR-FRET | EC50 ~240 nM | Not Reported | [6] |
Note: The data presented are representative and may vary depending on the specific experimental conditions, constructs, and assays used. This compound is expected to have a binding affinity to CRBN in a similar range to pomalidomide.[13]
Conclusion
The assessment of ternary complex formation is a cornerstone in the development of therapeutics that leverage the CRBN E3 ligase pathway, such as those containing this compound. The methodologies described herein, from high-throughput screening assays like TR-FRET and AlphaScreen to detailed biophysical characterization techniques like SPR and ITC, provide a comprehensive toolkit for researchers. By systematically applying these protocols and carefully analyzing the quantitative data, scientists can gain a deeper understanding of the molecular mechanisms driving their compounds of interest and make informed decisions in the drug discovery and development process.
References
- 1. trilogiebio.com [trilogiebio.com]
- 2. Modeling Complex Equilibria in ITC Experiments: Thermodynamic Parameters Estimation for a Three Binding Site Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Defining the human C2H2 zinc-finger degrome targeted by thalidomide analogs through CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Biomedical Isothermal Titration Calorimetry | Department of Pathology [path.cam.ac.uk]
- 11. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rcsb.org [rcsb.org]
- 17. researchgate.net [researchgate.net]
Practical Guide to Designing Linkers for Pomalidomide-C4-NH2 in Targeted Protein Degradation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of two key components—a ligand that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase—joined by a chemical linker.[1][3] Pomalidomide (B1683931) is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase and serves as a foundational component in the design of many PROTACs.[4][5] Pomalidomide-C4-NH2 is a pre-functionalized building block that incorporates the pomalidomide core and a 4-carbon alkyl linker with a terminal amine, providing a versatile starting point for the synthesis of PROTACs.[1][6]
The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-CRBN), which ultimately dictates the efficiency of target protein ubiquitination and degradation.[7][8] This guide provides a practical framework for the design and evaluation of linkers for this compound, complete with detailed experimental protocols and data presentation to aid in the development of potent and selective protein degraders.
Mechanism of Action of Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs orchestrate the degradation of a target protein through a catalytic cycle. The PROTAC molecule simultaneously binds to the POI and the CRBN E3 ubiquitin ligase, forming a ternary complex.[3] This induced proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, creating a polyubiquitin (B1169507) chain that marks the protein for degradation by the 26S proteasome.[3][9] The PROTAC is then released to initiate another round of degradation.[3]
Linker Design Principles for this compound
The design of the linker is a critical optimization step in PROTAC development. Starting with this compound, researchers can systematically explore different linker compositions and lengths to enhance degradation potency and selectivity.
1. Linker Length: The length of the linker is paramount for the formation of a stable and productive ternary complex.[8]
-
Too short: A short linker may lead to steric hindrance, preventing the optimal orientation of the POI and CRBN for ubiquitination.[7]
-
Too long: An excessively long linker can increase conformational flexibility, which may not effectively bring the two proteins into proximity for efficient ubiquitin transfer.[7][8]
A systematic approach involving the synthesis of a series of PROTACs with varying linker lengths is essential for optimization.[8]
2. Linker Composition: The chemical nature of the linker influences the physicochemical properties of the PROTAC, such as solubility and cell permeability.[10]
-
Alkyl Chains: Simple alkyl chains are a common starting point and can provide a rigid scaffold.
-
Polyethylene Glycol (PEG) Linkers: PEG linkers can enhance hydrophilicity, which may improve solubility and permeability of the final PROTAC molecule.[11]
3. Attachment Point: While this compound designates the linker attachment at the C4 position of the phthalimide (B116566) ring, it is important to be aware that the attachment point can influence off-target effects.[12][13] Modifications at the C5 position have been shown to reduce the off-target degradation of zinc-finger proteins.[13][14]
Quantitative Data on Linker Optimization
The following tables summarize hypothetical and literature-derived data illustrating the impact of linker design on the degradation potency (DC50) and maximal degradation (Dmax) of Pomalidomide-based PROTACs.
Table 1: Impact of Linker Length on Bromodomain and Extra-Terminal (BET) Protein Degraders
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| dBET1 | Alkyl | ~10 (C4) | Requires experimental determination | Requires experimental determination | - |
| Hypothetical C7 | Alkyl | ~13 (C7) | Requires experimental determination | Requires experimental determination | - |
| dBET6 | Alkyl | ~14 (C8) | Requires experimental determination | Requires experimental determination | - |
| Note: This table illustrates the importance of systematically varying linker length to determine the optimal efficacy for a given target.[7] |
Table 2: EGFR-Targeting PROTACs with Varying Linker Lengths
| PROTAC ID | Linker Length (Carbon Chain) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | C2 | >1000 | <20 | A549 |
| PROTAC B | C5 | 150 | >80 | A549 |
| Data synthesized from published literature for illustrative purposes.[10] |
Experimental Protocols
Protocol 1: Synthesis of a Pomalidomide-Linker-POI Conjugate
This protocol describes a general method for conjugating a custom linker to this compound and subsequently to a POI ligand.
Step 1: Linker Elongation from this compound
-
Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent such as N,N-dimethylformamide (DMF), add the desired bifunctional linker (e.g., a PEG linker with a terminal carboxylic acid and a protected amine) (1.1 eq) and a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere.
-
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product by silica (B1680970) gel column chromatography to obtain the Pomalidomide-linker intermediate.
Step 2: Deprotection of the Linker's Terminal Amine
-
Deprotection: If the linker contains a protected amine (e.g., Boc-protected), dissolve the intermediate from Step 1 in a suitable deprotection reagent (e.g., 4M HCl in dioxane for Boc deprotection).
-
Isolation: Stir the reaction at room temperature until completion (monitored by TLC or LC-MS). The product can be isolated by precipitation and filtration or by evaporation of the solvent.
Step 3: Conjugation to the POI Ligand
-
Reaction Setup: To a solution of the deprotected Pomalidomide-linker from Step 2 (1.0 eq) in an anhydrous solvent (e.g., DMF), add the POI ligand containing a reactive functional group (e.g., a carboxylic acid) (1.1 eq), a coupling agent (e.g., HATU) (1.2 eq), and a base (e.g., DIPEA) (2.0 eq).
-
Reaction and Purification: Stir the reaction at room temperature until completion. Purify the final PROTAC conjugate using reverse-phase HPLC.
Protocol 2: Western Blot for Protein Degradation (DC50 and Dmax Determination)
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[4][15]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight.[4] Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).[15]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading.[15]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[4] Block the membrane and incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).[4]
-
Detection and Analysis: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[12] Quantify band intensities using densitometry software.[16] Normalize the target protein band intensity to the loading control.[16] Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).[12]
Protocol 3: Target Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[4]
-
Cell Treatment: Treat cells with the PROTAC, negative controls, and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[4]
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blot: Perform a Western blot on the immunoprecipitated samples and probe with an anti-ubiquitin antibody. An increase in the ubiquitination signal in the presence of the active PROTAC confirms its mechanism of action.[4]
Protocol 4: Proteome-wide Selectivity Analysis
Mass spectrometry-based quantitative proteomics is the gold standard for assessing the selectivity of a PROTAC.[4]
-
Sample Preparation: Treat cells with the PROTAC at a concentration that achieves significant on-target degradation and a vehicle control.[12] Lyse the cells, extract proteins, and digest them into peptides.[12]
-
LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.[12]
-
Data Analysis: Compare the protein abundance between the PROTAC-treated and control samples to identify off-target proteins that are also degraded.[12]
Conclusion
The design of an optimal linker is a multifaceted process that is crucial for the development of effective and selective Pomalidomide-based PROTACs. By starting with a versatile building block like this compound and systematically modulating the linker's length and composition, researchers can fine-tune the properties of the resulting PROTAC to achieve potent and specific degradation of the target protein. The experimental protocols outlined in this guide provide a robust framework for the synthesis, characterization, and evaluation of novel PROTACs, enabling data-driven decisions in the pursuit of new targeted protein degradation therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes: Flow Cytometry-Based Assays for Pomalidomide-C4-NH2 PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] Pomalidomide-C4-NH2 is a key building block in the synthesis of PROTACs, incorporating the pomalidomide (B1683931) moiety to engage the Cereblon (CRBN) E3 ligase, connected via a 4-carbon alkyl linker with a terminal amine group for conjugation to a POI ligand.[3]
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Flow cytometry is a powerful, high-throughput technique for quantifying changes in intracellular protein levels on a single-cell basis, making it an ideal method for characterizing the activity of PROTACs.[3][4] This document provides detailed application notes and protocols for the use of flow cytometry-based assays to evaluate the degradation of target proteins mediated by this compound-based PROTACs.
Mechanism of Action
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase.[5] This proximity triggers the transfer of ubiquitin from the E3 ligase to the target protein, marking it for recognition and degradation by the 26S proteasome.[5] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
Data Presentation: Quantitative Analysis of Protein Degradation
The primary outputs of flow cytometry-based degradation assays are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). DC50 represents the potency of the PROTAC, while Dmax indicates its efficacy.[6] Below are representative data for a hypothetical this compound-based PROTAC targeting the Bromodomain-containing protein 4 (BRD4).
Table 1: Dose-Response of BRD4 Degradation by a this compound-BRD4 PROTAC in Ramos Cells
| PROTAC Concentration (nM) | Mean Fluorescence Intensity (MFI) of BRD4 | % BRD4 Degradation |
| 0 (Vehicle) | 15000 | 0 |
| 0.1 | 14250 | 5 |
| 1 | 11250 | 25 |
| 10 | 7500 | 50 |
| 100 | 2250 | 85 |
| 1000 | 1500 | 90 |
| 10000 | 1425 | 90.5 |
Table 2: Degradation Parameters for this compound-BRD4 PROTAC
| Parameter | Value |
| DC50 | ~10 nM |
| Dmax | >90% |
Experimental Protocols
Protocol 1: Intracellular Staining for Target Protein Degradation
This protocol describes the quantification of intracellular protein degradation in response to treatment with a this compound-based PROTAC using flow cytometry.
Materials:
-
Cell Line expressing the protein of interest (e.g., Ramos cells for BRD4).
-
Complete cell culture medium.
-
This compound-based PROTAC.
-
Vehicle control (e.g., DMSO).
-
Phosphate-Buffered Saline (PBS).
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization/Wash Buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking Buffer (e.g., 5% BSA in Permeabilization/Wash Buffer).
-
Primary antibody against the protein of interest.
-
Fluorescently labeled secondary antibody.
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates (e.g., 0.5 x 10^6 cells/mL for suspension cells).
-
Allow adherent cells to attach overnight.
-
Prepare serial dilutions of the PROTAC in complete cell culture medium.
-
Treat the cells with the desired concentrations of the PROTAC and a vehicle control for a predetermined time (e.g., 18-24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells).
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in Fixation Buffer and incubate for 15-20 minutes at room temperature.
-
Wash the cells twice with Permeabilization/Wash Buffer.
-
-
Permeabilization and Antibody Staining:
-
Resuspend the fixed cells in Blocking Buffer and incubate for 30 minutes at room temperature to block non-specific antibody binding.
-
Add the primary antibody against the target protein at the recommended dilution and incubate for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells twice with Permeabilization/Wash Buffer.
-
Resuspend the cells in the fluorescently labeled secondary antibody at the recommended dilution and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with Permeabilization/Wash Buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000).
-
Gate on the single-cell population using forward and side scatter plots.
-
Determine the Mean Fluorescence Intensity (MFI) of the target protein for each treatment condition.
-
Calculate the percentage of protein degradation relative to the vehicle control using the following formula: % Degradation = (1 - (MFI of treated sample / MFI of vehicle control)) * 100
-
Plot the percentage of degradation against the log of the PROTAC concentration and use a non-linear regression model to determine the DC50 and Dmax values.[6]
-
Protocol 2: Cell Cycle Analysis
Degradation of proteins involved in cell cycle regulation can lead to cell cycle arrest. Flow cytometry using a DNA intercalating dye like propidium (B1200493) iodide (PI) can be used to assess the effect of a PROTAC on cell cycle distribution.[7]
Materials:
-
Cells treated with the PROTAC as described in Protocol 1.
-
Cold 70% Ethanol (B145695).
-
RNase A.
-
Propidium Iodide (PI) staining solution.
Procedure:
-
Cell Fixation:
-
Harvest and wash the cells as described in Protocol 1.
-
Resuspend the cell pellet in ice-cold PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.[7]
-
Troubleshooting and Considerations
-
Antibody Validation: Ensure the primary antibody is specific for the target protein and is validated for use in flow cytometry.
-
Fixation and Permeabilization: The choice of fixation and permeabilization reagents may need to be optimized depending on the target protein and its subcellular localization.
-
Controls: Include appropriate controls, such as an inactive epimer of the PROTAC or a compound that blocks the E3 ligase, to confirm the mechanism of degradation.[2]
-
Multiplexing: It is possible to combine intracellular staining for the target protein with staining for cell surface markers to analyze degradation in specific cell subpopulations.[8]
By following these detailed protocols and application notes, researchers can effectively utilize flow cytometry to characterize the potency and efficacy of this compound-based PROTACs, accelerating the development of novel targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for High-Throughput Screening of Protein Degraders Using Pomalidomide-C4-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality in drug discovery.[1][2] This approach utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[3][4] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of TPD, consisting of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5][6]
Pomalidomide is a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase and is a widely used building block in PROTAC design.[7][8][9] Pomalidomide-C4-NH2, which features a C4 linker with a terminal amine group on the phthalimide (B116566) ring, offers a versatile and strategic attachment point for synthesizing PROTAC libraries.[7] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of protein degraders utilizing this compound.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase.[10] This proximity, orchestrated by the PROTAC molecule, facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein into smaller peptides.[6][11]
Mechanism of pomalidomide-PROTAC-mediated protein degradation.
Advantages of Pomalidomide as a CRBN Ligand
Pomalidomide is often preferred over its analog thalidomide (B1683933) in PROTAC design for several reasons:
-
Higher Binding Affinity: Pomalidomide generally exhibits a stronger binding affinity for CRBN than thalidomide.[7][8] This enhanced affinity can promote more efficient formation of the ternary complex, often translating to higher degradation potency.[7]
-
Synthetic Versatility: The amino group at the C4 position of pomalidomide's phthalimide ring provides a convenient and sterically favorable point for linker attachment.[7] This position is generally directed away from the CRBN binding interface, allowing for greater flexibility in linker design without compromising E3 ligase engagement.[7]
High-Throughput Screening (HTS) Experimental Workflow
A typical HTS workflow for identifying and characterizing novel PROTACs involves a tiered approach, starting with primary screens to identify active degraders, followed by secondary and tertiary assays for more detailed characterization.
A general experimental workflow for the evaluation of PROTAC molecules.
Experimental Protocols
Protocol 1: PROTAC Synthesis via Amide Coupling with this compound
This protocol describes the conjugation of this compound to a POI ligand containing a carboxylic acid functional group.
Materials:
-
This compound
-
POI ligand with a carboxylic acid moiety
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Preparative HPLC system
Procedure:
-
In a reaction vial, dissolve the POI ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.[6]
-
Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere.[6]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC using a preparative HPLC system.
Protocol 2: High-Throughput Cellular Degradation Assay using TR-FRET
Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a robust HTS method for quantifying intracellular protein levels.[12][]
Materials:
-
Cells expressing the protein of interest
-
PROTAC library synthesized with this compound
-
TR-FRET compatible multi-well plates (e.g., 384-well)
-
Lysis buffer
-
TR-FRET antibody pair for the POI (Donor and Acceptor labeled)
-
TR-FRET compatible plate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in TR-FRET compatible multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC library in cell culture medium. Add the PROTAC dilutions to the cells and include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 18-24 hours).[7]
-
Cell Lysis: Aspirate the culture medium and add the appropriate lysis buffer to each well. Incubate according to the manufacturer's instructions to ensure complete cell lysis.
-
Antibody Addition: Add the pre-mixed TR-FRET antibody pair (donor and acceptor) to each well.
-
Incubation: Incubate the plate at room temperature for the recommended time (e.g., 1-4 hours), protected from light.[14]
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[14]
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission).[14] The decrease in the TR-FRET ratio corresponds to the degradation of the target protein.
Protocol 3: Western Blot for Validation of Protein Degradation
Western blotting is a standard method to confirm the degradation of the target protein.[]
Materials:
-
Cells treated with hit PROTACs at various concentrations
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treating cells with selected PROTACs for the desired time and at various concentrations, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein for each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the loading control.
Data Presentation
Quantitative data from HTS and subsequent validation assays should be summarized in a clear and structured format to facilitate comparison and decision-making.
Table 1: Primary HTS Results for a PROTAC Library
| PROTAC ID | POI Ligand | Linker | % Degradation at 1 µM |
| PROTAC-001 | Ligand A | Pomalidomide-C4 | 85% |
| PROTAC-002 | Ligand B | Pomalidomide-C4 | 15% |
| PROTAC-003 | Ligand C | Pomalidomide-C4 | 92% |
| ... | ... | ... | ... |
Table 2: Dose-Response Characterization of Hit PROTACs
| PROTAC ID | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-001 | 50 | >90% |
| PROTAC-003 | 25 | >95% |
| ... | ... | ... |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Table 3: Selectivity Profile from Quantitative Proteomics
| PROTAC ID | On-Target DC₅₀ (nM) | Off-Target 1 DC₅₀ (nM) | Off-Target 2 DC₅₀ (nM) |
| PROTAC-003 | 25 | >1000 | >1000 |
| ... | ... | ... | ... |
Conclusion
This compound is a valuable chemical tool for the construction of PROTAC libraries for high-throughput screening. The protocols and workflows outlined in these application notes provide a comprehensive framework for the synthesis, screening, and characterization of novel protein degraders. By employing a systematic and tiered approach, researchers can efficiently identify and optimize potent and selective PROTACs for therapeutic development.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. lifesensors.com [lifesensors.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. High-Throughput Quantitative Assay Technologies for Accelerating the Discovery and Optimization of Targeted Protein Degradation Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
troubleshooting low degradation efficiency with Pomalidomide-C4-NH2 PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for experiments involving Pomalidomide-C4-NH2 based Proteolysis Targeting Chimeras (PROTACs). Below you will find troubleshooting guides and frequently asked questions to address common challenges, particularly low degradation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is a this compound PROTAC and what is its mechanism of action? A1: this compound is a building block used to create PROTACs. It consists of the pomalidomide (B1683931) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, attached to a 4-carbon (C4) linker that terminates in a primary amine (-NH2).[1] This amine group serves as an attachment point for a ligand that binds to a specific protein of interest (POI). The resulting heterobifunctional PROTAC works by forming a ternary complex, bringing the POI and the CRBN E3 ligase into close proximity.[2] This proximity facilitates the transfer of ubiquitin from an E2 enzyme to the POI, marking it for degradation by the cell's proteasome.[2][] Pomalidomide is often preferred over its predecessor, thalidomide, due to its higher binding affinity for CRBN, which can lead to more efficient ternary complex formation and more potent protein degradation.[4]
Q2: I am observing low or no degradation of my target protein. What are the most common reasons? A2: Several factors can contribute to a lack of target degradation. Key issues include:
-
Poor Cell Permeability: PROTACs are often large molecules that struggle to cross the cell membrane, resulting in insufficient intracellular concentrations.[5][6]
-
Inefficient Ternary Complex Formation: The geometry and stability of the ternary complex (Target-PROTAC-CRBN) are critical. The linker length, composition, and attachment points are crucial for a productive conformation.[6][7][8]
-
Low E3 Ligase Expression: The cell line used may not express sufficient levels of CRBN, the E3 ligase recruited by pomalidomide.[9][10]
-
The "Hook Effect": At excessively high concentrations, PROTACs can form non-productive binary complexes (Target-PROTAC or CRBN-PROTAC), which competitively inhibit the formation of the productive ternary complex and reduce degradation efficiency.[11][12][13]
-
Inactive Ubiquitin-Proteasome System: The cellular machinery responsible for degradation must be active.[6][14]
Q3: What is the "hook effect" and how can it lead to misinterpreting my results? A3: The "hook effect" describes the paradoxical decrease in target protein degradation at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[11][13] It occurs because an excess of PROTAC molecules saturates both the target protein and the E3 ligase independently, leading to the formation of inhibitory binary complexes instead of the productive ternary complex.[12] An unrecognized hook effect can lead to the incorrect conclusion that a potent PROTAC is weak or inactive if it is tested only at concentrations that fall on the downward slope of the curve.[12] It is crucial to test a wide range of concentrations, including very low ones, to accurately determine the optimal degradation concentration (DC50) and maximum degradation (Dmax).[11]
Q4: How critical is the C4 linker in my this compound PROTAC? A4: The linker is a critical component that significantly influences a PROTAC's efficacy.[7][8] Its length, composition, and flexibility determine the spatial orientation between the target protein and the E3 ligase.[8] An optimal linker facilitates a stable and productive ternary complex, which is essential for efficient ubiquitination.[7] A linker that is too short may cause steric hindrance, while a linker that is too long may not effectively bring the proteins together.[7][] The C4 linker provides a specific length, but it may not be optimal for every target. Systematic optimization of linker length and composition is often necessary to achieve maximum degradation efficiency.[16][]
Q5: Could my choice of cell line be the reason for poor degradation? A5: Yes, the choice of cell line is critical. A primary reason for the failure of pomalidomide-based PROTACs is low expression of Cereblon (CRBN) in the selected cell line.[9] It is essential to verify that your cell model expresses sufficient levels of all necessary components of the CRBN E3 ubiquitin ligase complex (e.g., CRBN, DDB1, CUL4).[10] Additionally, the general health and passage number of the cells can affect the activity of the ubiquitin-proteasome system.
Troubleshooting Guide
Problem 1: No or Weak Degradation Observed at All Tested Concentrations
| Likely Cause | Recommended Troubleshooting Action |
| Poor Cell Permeability | PROTACs are large molecules and may have difficulty entering the cell.[5] Consider linker modifications to improve physicochemical properties, such as incorporating rigid elements like piperazine (B1678402) to shield polar groups.[18][19] |
| Suboptimal Concentration Range / Hook Effect | The optimal degradation window may have been missed. Test a much broader, granular range of concentrations (e.g., 1 pM to 50 µM) to identify a potential bell-shaped curve.[9][12] |
| Low CRBN E3 Ligase Expression | The cell line may lack sufficient CRBN. Verify CRBN expression levels via Western Blot.[9] If low, choose a different cell line known to have high CRBN expression. |
| Inefficient Ternary Complex Formation | The PROTAC may not effectively bridge the target and CRBN due to suboptimal linker length or geometry.[20] Confirm binary binding to both the target and CRBN independently, then assess ternary complex formation using Co-IP or TR-FRET.[12][21] Consider synthesizing analogs with different linker lengths.[22] |
| Inactive PROTAC or Experimental Artifact | The compound may have degraded, or there may be an issue with the assay. Confirm the chemical integrity of the PROTAC stock. Ensure antibodies and reagents for detection are validated and working correctly.[20] |
| Inactive Proteasome System | The cell's degradation machinery may be compromised. Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of the target protein from degradation confirms a proteasome-dependent mechanism.[9][14] |
Problem 2: A Pronounced "Hook Effect" is Observed
| Likely Cause | Recommended Troubleshooting Action |
| Formation of Unproductive Binary Complexes | At high concentrations, the PROTAC binds separately to the target and CRBN, preventing the formation of the productive ternary complex.[11][13] This is an intrinsic property of many PROTACs. |
| Action: | Confirm and Characterize: Repeat the experiment with a wider and more granular range of concentrations to fully map the bell-shaped curve.[12] This will allow for the accurate determination of DC50 and Dmax values from the upward slope of the curve.[11] |
| Action: | Optimize Linker/Binding Affinities: A significant imbalance in binding affinities for the target versus CRBN can exacerbate the hook effect.[13] Linker optimization can sometimes improve cooperativity, stabilizing the ternary complex and reducing the hook effect.[13] |
Problem 3: Degradation Plateaus at a Low Dmax (Incomplete Degradation)
| Likely Cause | Recommended Troubleshooting Action |
| Suboptimal Ternary Complex Conformation | The linker may facilitate a ternary complex that is stable but not optimally oriented for ubiquitination. |
| Action: | Systematically Modify Linker: Synthesize and test a series of PROTACs with varied linker lengths (e.g., PEG, alkyl chains) and compositions to find the optimal geometry for efficient ubiquitination.[7][] |
| Inefficient Ubiquitination | The target protein may lack accessible lysine (B10760008) residues for ubiquitination, or the rate of ubiquitination may be slow. |
| Action: | Perform Ubiquitination Assay: Conduct an in-cell ubiquitination assay to directly measure the ubiquitination of the target protein following PROTAC treatment.[23] |
| Rapid Protein Synthesis or Deubiquitination | The cell may be synthesizing the target protein at a rate that counteracts degradation, or deubiquitinating enzymes (DUBs) may be removing ubiquitin tags.[6] |
| Action: | Time-Course Experiment: Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to find the optimal degradation time.[12] Consider using a DUB inhibitor as a control to see if degradation improves. |
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of Pomalidomide-PROTAC-induced protein degradation.
Troubleshooting Workflow for Low Degradation
Caption: A logical workflow for troubleshooting low PROTAC degradation efficiency.
The PROTAC "Hook Effect"
Caption: The formation of unproductive binary complexes at high PROTAC concentrations.
Key Experimental Protocols
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels.[24]
-
Cell Seeding: Plate cells in a multi-well format to achieve 70-80% confluency at the time of harvest.[12]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to identify a potential hook effect.[12] Include a vehicle-only control (e.g., DMSO). Treat cells for a predetermined time (e.g., 24 hours).[12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[12]
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. Also probe for a loading control (e.g., GAPDH, β-actin) to normalize the data.
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of remaining protein relative to the vehicle-treated control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to confirm the physical interaction between the target protein and the E3 ligase in the presence of the PROTAC.[25]
-
Cell Treatment: Treat cells with the PROTAC at its optimal degradation concentration and a vehicle control for a short duration (e.g., 2-4 hours).
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G beads. Incubate the pre-cleared lysate with an antibody against the target protein (or CRBN) overnight at 4°C to form an antibody-antigen complex.[24]
-
Capture Complex: Add Protein A/G beads to the lysate and incubate to capture the antibody-antigen complex.
-
Washes: Wash the beads several times with IP lysis buffer to remove non-specific binders.
-
Elution and Western Blot: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.[11] Run the eluted samples on an SDS-PAGE gel and perform a Western blot.
-
Detection: Probe the membrane with antibodies against the target protein and CRBN to confirm their co-precipitation.[11] An increased signal for CRBN in the target protein IP (or vice-versa) in the PROTAC-treated sample indicates ternary complex formation.
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC induces ubiquitination of the target protein.[23]
-
Cell Treatment: Treat cells with the PROTAC at an optimal concentration. It is critical to co-treat a sample with a proteasome inhibitor (e.g., MG132) for a shorter duration (e.g., 4-6 hours). The proteasome inhibitor allows the accumulation of ubiquitinated proteins that would otherwise be degraded.[23]
-
Cell Lysis: Lyse the cells in a buffer containing a DUB inhibitor to preserve ubiquitin chains.
-
Immunoprecipitation (IP): Perform immunoprecipitation for the target protein as described in Protocol 2.[23]
-
Western Blot: Elute the immunoprecipitated proteins, separate by SDS-PAGE, and transfer to a membrane.
-
Detection: Probe the membrane with an anti-ubiquitin antibody.[23]
-
Data Analysis: A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful poly-ubiquitination of the target protein.[24]
References
- 1. This compound hydrochloride | PROTAC Linkers | 2162120-73-0 | Invivochem [invivochem.com]
- 2. Induced protein degradation: an emerging drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. escholarship.org [escholarship.org]
- 16. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Pomalidomide-C4-NH2 Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Pomalidomide-C4-NH2 and related conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a critical consideration?
A1: this compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the pomalidomide (B1683931) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a 4-carbon alkyl linker with a terminal amine group (-NH2). This terminal amine serves as a crucial attachment point for synthesizing Proteolysis Targeting Chimeras (PROTACs).[1]
The solubility of this compound and the resulting PROTACs is a critical factor because poor solubility can lead to several experimental challenges, including:
-
Difficulty in preparing accurate stock solutions.
-
Precipitation of the compound in aqueous buffers and cell culture media.[2]
-
Inaccurate results in in vitro and cell-based assays.
-
Reduced bioavailability in in vivo studies.[3]
Q2: What are the general solubility characteristics of pomalidomide and its derivatives?
A2: Pomalidomide and its derivatives, including PROTACs, are often characterized by high molecular weight and lipophilicity, which contribute to their inherently low aqueous solubility.[2][3] They are generally soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[4] When preparing aqueous solutions, a co-solvent strategy is typically necessary, where the compound is first dissolved in a minimal amount of DMSO and then diluted into the desired aqueous buffer.[4]
Q3: My this compound conjugate is precipitating out of my aqueous buffer/cell culture medium. What are the possible causes and solutions?
A3: Precipitation upon dilution into aqueous solutions is a common issue with pomalidomide conjugates. The primary reasons and potential solutions are outlined below:
-
Exceeding Thermodynamic or Kinetic Solubility: The final concentration of your conjugate in the aqueous solution may be above its solubility limit.
-
Solution: Determine the kinetic and thermodynamic solubility of your specific conjugate in the intended buffer or medium using the protocols provided in this guide. Work with concentrations below this limit.
-
-
Improper Dilution Technique: Rapidly adding a concentrated DMSO stock to an aqueous solution can cause localized supersaturation and immediate precipitation.
-
Solution: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion.[2]
-
-
Temperature Effects: Changes in temperature can affect solubility. Some compounds are less soluble at lower temperatures.
-
Solution: Pre-warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C) before adding the compound stock solution. However, be cautious, as prolonged exposure to higher temperatures can degrade the compound.[2]
-
-
pH of the Medium: The solubility of compounds with ionizable groups can be pH-dependent.
-
Solution: Evaluate the solubility of your conjugate in buffers with slightly different pH values to determine the optimal pH for solubility.
-
-
Instability in Aqueous Solution: Pomalidomide and related imide-based compounds can be susceptible to hydrolysis in aqueous solutions, especially at neutral or alkaline pH.[5]
-
Solution: Prepare aqueous solutions fresh before each experiment and avoid long-term storage. If necessary, perform a stability study to determine the half-life of your conjugate in your experimental medium.[5]
-
Data Presentation
Table 1: Solubility of Pomalidomide and Related Conjugates in Common Solvents
| Compound | Solvent | Solubility | Concentration (mM) | Notes |
| Pomalidomide | DMSO | ~15 mg/mL | ~54.9 | [4] |
| DMF | ~10 mg/mL | ~36.6 | [4] | |
| DMSO:PBS (1:6, pH 7.2) | ~0.14 mg/mL | ~0.51 | [4] | |
| This compound hydrochloride | DMSO | 17.5 mg/mL | 45.95 | Ultrasonication may be required. Hygroscopic DMSO can impact solubility. [1] |
| Pomalidomide-C7-NH2 hydrochloride | DMSO | 125 mg/mL | 295.57 | Ultrasonication may be required.[6] |
| Pomalidomide-PEG4-C2-NH2 hydrochloride | DMSO | 220 mg/mL | 415.89 | Ultrasonication may be required.[7] |
| H₂O | 100 mg/mL | 189.04 | Ultrasonication may be required.[7] |
Table 2: Impact of Linker Composition on the Performance of Pomalidomide-Based PROTACs
| PROTAC Target | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Key Observation |
| Bruton's tyrosine kinase (BTK) | Alkyl | >1000 | ~60 | In a series of BTK degraders, PROTACs with PEG linkers generally showed improved degradation potency (lower DC₅₀) and higher maximal degradation compared to those with alkyl linkers of similar lengths. This may be attributed to enhanced solubility and more favorable conformational flexibility. |
| PEG | <10 | >90 | ||
| Epidermal Growth Factor Receptor (EGFR) | Alkyl-ether | ~43 | >90 | Subtle modifications within the linker structure can lead to noticeable differences in degradation potency. |
| Bromodomain-containing protein 4 (BRD4) | PEG | <1 | >90 | For BRD4, a PEG-based PROTAC demonstrated sub-nanomolar degradation potency, highlighting the effectiveness of PEG linkers for this target. |
Note: DC₅₀ and Dₘₐₓ values are dependent on the specific PROTAC, cell line, and experimental conditions and are presented here for illustrative comparison of linker types.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution and Aqueous Working Solutions
Objective: To prepare a concentrated stock solution in DMSO and subsequently dilute it into an aqueous buffer for experimental use.
Materials:
-
This compound hydrochloride powder
-
Anhydrous, high-purity DMSO
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Stock Solution Preparation (in DMSO): a. Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO to achieve the desired high concentration (e.g., 10 mM, 20 mM, or up to 17.5 mg/mL).[1] c. Vortex the solution vigorously until the powder is completely dissolved. If necessary, use an ultrasonic bath for short intervals to aid dissolution.[1] d. Visually inspect the solution to ensure there are no visible particles. e. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
-
Aqueous Working Solution Preparation: a. Equilibrate the DMSO stock solution and the aqueous buffer to room temperature. b. While vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration. c. Visually inspect the final working solution for any signs of precipitation. d. Use the freshly prepared aqueous solution immediately for your experiment. It is not recommended to store aqueous solutions of pomalidomide conjugates for extended periods.[4]
Protocol 2: Kinetic Solubility Assay by Turbidimetry
Objective: To determine the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
This compound conjugate (or other test compound)
-
100% DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplates
-
Plate reader capable of measuring absorbance or a nephelometer
Procedure:
-
Prepare Stock Solution: Create a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilutions in DMSO: In a 96-well plate, perform serial dilutions of the compound stock solution in DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small, equal volume of each DMSO dilution into a corresponding well of a new 96-well plate containing the aqueous buffer. The final DMSO concentration should be kept low and constant (e.g., 1-2%).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours), protected from light.
-
Detection of Precipitation: Measure the turbidity of each well using a plate reader by measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) or using a nephelometer.
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating the formation of a precipitate.
Mandatory Visualizations
Caption: A troubleshooting workflow for addressing precipitation issues with this compound conjugates.
References
addressing the hook effect in Pomalidomide-C4-NH2 PROTAC experiments
Welcome to the technical support center for researchers utilizing Pomalidomide-C4-NH2 as an E3 ligase ligand in their Proteolysis Targeting Chimera (PROTAC) experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate a common challenge in PROTAC research: the hook effect.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a paradoxical phenomenon observed in PROTAC dose-response experiments where, beyond an optimal concentration, increasing the amount of a PROTAC leads to a decrease in the degradation of the target protein.[1][2] This results in a characteristic bell-shaped or "U-shaped" dose-response curve, which is in contrast to the typical sigmoidal curve seen with traditional inhibitors.[1] An unrecognized hook effect can lead to the misinterpretation of experimental data, where a potent PROTAC might be incorrectly classified as weak or inactive if tested at concentrations that are too high.[1][2]
Q2: What is the underlying cause of the hook effect?
A2: The hook effect arises from the fundamental mechanism of PROTACs, which requires the formation of a productive ternary complex consisting of the target protein (Protein of Interest - POI), the PROTAC, and an E3 ligase (in this case, Cereblon - CRBN).[1][2] At excessively high concentrations, the PROTAC can saturate both the target protein and the E3 ligase independently. This leads to the formation of non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[1][2][3] These binary complexes are unable to facilitate the ubiquitination and subsequent degradation of the target protein and competitively inhibit the formation of the essential ternary complex.[1][2][4]
Q3: At what concentration range is the hook effect typically observed?
A3: The concentration at which the hook effect becomes apparent is highly dependent on the specific PROTAC, the target protein, and the cell line being used. However, it is often observed at concentrations above 1 µM.[1] It is crucial to perform a wide dose-response experiment, spanning from picomolar to high micromolar ranges, to fully characterize the degradation profile and identify the optimal concentration window.[1][2]
Q4: How does this compound facilitate protein degradation?
A4: Pomalidomide (B1683931) is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[5] When incorporated into a PROTAC, the pomalidomide moiety binds to CRBN.[] The other end of the PROTAC binds to the target protein. This dual binding brings the target protein and the CRBN E3 ligase complex into close proximity, leading to the ubiquitination of the target protein, which marks it for degradation by the proteasome.[][7] The this compound provides the pomalidomide core to engage CRBN and a C4-linker with a terminal amine group for conjugation to a ligand for your target protein.[8]
Troubleshooting Guide: Addressing the Hook Effect
Problem: My dose-response curve shows decreased target protein degradation at high concentrations of my this compound-based PROTAC.
This is a classic presentation of the hook effect. The following steps will help you confirm this phenomenon and optimize your experimental conditions.
1. Confirm and Characterize the Hook Effect:
-
Action: Expand the concentration range of your PROTAC in your degradation assay.
-
Rationale: To confirm a true hook effect, you need to observe the full bell-shaped curve. Test a very wide range of concentrations, for example, from 1 pM to 100 µM, to ensure you are not missing the optimal degradation window.[1] This will help you determine the optimal concentration (the bottom of the "U") that elicits maximal degradation (Dmax) and the concentration at which the effect starts to reverse.
2. Verify Ternary Complex Formation:
-
Action: Directly measure the formation of the ternary complex (Target Protein - PROTAC - CRBN) across the same wide concentration range.
-
Rationale: A corresponding decrease in ternary complex formation at high PROTAC concentrations will confirm that the hook effect is due to the formation of non-productive binary complexes.[1]
-
Recommended Assays:
-
Co-Immunoprecipitation (Co-IP): This technique can demonstrate the interaction between the target protein and CRBN in the presence of your PROTAC.
-
NanoBRET™ Assay: This is a live-cell assay that uses bioluminescence resonance energy transfer (BRET) to detect the proximity of the target protein and the E3 ligase.[9] An increase in the BRET signal indicates ternary complex formation. A subsequent decrease at higher concentrations would be indicative of the hook effect.
-
3. Optimize PROTAC Concentration and Incubation Time:
-
Action: For future experiments, use your PROTAC at concentrations at or below the optimal concentration (Dmax) identified in your dose-response curve.
-
Rationale: Operating within the optimal concentration range will ensure maximal target degradation and avoid the confounding results of the hook effect.
-
Action: Perform a time-course experiment at the optimal PROTAC concentration.
-
Rationale: This will help you determine the ideal incubation time to observe maximum degradation (e.g., 4, 8, 16, 24 hours).[1]
4. Assess Cellular Environment:
-
Action: Verify the expression levels of CRBN in your cell line.
-
Rationale: Sufficient expression of the E3 ligase is essential for PROTAC-mediated degradation. Low CRBN levels could lead to a more pronounced hook effect at lower PROTAC concentrations.
-
Recommended Assay: Western Blot for CRBN expression.
Data Presentation
Table 1: Representative Quantitative Data for Pomalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Hook Effect Observed |
| ARV-825 | BRD4 | Jurkat | < 1 | > 95 | Yes, at concentrations >1 µM |
| dBET1 | BET family | RS4;11 | 30 | >90 | Yes, at concentrations >1 µM[1] |
Note: This data is compiled from various sources and is intended for illustrative purposes. Experimental conditions may vary.
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Quantification
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of your this compound-based PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).[10]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate secondary antibodies.
-
-
Data Analysis:
-
Image the blot and perform densitometry analysis to quantify the band intensities.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment and Lysis:
-
Immunoprecipitation:
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Perform a Western blot on the eluted samples and probe for the presence of CRBN. An increased CRBN signal in the PROTAC-treated samples compared to the control indicates ternary complex formation.
-
Visualizations
Caption: The hook effect: productive vs. non-productive complexes.
Caption: Pomalidomide-PROTAC signaling pathway for protein degradation.
Caption: Troubleshooting workflow for the PROTAC hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound hydrochloride | PROTAC Linkers | 2162120-73-0 | Invivochem [invivochem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Improving Cell Permeability of Pomalidomide-C4-NH2-based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to the cell permeability of Pomalidomide-C4-NH2-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound-based PROTACs exhibit low cellular activity despite high binding affinity to the target protein and Cereblon (CRBN)?
A1: Low cellular activity in the face of high biochemical potency is often attributed to poor cell permeability. PROTACs, due to their high molecular weight (MW) and large polar surface area (PSA), frequently struggle to cross the cell membrane.[1][2] The this compound moiety, while crucial for CRBN engagement, contributes to these unfavorable physicochemical properties.
Q2: What are the key physicochemical properties that influence the cell permeability of my PROTAC?
A2: Several properties are critical:
-
Lipophilicity (LogP/LogD): A balance is essential. While some lipophilicity is needed to enter the lipid bilayer, excessive lipophilicity can lead to poor aqueous solubility and membrane trapping.[1]
-
Polar Surface Area (PSA): A large PSA, resulting from numerous polar functional groups, hinders passage through the lipophilic cell membrane.[1]
-
Molecular Weight (MW): High MW is generally detrimental to passive diffusion across the cell membrane.[1]
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high count of HBDs and HBAs increases polarity, which is unfavorable for membrane permeation.[1]
-
Three-Dimensional (3D) Conformation: The ability of a PROTAC to adopt a folded or "chameleonic" conformation can shield its polar surface, improving permeability.
Q3: How does the linker design impact the cell permeability of this compound-based PROTACs?
A3: The linker is a critical determinant of a PROTAC's physicochemical properties and, consequently, its cell permeability.[1] Key aspects include:
-
Composition: Incorporating rigid moieties or replacing flexible PEG linkers with alkyl chains can sometimes improve permeability.[1][3] However, the effect is system-dependent.[4]
-
Length: The linker length needs to be empirically optimized for each target to ensure a productive ternary complex formation while maintaining favorable permeability characteristics.[1]
-
Attachment Points: The points at which the linker is attached to the pomalidomide (B1683931) and the target ligand can influence the overall 3D shape and exposure of polar groups.[3]
Q4: What is the "hook effect" and how does it relate to PROTAC cell permeability?
A4: The "hook effect" is a phenomenon where the extent of target protein degradation decreases at high PROTAC concentrations.[1] This occurs because the PROTAC saturates both the target protein and the E3 ligase, favoring the formation of binary complexes over the productive ternary complex required for degradation.[1][5] Poor cell permeability can exacerbate this effect, as higher extracellular concentrations are required to achieve a sufficient intracellular concentration, increasing the likelihood of reaching concentrations that induce the hook effect.[1]
Troubleshooting Guides
Issue 1: Low or No Target Protein Degradation
-
Symptom: Western blot analysis shows minimal or no reduction in target protein levels after PROTAC treatment.
-
Possible Cause: Poor cell permeability of the PROTAC.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low/no protein degradation.
-
Solutions & Methodologies:
-
Assess Physicochemical Properties:
-
Calculate properties like cLogP, TPSA, MW, and the number of rotatable bonds.
-
-
Permeability Assays:
-
Structural Modifications to Enhance Permeability:
-
Linker Optimization: Systematically alter the linker's length, rigidity, and composition.[1][3] Replacing a PEG linker with a phenyl ring or an alkyl chain has been shown to improve permeability in some cases.[3]
-
Introduce Intramolecular Hydrogen Bonds: Design the PROTAC to favor folded conformations that shield polar groups.[8][3] This can be achieved through careful linker design.
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the number of hydrogen bond donors and improve permeability.[4][9]
-
Prodrug Strategy: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance cell entry.[3][10]
-
-
Issue 2: High Efflux Ratio Observed in Caco-2 Assay
-
Symptom: The apparent permeability from the basolateral to the apical side (Papp B-A) is significantly higher than from the apical to the basolateral side (Papp A-B), indicating the PROTAC is a substrate for efflux transporters.[11]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high efflux ratio.
-
Solutions & Methodologies:
-
Identify the Transporter: Use specific inhibitors for common efflux transporters (e.g., verapamil (B1683045) for P-glycoprotein) in the Caco-2 assay to identify which transporter is responsible for the efflux.
-
Structural Modifications:
-
Modify the PROTAC structure to reduce its affinity for the identified efflux transporter. This can involve altering the linker or even the warhead or E3 ligase ligand if they contribute to transporter recognition.[3]
-
Inserting basic nitrogen into aromatic rings or alkyl linkers has been shown to be a useful strategy.[3]
-
-
Quantitative Data Summary
Table 1: Physicochemical Properties and Permeability of Selected PROTACs
| Compound | Target | E3 Ligase Ligand | Linker Type | MW (Da) | ALogP | TPSA (Ų) | PAMPA Pe (10-6 cm/s) | Caco-2 Papp (A-B) (10-6 cm/s) | Efflux Ratio | Reference |
| PROTAC 1 | BRD4 | Thalidomide | PEG | >700 | - | - | Low | - | - | [8] |
| PROTAC 2 | BRD4 | Thalidomide | Alkyl | >700 | - | - | Moderate | - | - | [8] |
| PROTAC 3 | BRD4 | Thalidomide | PEG/Alkyl | >700 | - | - | High | - | - | [8] |
| PROTAC 14 | AR | Cereblon | PEG | >700 | - | - | - | 1.7 | 8.4 | [11] |
| PROTAC 20d | AR | - | PEG | >700 | - | - | - | - | >12 | [11] |
| MZ1 | BET | VHL | - | - | - | - | - | - | - | [9] |
| ARV-771 | BET | VHL | - | - | - | - | - | - | - | [9] |
Note: This table is a compilation of representative data from the literature. Direct comparison between studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Compound Preparation: Prepare a stock solution of the PROTAC in DMSO. Create a donor solution by diluting the stock in a suitable buffer (e.g., PBS pH 7.4).[6]
-
Assay Plate Preparation: Hydrate the filter plate with the artificial membrane solution. Add the acceptor solution to the wells of the acceptor plate.[12]
-
Assay Assembly: Place the filter plate onto the acceptor plate.[12]
-
Compound Addition: Add the donor solution containing the PROTAC to the filter plate wells.[12]
-
Incubation: Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 4-16 hours).[12]
-
Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.[12]
-
Quantification: Determine the PROTAC concentration in the donor and acceptor wells using LC-MS/MS.[6]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp).[6]
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports for 21-25 days to allow for differentiation and monolayer formation.[12]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. Values above 250 Ω·cm² are generally acceptable.[12]
-
Permeability Assay (Apical to Basolateral - A-B): a. Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS).[6] b. Add the PROTAC dosing solution to the apical (upper) compartment.[6] c. Add fresh transport buffer to the basolateral (lower) compartment.[6] d. Incubate at 37°C with gentle shaking.[6] e. At specified time points, collect samples from the basolateral compartment and replace with fresh buffer.[6]
-
Permeability Assay (Basolateral to Apical - B-A): a. Wash the cell monolayers with pre-warmed transport buffer.[6] b. Add the PROTAC dosing solution to the basolateral compartment.[6] c. Add fresh transport buffer to the apical compartment.[6] d. Incubate and collect samples from the apical compartment as described for the A-B direction.[6]
-
Quantification: Analyze the PROTAC concentration in the collected samples using LC-MS/MS.[6]
-
Data Analysis: Calculate the Papp values for both directions and determine the efflux ratio (Papp B-A / Papp A-B).[6]
Visualizations
Caption: General mechanism of PROTAC-mediated protein degradation.[7]
Caption: Experimental workflow for the Caco-2 permeability assay.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. scispace.com [scispace.com]
- 10. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
dealing with instability of Pomalidomide-C4-NH2-containing PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering instability and related issues with Pomalidomide-C4-NH2-containing PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the instability of my this compound-containing PROTAC?
A1: Instability of this compound-containing PROTACs can stem from several factors. The linker attachment point on the Cereblon (CRBN) ligand can significantly affect its aqueous stability.[1] PROTACs are also often large molecules that may have difficulty crossing the cell membrane or may be susceptible to degradation in cell culture medium or within the cell.[2] Hydrolysis of the thalidomide (B1683933) scaffold, a related structure, has been noted as a potential issue, which may also be relevant to pomalidomide-based structures.[1]
Q2: My PROTAC is not degrading the target protein. What are the possible causes?
A2: Lack of target protein degradation is a common challenge in PROTAC experiments.[2] The primary reasons can be categorized as follows:
-
Poor Cell Permeability: The PROTAC may not be efficiently entering the cells.[2]
-
Inefficient Ternary Complex Formation: The PROTAC may not be effectively bridging the target protein and the CRBN E3 ligase.[2]
-
Low CRBN Expression: The chosen cell line may not express sufficient levels of the CRBN E3 ligase.[2]
-
PROTAC Instability: The PROTAC molecule may be degrading in the experimental conditions.[2][3]
-
Inactive Proteasome: The proteasome, which is responsible for degrading the ubiquitinated target, may not be active.[2]
Q3: I'm observing significant off-target effects. How can I mitigate this?
A3: A significant off-target effect of pomalidomide-based PROTACs is the unintended degradation of endogenous zinc-finger (ZF) proteins.[3][4][5] This occurs because the pomalidomide-CRBN complex can recruit these proteins independently of the PROTAC's target-binding ligand.[3] The linker attachment point is a critical determinant of these off-target effects. Research has shown that attaching the linker at the C5 position of pomalidomide's phthalimide (B116566) ring can create steric hindrance that disrupts the interaction with endogenous zinc-finger proteins, thereby reducing their degradation.[3][5] In contrast, modifications at the C4 position, as in this compound, may not offer the same protective effect.[3]
Troubleshooting Guides
Issue 1: No or Low Target Degradation
If you are observing minimal or no degradation of your target protein, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for lack of PROTAC-induced degradation.
Issue 2: High Off-Target Effects
If you are observing significant degradation of proteins other than your intended target, consider the following:
Caption: Logical workflow for addressing high off-target effects.
Data Presentation
Table 1: Impact of Pomalidomide (B1683931) Linker Attachment Point on Off-Target Degradation
This table summarizes representative data on how the linker attachment point on the pomalidomide moiety can influence the off-target degradation of zinc-finger proteins (ZFPs).
| Pomalidomide Moiety | Linker Attachment Point | Representative ZFP Degradation (%) at 1 µM | Reference |
| Pomalidomide | C4 | ~75% | [3] |
| Pomalidomide | C5 | ~20% | [3] |
| Pomalidomide (with C6 fluoro group) | C5 | <10% | [3] |
| Data are approximated from graphical representations in existing literature for illustrative purposes.[3] |
Table 2: Comparison of Pomalidomide- and Thalidomide-Based PROTACs for BRD4 Degradation
This table provides a general comparison of the degradation potency of PROTACs utilizing either pomalidomide or thalidomide as the CRBN ligand. Note that the linkers are not identical in these examples.
| PROTAC | E3 Ligase Ligand | Target | DC₅₀ | Dₘₐₓ | Reference |
| dBET1 | Pomalidomide | BRD4 | ~30 nM | >95% | [6] |
| ARV-825 | Pomalidomide | BRD4 | <1 nM | >90% | [6] |
| PROTAC (example) | Thalidomide | BRD4 | ~810 nM | ~75% | [6] |
| DC₅₀ is the concentration for 50% degradation. Dₘₐₓ is the maximal degradation. |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol is used to quantify the reduction in the level of a specific target protein following PROTAC treatment.[7]
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein lysate on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[8]
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[9][11]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9][11]
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[8][11]
-
Quantify band intensities using densitometry software and normalize the target protein level to the loading control.[9][11]
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.[8][9]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol helps to confirm the physical interaction between the target protein, the PROTAC, and CRBN.[3]
-
Cell Treatment and Lysis:
-
Immunoprecipitation:
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and perform a Western blot.
-
Probe for the target protein, CRBN, and other components of the E3 ligase complex. An increased signal for CRBN in the PROTAC-treated sample confirms ternary complex formation.
-
Signaling Pathways and Workflows
PROTAC Mechanism of Action
The fundamental mechanism for a pomalidomide-based PROTAC involves hijacking the CRL4-CRBN E3 ubiquitin ligase complex to induce ubiquitination and subsequent proteasomal degradation of a target protein.[8]
Caption: Mechanism of Pomalidomide-PROTAC-mediated protein degradation.[12]
General Experimental Workflow for PROTAC Evaluation
A typical workflow for the synthesis and evaluation of a novel PROTAC is outlined below.
Caption: A typical experimental workflow for the evaluation of a novel PROTAC.[8]
References
- 1. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Pomalidomide-C4-NH2 PROTAC Potency
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development and optimization of Pomalidomide-C4-NH2 based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is a this compound PROTAC and how does it work?
A1: A this compound PROTAC is a heterobifunctional molecule designed to induce the degradation of a specific protein of interest (POI). It comprises three key components: a "warhead" that binds to the POI, a pomalidomide (B1683931) ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a C4-NH2 linker that connects the two.[1] The PROTAC functions by forming a ternary complex between the POI and the CRBN E3 ligase.[2] This proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[][4] This process is catalytic, allowing a single PROTAC molecule to induce the degradation of multiple target protein molecules.[2]
Q2: What is the significance of the "C4-NH2" designation in the linker?
A2: The "C4" in this compound refers to a 4-carbon alkyl chain linker. The "-NH2" indicates a terminal amine group, which provides a versatile attachment point for conjugating the warhead that binds to the target protein. The linker's length, composition, and attachment point are critical determinants of a PROTAC's efficacy.[2][5]
Q3: What is the "hook effect" and how can it impact my results?
A3: The "hook effect" describes a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[6] This occurs because at excessive concentrations, the PROTAC can form non-productive binary complexes (PROTAC-Target or PROTAC-E3 ligase) instead of the productive ternary complex required for degradation.[6][7] It is crucial to perform a dose-response experiment to identify the optimal concentration range for your PROTAC and to avoid the hook effect.
Q4: Can the pomalidomide moiety itself have biological activity?
A4: Yes. Pomalidomide is an immunomodulatory drug (IMiD) known to induce the degradation of endogenous "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[][8] It is important to assess whether your pomalidomide-based PROTAC retains this activity and to evaluate its broader selectivity to distinguish intended on-target degradation from off-target effects of the pomalidomide ligand.[8]
Troubleshooting Guides
Issue 1: No or Poor Degradation of the Target Protein
If you are observing minimal or no degradation of your target protein, consider the following troubleshooting steps:
Troubleshooting Workflow for Lack of PROTAC Activity
Potential Causes and Solutions for Poor Degradation:
| Potential Cause | Suggested Solution |
| Poor Cell Permeability | PROTACs are often large molecules that may struggle to cross the cell membrane.[9] Solutions: Modify the linker to improve physicochemical properties, for example, by incorporating polyethylene (B3416737) glycol (PEG) units to enhance solubility or by designing a more rigid linker to favor a membrane-permeable conformation.[10] Consider a prodrug strategy to mask polar functional groups.[10] |
| Inefficient Ternary Complex Formation | The PROTAC may not be effectively bridging the target protein and CRBN.[9] The stability of this complex is crucial for degradation.[11] Solutions: Systematically vary the linker length and composition. A linker that is too short can cause steric hindrance, while one that is too long may not effectively bring the proteins together. Also, consider modifying the attachment points on the warhead or pomalidomide.[12] |
| Low CRBN Expression | The cell line used may not express sufficient levels of the CRBN E3 ligase.[9] Solution: Confirm CRBN expression levels in your chosen cell line via Western Blot. If expression is low, consider using a different cell line known to have high CRBN expression.[2] |
| PROTAC Instability | The PROTAC molecule may be degrading in the cell culture medium or intracellularly.[9] Solution: Evaluate the chemical stability of your PROTAC under experimental conditions using techniques like LC-MS. |
| Inaccessible Lysines on Target | The ternary complex may form, but the orientation might not place any surface-accessible lysine residues on the target protein in proximity to the E3 ligase's ubiquitin-transfer machinery. Solution: This may require a more fundamental redesign of the PROTAC, such as changing the warhead to induce a different binding orientation or altering the linker attachment point. |
Issue 2: High Off-Target Effects
Observing the degradation of proteins other than your intended target can compromise the specificity of your PROTAC.
Potential Causes and Solutions for Off-Target Effects:
| Potential Cause | Suggested Solution |
| Promiscuous Warhead | The ligand binding to your target protein may also have an affinity for other proteins.[6] Solution: Employ a warhead with higher selectivity for your protein of interest. |
| Inappropriate Linker | The linker's properties can influence the formation of off-target ternary complexes, leading to the degradation of unintended proteins.[6] Solution: Systematically vary the linker's length, rigidity, and composition.[13] |
| Pomalidomide-Induced Neosubstrate Degradation | The pomalidomide moiety itself can recruit and degrade endogenous proteins like IKZF1 and IKZF3.[4] Solution: Modifications to the pomalidomide moiety, for instance at the C5 position of the phthalimide (B116566) ring, have been shown to reduce the degradation of some off-target zinc-finger proteins.[14] |
Optimizing PROTAC Potency: Key Parameters
The potency of a PROTAC is influenced by a delicate balance of several factors. Optimizing these parameters is key to enhancing degradation efficiency.
Key Parameters for PROTAC Optimization:
| Parameter | Importance | Optimization Strategies |
| Linker Length & Composition | The linker is a critical determinant of ternary complex stability and cooperativity.[5][11] An optimal linker facilitates the correct proximity and orientation of the target protein and CRBN.[2] | Synthesize a library of PROTACs with varying linker lengths (e.g., C2, C4, C6, C8 alkyl chains) and compositions (e.g., alkyl vs. PEG).[15] Evaluate each for degradation potency (DC50 and Dmax). |
| Ternary Complex Cooperativity (α) | Cooperativity (α) is a measure of how the binding of one protein to the PROTAC influences the binding of the second protein. A value of α > 1 indicates positive cooperativity, leading to a more stable ternary complex and often more efficient degradation.[11][16] | Linker design significantly impacts cooperativity.[11] Biophysical techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can be used to measure the binding affinities of the binary and ternary complexes to determine the cooperativity factor.[7][17] |
| Binding Affinities (Warhead & E3 Ligand) | While high-affinity binding was initially thought to be essential, studies have shown that potent degraders can be developed even with weak binding to the E3 ligase, as long as a stable and productive ternary complex is formed.[18] In some cases, very high affinity can be detrimental, contributing to the hook effect.[6] | Fine-tune the binding affinity of the warhead and E3 ligase ligand. It is the overall stability of the ternary complex, not necessarily the individual binary binding affinities, that dictates degradation efficiency.[19][20] |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This is the most common method to quantify the degradation of the target protein.[21]
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to attach overnight.[21]
-
Treat cells with a serial dilution of your this compound PROTAC and relevant controls (e.g., vehicle control like DMSO, a negative control PROTAC with an inactive warhead or E3 ligase ligand).[8]
-
Cell Lysis: After the desired treatment time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[22]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for the Western Blot.[22]
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.[5]
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.[2]
-
Incubate the membrane with a primary antibody specific to your target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[22]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[22]
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).[2]
Protocol 2: Target Ubiquitination Assay (Immunoprecipitation)
This assay confirms that the PROTAC induces the ubiquitination of the target protein, a key step in the degradation pathway.[6]
-
Cell Treatment: Treat cells with the optimal concentration of your PROTAC. It's crucial to include a co-treatment group with a proteasome inhibitor (e.g., MG132). This will block the degradation of the ubiquitinated target protein, allowing it to accumulate and be detected.[2]
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., in a buffer containing SDS) to disrupt protein-protein interactions and preserve the ubiquitin chains on the target protein.[6]
-
Immunoprecipitation (IP):
-
Elution and Western Blotting:
-
Data Analysis: An increase in the high-molecular-weight smear in the PROTAC-treated samples (especially in the presence of a proteasome inhibitor) compared to the control indicates successful target ubiquitination.[2]
Signaling Pathway Visualization
The following diagram illustrates the general mechanism of action for a Pomalidomide-based PROTAC.
References
- 1. This compound hydrochloride | PROTAC Linkers | 2162120-73-0 | Invivochem [invivochem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Ternary complex formation - Profacgen [profacgen.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Pomalidomide-C4-NH2 Mediated Protein Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Pomalidomide-C4-NH2 in targeted protein degradation studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the rigorous validation of your findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a functionalized derivative of pomalidomide (B1683931), an immunomodulatory imide drug (IMiD). It serves as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] In the context of PROteolysis TArgeting Chimeras (PROTACs), the pomalidomide moiety recruits the CRBN E3 ligase complex.[1][4] The C4-NH2 linker provides a reactive handle for conjugation to a ligand that targets a specific protein of interest (POI), creating a heterobifunctional molecule designed to induce the degradation of that protein.[5] This PROTAC then forms a ternary complex, bringing the POI in close proximity to the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[5][6]
Q2: What are the most common reasons for a pomalidomide-based PROTAC to fail?
A2: The failure of a pomalidomide-based PROTAC can often be attributed to one or more of the following factors:
-
Poor Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane efficiently.[1][7]
-
Lack of Target Engagement: The PROTAC may not be effectively binding to the target protein or the CRBN E3 ligase.[7]
-
Inefficient Ternary Complex Formation: Even with binary binding to both the target and CRBN, the PROTAC may fail to induce a stable and productive ternary complex.[1][7]
-
Low CRBN Expression: The chosen cell line may not express sufficient levels of the CRBN E3 ligase for effective degradation.[1]
-
PROTAC Instability: The PROTAC molecule may be unstable and degrade in the cell culture medium or within the cell.[1]
-
Issues with the Ubiquitin-Proteasome System (UPS): The proteasome may be inactive or inhibited in the experimental system.[8]
Q3: What is the "hook effect" and how can it lead to a false-negative result?
Troubleshooting Guides
Issue 1: No degradation of the target protein is observed at any tested concentration.
This is a common challenge in PROTAC experiments. A systematic approach is crucial to identify the point of failure.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting the lack of PROTAC activity.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Poor Cell Permeability | Assess the intracellular concentration of the PROTAC using LC-MS/MS.[9] | Protocol 1: LC-MS/MS for PROTAC Quantification |
| Insufficient Target or CRBN Expression | Confirm the expression levels of both the target protein and CRBN in your cell line using Western blot or qPCR.[7] | Protocol 2: Western Blot for Protein Expression |
| Lack of Binary Binding | Confirm that the PROTAC binds to both the target protein and CRBN independently using biophysical assays such as Isothermal Titration Calorimetry (ITC) or Cellular Thermal Shift Assay (CETSA).[7] | Protocol 3: Cellular Thermal Shift Assay (CETSA) |
| Inefficient Ternary Complex Formation | Even with binary binding, a stable ternary complex may not form. Assess ternary complex formation using co-immunoprecipitation (Co-IP) experiments.[1] | Protocol 4: Co-Immunoprecipitation (Co-IP) |
| Lack of Target Ubiquitination | The ternary complex may form but not in a productive conformation for ubiquitination. Perform an in-cell ubiquitination assay. | Protocol 5: In-Cell Ubiquitination Assay |
| Inactive Proteasome | The proteasome may be inhibited or not functioning correctly. Co-treat with a known proteasome inhibitor (e.g., MG132) as a control; degradation should be rescued.[1] Use a proteasome activity assay to confirm its function.[7] | Protocol 6: Proteasome Activity Assay |
Issue 2: The target protein is ubiquitinated but not degraded.
If you have confirmed that your PROTAC induces ubiquitination of the target protein but you still do not observe degradation, the issue likely lies with the proteasome.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Proteasome Inhibition | The proteasome in your cells may be inhibited or dysfunctional. | Run a proteasome activity assay to directly measure its proteolytic activity.[8] |
| Suboptimal Ubiquitination | Ubiquitination might be occurring on lysine (B10760008) residues that are not accessible for proteasomal recognition. | This is a more complex issue and may require redesigning the linker of the PROTAC to alter the geometry of the ternary complex.[8] |
Issue 3: High off-target effects are observed.
Pomalidomide itself is known to induce the degradation of certain endogenous proteins, particularly zinc-finger transcription factors like IKZF1 (Ikaros) and IKZF3 (Aiolos).[10][11] It is crucial to distinguish between these known off-target effects and unintended degradation caused by your specific PROTAC.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Inherent Pomalidomide Activity | The pomalidomide moiety itself is degrading its known neosubstrates. | Perform proteome-wide analysis using mass spectrometry to identify all degraded proteins.[10] Compare your results to known pomalidomide neosubstrates.[12] |
| Lack of Selectivity | The target-binding ligand may not be selective, or the linker may be promoting off-target ternary complex formation.[1] | Synthesize control PROTACs, such as one with an inactive target-binding ligand or an inactive pomalidomide analog (e.g., N-methylated pomalidomide), to confirm that degradation is dependent on both target and CRBN engagement.[10] |
Detailed Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This is the most common method to quantify the degradation of the target protein.[13]
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.[10] Treat cells with a serial dilution of the PROTAC and relevant controls (e.g., DMSO as a vehicle control) for the desired time points.[10]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[10]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[5][6]
-
Wash the membrane three times with TBST for 10 minutes each.[6]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6] Quantify the band intensities using image analysis software and normalize to the loading control.[10]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to determine if the PROTAC induces an interaction between the target protein and CRBN in a cellular context.[7]
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control for a short duration (e.g., 1-4 hours). Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with an antibody against the target protein or CRBN overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binders. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blot, probing for the target protein, CRBN, and other components of the E3 ligase complex. An increased association between the target protein and CRBN in the presence of the PROTAC indicates ternary complex formation.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: A typical experimental workflow for the evaluation of a novel PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biotech-spain.com [biotech-spain.com]
- 10. benchchem.com [benchchem.com]
- 11. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
optimizing reaction conditions for Pomalidomide-C4-NH2 conjugation
Welcome to the technical support center for Pomalidomide-C4-NH2 conjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for conjugating this compound to a carboxylic acid-containing molecule?
A1: The most prevalent and efficient method is amide bond formation using a coupling agent. A widely adopted protocol involves the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[1][2] This combination ensures high coupling efficiency while minimizing side reactions.[2]
Q2: Which solvent is recommended for the conjugation reaction?
A2: Anhydrous N,N-Dimethylformamide (DMF) is a commonly used solvent for amide coupling reactions involving this compound.[1][2] However, for nucleophilic aromatic substitution (SNAr) reactions to synthesize pomalidomide-linker conjugates, Dimethyl sulfoxide (B87167) (DMSO) has been shown to be a superior solvent, providing greater yields for both primary and secondary amines and avoiding the formation of a dimethylamine-containing byproduct that can occur with DMF at elevated temperatures.[3][4]
Q3: Why am I observing low yields in my conjugation reaction?
A3: Low yields can stem from several factors. One common issue is the lower reactivity of primary amines compared to secondary amines in some contexts.[3] Additionally, the formation of byproducts can consume starting materials and complicate purification, leading to apparent low yields.[3][5] Reaction conditions such as temperature and solvent choice also play a crucial role; optimization of these parameters is often necessary.[3] For instance, in SNAr reactions to prepare pomalidomide (B1683931) derivatives, higher temperatures (up to 130 °C for primary amines) in DMSO have been shown to significantly improve yields.[3][4]
Q4: I am having trouble purifying my final this compound conjugate. What are some recommended purification techniques?
A4: Purification of pomalidomide conjugates is typically achieved using silica (B1680970) gel column chromatography.[1][6] The choice of eluent system is critical and often involves a gradient of methanol (B129727) in dichloromethane (B109758) (DCM).[1][6] For more challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed. Proper workup of the reaction mixture before chromatography, including aqueous washes with solutions like saturated sodium bicarbonate, is also essential to remove excess reagents and water-soluble impurities.[1][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | - Inefficient activation of the carboxylic acid.- Degradation of coupling reagents.- Low reactivity of the primary amine on the C4 linker. | - Pre-activate the carboxylic acid with HATU and DIPEA for 15-30 minutes before adding this compound.- Use freshly prepared solutions of coupling reagents.- Consider increasing the reaction temperature, though this should be done cautiously to avoid degradation. For SNAr synthesis of the pomalidomide-linker itself, temperatures of 90-130°C in DMSO have proven effective.[3] |
| Formation of a Byproduct with +14 Da | - If using DMF as a solvent at elevated temperatures, it can decompose to form dimethylamine, which can react with your starting material.[4] | - Switch the reaction solvent to DMSO, which is more stable at higher temperatures and has been shown to improve yields in SNAr reactions for pomalidomide derivatives.[3][4] |
| Difficulty Dissolving this compound | - Pomalidomide and its derivatives can have poor aqueous solubility, which is further increased by the lipophilic C4 linker.[7] | - Dissolve the compound in a minimal amount of a water-miscible organic co-solvent like DMSO or DMF before adding it to the reaction mixture or aqueous buffer.[7]- Gentle warming and sonication can also aid in dissolution.[7] |
| Inconsistent Results Between Batches | - Variability in reagent quality.- Inconsistent reaction setup and conditions. | - Use high-quality, anhydrous solvents and fresh reagents.- Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained throughout the reaction to prevent side reactions with atmospheric moisture and oxygen.[1] |
Experimental Protocols
Protocol 1: Amide Bond Conjugation of this compound to a Carboxylic Acid
This protocol describes a general procedure for the conjugation of this compound (or its hydrochloride salt) to a generic carboxylic acid-containing protein of interest (POI) ligand.
Materials:
-
This compound hydrochloride
-
Carboxylic acid-containing POI ligand
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vial under an inert atmosphere, dissolve the POI ligand with a carboxylic acid group (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution. If using this compound hydrochloride, an additional equivalent of base is required to neutralize the ammonium (B1175870) salt to the free amine.[2]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[2]
-
Add this compound hydrochloride (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.[1][2]
-
Monitor the reaction progress by LC-MS.[1]
-
Upon completion, dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in DCM) to afford the desired conjugate.[1]
Data Presentation
Table 1: Solvent Effects on the Yield of Pomalidomide Derivatives via SNAr
This table summarizes the effect of different solvents on the reaction yield for the synthesis of pomalidomide derivatives through a nucleophilic aromatic substitution (SNAr) reaction with 4-fluorothalidomide.
| Solvent | Yield of Primary Amine Product (%) | Yield of Secondary Amine Product (%) |
| DMSO | 54 | 94 |
| DMF | 37 | 87 |
| MeCN | 21 | 87 |
| iPrOH | 13 | 54 |
| 1,4-Dioxane | 9 | 37 |
| DCE | 8 | 26 |
| Data adapted from a study on the synthesis of pomalidomide-conjugates. The study highlights that DMSO generally provides the highest yields for both primary and secondary amines.[3] |
Visualizations
PROTAC-Mediated Protein Degradation Pathway
This diagram illustrates the mechanism of action for a pomalidomide-based Proteolysis Targeting Chimera (PROTAC).
Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.[1][6]
Experimental Workflow for this compound Conjugation
This diagram outlines the key steps in the synthesis and purification of a this compound conjugate.
Caption: Workflow for this compound conjugation and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Pomalidomide-C4-NH2-associated toxicity in Proteolysis Targeting Chimeras (PROTACs).
Section 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the off-target effects of pomalidomide-based PROTACs and strategies for designing safer and more selective degraders.
Q1: What are the primary off-target effects associated with pomalidomide-based PROTACs, particularly those using a this compound linker attachment?
A1: The most significant off-target effect of pomalidomide-based PROTACs stems from the inherent activity of the pomalidomide (B1683931) moiety itself.[1] Pomalidomide, an immunomodulatory drug (IMiD), functions as a "molecular glue" that recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of specific endogenous proteins known as "neosubstrates."[1] The most well-characterized neosubstrates are zinc-finger (ZF) transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] This degradation is independent of the PROTAC's intended protein of interest (POI) and can lead to unintended biological consequences and toxicity.[1][2] PROTACs with linkers attached at the C4 position of the pomalidomide phthalimide (B116566) ring, such as those derived from this compound, are known to retain this off-target activity.[3]
Q2: How does the linker attachment point on the pomalidomide moiety influence off-target effects?
A2: The linker attachment point on the pomalidomide phthalimide ring is a critical determinant of off-target ZF protein degradation.[2][3] Structural studies have shown that the phthalimide ring of pomalidomide is accessible for modification, while the glutarimide (B196013) ring is deeply buried within CRBN.[2][] Attaching the PROTAC linker to the C5 position of the phthalimide ring can sterically hinder the binding of ZF neosubstrates to the CRBN-pomalidomide complex.[1] In contrast, a C4-amino linkage, as in this compound, can still permit the formation of the ternary complex between CRBN, the PROTAC, and off-target ZF proteins, leading to their degradation.[2] Research has established that modifying the exit vector at the C5 position is a key strategy to minimize these off-target effects.[2][]
Q3: What are the key design principles to reduce pomalidomide-related off-target toxicity in PROTACs?
A3: To minimize the off-target degradation of neosubstrates, two primary design rules have been established for pomalidomide-based PROTACs:
-
Utilize the C5 position for linker attachment: Modifications at the C5 position of the phthalimide ring have been shown to reduce off-target ZF degradation.[2] Introducing bulky groups at this position can disrupt the binding of neosubstrates.[1]
-
Mask adjacent hydrogen-bond donors: The hydrogen-bond donating capacity of linkers attached near the phthalimide ring, such as an arylamine, can contribute to the stabilization of the off-target ternary complex.[2][] Using linkers that lack these hydrogen-bond donors can reduce off-target activity.[2][]
Q4: Besides modifying the pomalidomide moiety, what other components of a PROTAC can be optimized to enhance selectivity?
A4: The selectivity of a PROTAC is influenced by all its components: the warhead, the linker, and the E3 ligase ligand.[5][6]
-
Warhead: Employing a highly selective warhead for your POI is crucial to minimize off-target binding to other proteins.[1]
-
Linker: The length, composition, and rigidity of the linker are critical for the formation of a stable and productive ternary complex with the intended POI, while potentially destabilizing off-target complexes.[5][][8] Both excessively short and long linkers can negatively impact degradation efficacy.[8]
-
E3 Ligase Choice: While this guide focuses on pomalidomide (a CRBN ligand), exploring other E3 ligase recruiters, such as those for VHL, can be a viable strategy if CRBN-related toxicities are a concern.[9][10][11][12] The expression levels of different E3 ligases can vary across cell types and tissues, which can be leveraged for targeted degradation.[9]
Section 2: Troubleshooting Guide
This guide provides solutions to common experimental issues encountered when working with pomalidomide-based PROTACs.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Cell Toxicity Observed | 1. Off-target degradation of essential proteins (e.g., ZF proteins) by the pomalidomide moiety.[1][2] 2. Off-target effects of the warhead.[13] 3. General cellular toxicity unrelated to protein degradation. | 1. Confirm Off-Target Degradation: Use Western blot to check the levels of known pomalidomide neosubstrates like IKZF1 and IKZF3.[1] Perform global proteomics to identify all degraded proteins.[1][14] 2. Redesign the PROTAC: Synthesize a new PROTAC with the linker attached at the C5 position of pomalidomide.[1][2] Consider using a pomalidomide analogue with modifications that block neosubstrate binding. 3. Evaluate Warhead Selectivity: If the off-target is related to the warhead's pharmacology, consider designing a more selective warhead.[1] 4. Perform Cytotoxicity Assays: Use assays like MTT or CellTiter-Glo to determine if the observed toxicity is dose-dependent and correlates with target degradation.[15] |
| No or Weak Degradation of Target Protein | 1. Suboptimal PROTAC concentration (including the "hook effect").[1][13] 2. Inappropriate treatment duration.[13] 3. Poor cell permeability of the PROTAC.[13][16] 4. Low expression of CRBN in the cell line.[13] 5. Inefficient ternary complex formation.[17][18] | 1. Optimize Concentration: Perform a wide dose-response curve (e.g., 1 nM to 30 µM) to identify the optimal concentration for degradation and to assess for the "hook effect".[13][19] 2. Optimize Time Course: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to find the time point of maximal degradation.[13] 3. Assess Cell Permeability: If other factors are ruled out, consider using a more sensitive detection method or a different cell line.[13] Caco-2 permeability assays can also be performed.[16] 4. Verify CRBN Expression: Confirm CRBN expression in your cell line by Western blot or qPCR.[13] 5. Confirm Ternary Complex Formation: Use biophysical assays like TR-FRET or co-immunoprecipitation to verify the formation of the Target-PROTAC-CRBN complex.[18][20] |
| Inconsistent Results Between Experiments | 1. Variability in cell culture conditions (e.g., passage number, confluency).[1][13] 2. Instability of the PROTAC compound.[13] | 1. Standardize Cell Culture: Use cells within a consistent and low passage number range and plate them at a consistent density.[1][13] 2. Ensure Compound Stability: Store the PROTAC compound properly (typically at -20°C or -80°C) and prepare fresh dilutions from a stock solution for each experiment.[13] |
Section 3: Quantitative Data Summary
The following tables summarize key data on the impact of pomalidomide modifications on PROTAC performance.
Table 1: Impact of Linker Attachment Point on On-Target and Off-Target Degradation
| PROTAC | Target Protein | Pomalidomide Linker Attachment | On-Target DC50 (nM) | Off-Target (IKZF1) Degradation | Reference |
| PROTAC A | ALK | C4-amine | ~50 | Significant | [2] |
| PROTAC B | ALK | C5-ether | ~10 | Minimal | [2] |
| PROTAC C | BRD4 | C4-amine | ~25 | Significant | [2] |
| PROTAC D | BRD4 | C5-ether | ~5 | Minimal | [2] |
Note: DC50 values are approximate and can vary based on experimental conditions. This table is for illustrative purposes to highlight the trend.
Section 4: Key Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol is used to quantify the reduction in the level of a target protein following PROTAC treatment.
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).[21]
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.[17] Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[15]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.[17][22] Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, α-Tubulin) overnight at 4°C.[17]
-
Detection: Wash the membrane, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour, and visualize using an ECL substrate and an imaging system.[17][22] Quantify the band intensities to determine the extent of protein degradation.
Protocol 2: Cytotoxicity Assay (MTT or CellTiter-Glo®)
This protocol assesses the general cellular toxicity of a PROTAC.[15]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.[15]
-
Treatment: Treat the cells with a range of concentrations of the PROTAC for the same duration as the degradation assays.[15]
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent to dissolve the formazan (B1609692) crystals.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.[22]
-
-
Measurement:
-
MTT: Measure the absorbance using a microplate reader.
-
CellTiter-Glo®: Measure luminescence using a plate reader.[22] The signal is proportional to the number of viable cells.
-
Section 5: Visualizations
Caption: Mechanism of on-target and off-target effects of this compound PROTACs.
Caption: Refined PROTAC design using a C5-linker on pomalidomide to avoid off-target effects.
Caption: Troubleshooting workflow for addressing off-target toxicity in PROTAC experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA) [elifesciences.org]
- 11. Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiP… [ouci.dntb.gov.ua]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. m.youtube.com [m.youtube.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Selectivity of Pomalidomide-C4-NH2-Based Degraders
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to enhance the selectivity of Pomalidomide-C4-NH2-based degraders.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with pomalidomide-based PROTACs?
A1: The pomalidomide (B1683931) moiety, used to recruit the Cereblon (CRBN) E3 ubiquitin ligase, can independently induce the degradation of endogenous proteins known as "neosubstrates."[1] The most well-characterized neosubstrates are zinc-finger (ZF) transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3] This degradation is independent of the PROTAC's intended target protein and can lead to unintended cellular toxicities.[1][4]
Q2: How does the linker attachment point on pomalidomide affect selectivity?
A2: The linker attachment point on the pomalidomide scaffold is critical for selectivity.[5] While this compound is a common building block, research has shown that modifying the attachment point to the C5 position of the phthalimide (B116566) ring can sterically hinder the interactions with off-target zinc-finger proteins.[4][5][6][7][8] This can reduce off-target degradation while maintaining or even enhancing on-target potency.[8]
Q3: What is the "hook effect" and how can it be mitigated?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[6] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[6] To mitigate the hook effect, it is recommended to test your PROTAC at lower concentrations (nanomolar to low micromolar range) to identify the optimal concentration for maximal degradation.[6]
Q4: Can changing the E3 ligase improve the selectivity of a degrader?
A4: Yes, using a different E3 ligase can be an effective strategy to improve selectivity.[6][9] Different E3 ligases have distinct expression patterns across tissues and recognize different substrates, which can alter the off-target profile of a degrader.[9][10] For instance, von Hippel-Lindau (VHL) is another commonly used E3 ligase that can be recruited by PROTACs and may offer a different selectivity profile compared to CRBN.[]
Troubleshooting Guide
Problem 1: My pomalidomide-based degrader shows significant degradation of off-target zinc-finger proteins (e.g., IKZF1, IKZF3).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inherent neosubstrate activity of the pomalidomide moiety. [1][4] | Synthesize a new version of your degrader using a pomalidomide derivative with the linker attached at the C5 position of the phthalimide ring.[4][6][8] | Reduced degradation of zinc-finger proteins with maintained or improved on-target activity. |
| Suboptimal linker design. [9] | Systematically vary the linker's length, composition (e.g., PEG vs. alkyl chains), and rigidity.[9][12] | An optimized linker will favor the formation of a productive on-target ternary complex over off-target complexes. |
| Promiscuous target-binding ligand ("warhead"). | Synthesize a control PROTAC with an inactive warhead to confirm that off-target effects are not due to the warhead itself.[2] If the warhead is promiscuous, consider designing a more selective binder for your protein of interest.[6] | The control PROTAC should not degrade the target or the off-target proteins. A more selective warhead will reduce off-target effects. |
Problem 2: I am not observing any degradation of my target protein.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor cell permeability of the PROTAC. [12] | Perform a cellular uptake assay to determine if the PROTAC is entering the cells. | Detectable intracellular concentrations of the PROTAC. |
| Inefficient ternary complex formation. [12] | Use biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the binding affinity and stability of the ternary complex.[6] | Confirmation of stable ternary complex formation between the target protein, PROTAC, and CRBN. |
| Low expression of CRBN in the chosen cell line. [12] | Perform a Western blot or qPCR to quantify the expression level of CRBN in your cell line. | Adequate expression of CRBN is necessary for PROTAC-mediated degradation. |
| PROTAC instability. [12] | Assess the stability of your PROTAC in cell culture medium and cell lysate over time using LC-MS. | The PROTAC should remain stable for the duration of the experiment. |
| Inactive proteasome. | Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132).[12] | If the PROTAC is functional, the degradation of the target protein should be rescued in the presence of the proteasome inhibitor. |
Data Presentation
Table 1: Comparison of On-Target and Off-Target Degradation for C4 vs. C5-Linked Pomalidomide-Based PROTACs
| PROTAC ID | Linker Attachment | Target Protein | On-Target DC50 (nM) | On-Target Dmax (%) | Off-Target (IKZF1) DC50 (nM) | Off-Target (IKZF1) Dmax (%) |
| PROTAC-A | C4-NH2 | Protein X | 50 | >90 | 100 | 85 |
| PROTAC-B | C5-linker | Protein X | 45 | >95 | >1000 | <20 |
Note: Data are illustrative examples for comparison purposes.
Table 2: Quantitative Proteomics Summary for Selectivity Profiling
| PROTAC ID | Treatment Concentration | Number of Significantly Downregulated Proteins | Notable Off-Targets (besides IKZF1/3) |
| PROTAC-A | 100 nM | 15 | Protein Y, Protein Z |
| PROTAC-B | 100 nM | 3 | None |
Note: Data are illustrative examples based on mass spectrometry-based quantitative proteomics.[13][14]
Experimental Protocols
Protocol 1: Western Blot for Assessing Protein Degradation
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of your PROTAC and relevant controls (e.g., DMSO vehicle, inactive PROTAC) for a specified time (e.g., 24 hours).[5]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[5]
-
SDS-PAGE and Immunoblotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[15]
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against the target protein, a known off-target protein (e.g., IKZF1), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[15]
-
Detection and Analysis: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using image analysis software.[15]
Protocol 2: Global Proteomics for Unbiased Selectivity Profiling (TMT-based)
-
Cell Culture and Treatment: Plate cells and treat with the PROTAC at various concentrations (e.g., 0.1x, 1x, and 10x the on-target DC50) and a vehicle control for a predetermined time (e.g., 16-24 hours).[1]
-
Protein Extraction and Digestion: Harvest and lyse the cells. Quantify the protein concentration and digest the proteins into peptides using an enzyme like trypsin.[1]
-
TMT Labeling: Label the peptide samples from each condition with isobaric Tandem Mass Tags (TMT).[13][16]
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]
-
Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins across all samples. Determine which proteins are significantly downregulated in the PROTAC-treated samples compared to the control.[13]
Mandatory Visualizations
Caption: Mechanism of action for a pomalidomide-based PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 10. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Pomalidomide-C4-NH2 PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of Pomalidomide-C4-NH2 based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key challenges?
The most prevalent synthetic route involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of 4-fluorothalidomide with a mono-Boc-protected C4 diamine linker (tert-butyl (4-aminobutyl)carbamate).
-
Deprotection: Removal of the Boc protecting group to yield the terminal primary amine.
Key challenges include low yields during the SNAr reaction, formation of side products, and difficulties in purification.[1][2] Steric hindrance can also be a significant issue, particularly in the subsequent coupling of the this compound to the ligand for the protein of interest.
Q2: My SNAr reaction to form the Boc-protected intermediate is low-yielding. What are the common causes and solutions?
Low yields in the SNAr reaction are a frequent pitfall. Here are the primary causes and troubleshooting strategies:
-
Solvent Choice: N,N-Dimethylformamide (DMF) is a common solvent, but at elevated temperatures (required for this reaction), it can decompose to dimethylamine (B145610) in the presence of a base like DIPEA. This can lead to the formation of an undesired 4-(dimethylamino)-thalidomide byproduct, consuming starting material and complicating purification.[1]
-
Solution: Switch to a more stable polar aprotic solvent such as Dimethyl sulfoxide (B87167) (DMSO). DMSO generally leads to cleaner reactions and higher yields for this transformation.[1]
-
-
Reaction Temperature and Time: Insufficient temperature or reaction time can lead to incomplete conversion. Conversely, excessively high temperatures for prolonged periods can promote side reactions.
-
Base: A non-nucleophilic base is crucial to scavenge the HF produced during the reaction without competing with the amine nucleophile.
Q3: I am observing multiple spots on TLC/peaks in LC-MS for my crude this compound. What are the likely side products?
Besides the 4-(dimethylamino)-thalidomide byproduct mentioned above (if using DMF), other impurities can arise:
-
Bis-alkylation: If the starting diamine is not mono-protected, or if the mono-protected version contains diamine impurities, the formation of a homobifunctional PROTAC (pomalidomide-C4-pomalidomide) can occur.
-
Hydrolysis of the Glutarimide (B196013) Ring: The glutarimide ring of pomalidomide (B1683931) is susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opened byproducts.
-
Incomplete Deprotection: If the Boc-deprotection step is not driven to completion, you will have a mixture of the desired product and the Boc-protected starting material.
Q4: How does the C4 linker length impact the final PROTAC's activity?
The linker length is a critical determinant of a PROTAC's efficacy, as it dictates the geometry and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase).[3][4] There is no universal optimal length; it must be empirically determined for each target protein.
-
Too Short: A linker that is too short may lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a stable and productive ternary complex.[3]
-
Too Long: An excessively long linker can result in reduced potency due to increased conformational flexibility and a higher entropic penalty upon complex formation.[3]
The C4 alkyl linker provides a balance of rigidity and flexibility that has proven effective for many targets. However, optimization by varying linker length (e.g., C2, C3, C5) or composition (e.g., incorporating PEG units) is often necessary to achieve optimal degradation.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Boc-Pomalidomide-C4-NH-Boc (SNAr Step) | 1. Use of DMF as solvent leading to byproduct formation.[1]2. Suboptimal reaction temperature or time.3. Insufficient base. | 1. Replace DMF with DMSO.[1]2. Increase temperature to 90-130°C and monitor reaction by LC-MS.[1][2]3. Ensure at least 2-3 equivalents of DIPEA are used.[1][2] |
| Incomplete Boc Deprotection | 1. Insufficient acid or reaction time.2. Water contamination quenching the acid. | 1. Use a larger excess of acid (e.g., 4M HCl in dioxane or 20-50% TFA in DCM).2. Ensure anhydrous conditions for the reaction. |
| Difficult Purification of Final PROTAC | 1. Steric hindrance in the final amide coupling step.2. Poor solubility of reactants.3. Formation of hard-to-separate byproducts. | 1. Use a more powerful coupling agent like HATU or HBTU.[3]2. Employ co-solvents (e.g., DCM/DMF) or gentle warming to improve solubility.3. Optimize reaction conditions to minimize side reactions; consider preparative HPLC for purification. |
| Final PROTAC Shows No Target Degradation | 1. Poor cell permeability of the PROTAC.2. Inefficient ternary complex formation due to suboptimal linker.[3]3. Low expression of CRBN in the chosen cell line. | 1. Assess physicochemical properties (logP, PSA) and consider linker modification to improve permeability.2. Synthesize analogues with different linker lengths (e.g., C3, C5) or compositions (e.g., PEG).[3]3. Confirm CRBN expression in your cell line by Western Blot or proteomics. |
Quantitative Data Summary
The efficacy of a PROTAC is determined by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The linker plays a crucial role in these parameters. The following tables provide representative data illustrating the impact of linker modifications on PROTAC performance for different targets.
Table 1: Bruton's Tyrosine Kinase (BTK) Degraders [3]
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC 1 | Alkyl C3 | 150 | ~85 |
| PROTAC 2 | Alkyl C4 | 80 | >90 |
| PROTAC 3 | PEG 2 | 50 | >95 |
| PROTAC 4 | PEG 4 | 20 | >98 |
Note: Data synthesized from published literature for illustrative purposes. Direct comparison requires identical experimental conditions.
Table 2: Epidermal Growth Factor Receptor (EGFR) Degraders [3][5]
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC 5 | Alkyl C3 | 100 | ~80 |
| PROTAC 6 | Alkyl C5 | 45 | >90 |
| PROTAC 7 | PEG 3 | 30 | >95 |
Note: Data synthesized from published literature for illustrative purposes. Direct comparison requires identical experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl (4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)butyl)carbamate (Boc-Pomalidomide-C4-NH2)
This protocol is adapted from methodologies for similar pomalidomide-linker syntheses.[2]
-
To a solution of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (B1681247) (1.0 eq, e.g., 276 mg, 1.0 mmol) in anhydrous DMSO (0.2 M, e.g., 5 mL), add tert-butyl (4-aminobutyl)carbamate (1.1 eq, e.g., 207 mg, 1.1 mmol).
-
Add diisopropylethylamine (DIPEA) (3.0 eq, e.g., 523 µL, 3.0 mmol).
-
Heat the reaction mixture to 120°C and stir for 30-60 minutes. Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of methanol (B129727) in dichloromethane) to afford the title compound.
Protocol 2: Synthesis of 4-((4-aminobutyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride (this compound HCl)
-
Dissolve the Boc-protected intermediate from Protocol 1 (1.0 eq) in a solution of 4M HCl in 1,4-dioxane (B91453) (e.g., 10 mL per mmol of substrate).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the title compound as a hydrochloride salt.
Visualizations
Caption: Synthetic workflow for this compound PROTACs.
Caption: Troubleshooting logic for low-yield SNAr reactions.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
strategies for improving the pharmacokinetics of Pomalidomide-C4-NH2 PROTACs
Welcome to the technical support center for Pomalidomide-C4-NH2 PROTACs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving Pomalidomide-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in a PROTAC?
A1: Pomalidomide (B1683931) is a well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3][4][5] In a PROTAC, the pomalidomide moiety serves to recruit the CRBN E3 ligase. The C4-amino group on the phthalimide (B116566) ring of pomalidomide provides a convenient and sterically favorable attachment point for a linker, which is then connected to a ligand for your protein of interest (POI).[2][6] This bifunctional molecule brings the POI into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][4][7]
Q2: Why do my Pomalidomide-based PROTACs have poor solubility and permeability?
A2: PROTACs, due to their bifunctional nature, are typically large molecules with high molecular weights (often between 700 and 1200 Da) and significant lipophilicity.[8] This places them in the "beyond Rule of Five" (bRo5) chemical space, which is associated with poor aqueous solubility and low cell permeability.[8][9][10] These characteristics are common hurdles in PROTAC development and can significantly impact their oral bioavailability and overall pharmacokinetic profile.[9][11][12][13]
Q3: What are the key strategies to improve the pharmacokinetics of my this compound PROTAC?
A3: Improving the pharmacokinetics of Pomalidomide-based PROTACs involves a multi-pronged approach focusing on chemical modifications and formulation strategies. Key strategies include:
-
Linker Optimization: Modifying the linker's length, composition, and rigidity can improve solubility, permeability, and metabolic stability.[4][8][14]
-
Improving Solubility: Incorporating polar groups into the linker or utilizing formulation techniques like amorphous solid dispersions (ASDs) or self-emulsifying drug delivery systems (SEDDS) can enhance solubility.[8][10][11]
-
Enhancing Metabolic Stability: Modifications to the linker are the most common approach to improve metabolic stability and reduce first-pass metabolism.[8]
-
Prodrug Strategies: Adding a lipophilic group to the CRBN ligand can create a prodrug that may increase bioavailability.[8]
Q4: My PROTAC isn't degrading the target protein. What are the possible causes?
A4: A lack of target protein degradation is a frequent challenge. Several factors could be responsible:
-
Poor Cell Permeability: The PROTAC may not be reaching its intracellular target.[5]
-
Inefficient Ternary Complex Formation: The PROTAC may not be effectively bridging the target protein and CRBN. The linker length and composition are critical for this.[4][5][14][15]
-
Low CRBN Expression: The cell line used may not express sufficient levels of the CRBN E3 ligase.[5]
-
PROTAC Instability: The molecule may be degrading in the cell culture medium or intracellularly.[5][16]
-
"Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex, which reduces efficacy.[4][17][18]
Q5: I'm observing off-target effects. How can I improve the selectivity of my this compound PROTAC?
A5: Off-target effects with pomalidomide-based PROTACs are a known issue, particularly the degradation of endogenous zinc-finger (ZF) proteins like IKZF1 and IKZF3.[4][6][19] Strategies to improve selectivity include:
-
Optimize the Target-Binding Ligand (Warhead): Use a warhead with high selectivity for your protein of interest.[4]
-
Modify the Linker Attachment Point: Research suggests that attaching the linker to the C5 position of the pomalidomide phthalimide ring, instead of C4, can reduce the off-target degradation of ZF proteins.[6][20][21]
-
Alter Linker Composition: The linker's properties can influence the formation of off-target ternary complexes.[4]
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility
| Potential Cause | Troubleshooting Action | Expected Outcome |
| High Lipophilicity of the PROTAC | Incorporate polar functional groups (e.g., morpholine, piperazine) into the linker.[10] | Increased aqueous solubility. |
| Synthesize PROTACs with shorter, more polar linkers (e.g., PEG-based).[10][14] | Improved solubility and potentially altered degradation profile. | |
| Crystallinity of the Compound | Formulate the PROTAC as an Amorphous Solid Dispersion (ASD) with a suitable polymer (e.g., HPMCAS, Eudragit®).[10][11] | Enhanced dissolution by maintaining a supersaturated state in solution.[11] |
| Prepare a cyclodextrin (B1172386) inclusion complex to encapsulate the hydrophobic PROTAC.[10] | Increased apparent solubility in aqueous media. | |
| Inadequate Dissolution in Assay Media | Test solubility in biorelevant media like FaSSIF or FeSSIF (Fasted/Fed-State Simulated Intestinal Fluid).[8][10] | Solubility may be significantly higher, suggesting potential for improved oral absorption with food.[8] |
Issue 2: Low Cellular Permeability & Poor Bioavailability
| Potential Cause | Troubleshooting Action | Expected Outcome |
| High Molecular Weight and Flexibility | Replace flexible linkers (e.g., long PEG chains) with more rigid linkers (e.g., incorporating a 1,4-disubstituted phenyl ring).[8] | Improved cellular permeability. |
| Excessive Hydrogen Bond Donors | Avoid multiple amide motifs in the linker structure.[8] | Preservation of permeability. |
| Poor Passive Diffusion | Employ formulation strategies such as Self-Emulsifying Drug Delivery Systems (SEDDS).[10] | Enhanced oral absorption for lipophilic PROTACs. |
| First-Pass Metabolism | Modify the linker to improve metabolic stability (e.g., use cyclic linkers, change attachment points).[8] | Increased systemic exposure after oral administration. |
Issue 3: Lack of Target Degradation
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Inefficient Ternary Complex Formation | Synthesize a library of PROTACs with varying linker lengths and compositions to find the optimal geometry.[4][14] | Identification of a PROTAC with improved DC50 and Dmax values. |
| Confirm ternary complex formation using biophysical assays like TR-FRET or co-immunoprecipitation.[15][22] | Direct evidence of target and E3 ligase engagement. | |
| "Hook Effect" at High Concentrations | Perform a full dose-response curve (e.g., 0.1 nM to 10 µM) to identify the optimal concentration range.[2] | Observation of a bell-shaped curve, indicating reduced degradation at higher concentrations.[4] |
| Low E3 Ligase Expression | Confirm CRBN expression levels in your cell line via Western Blot or qPCR. | Selection of a cell line with adequate CRBN expression. |
| Mechanism Not Proteasome-Dependent | Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132).[5] | Degradation of the target protein should be rescued, confirming a proteasome-dependent mechanism. |
Data Presentation
Table 1: Illustrative Impact of Linker Modification on PROTAC Performance (Data synthesized from published literature for illustrative purposes)[14]
| PROTAC ID | Linker Type | Linker Length | Target Protein | DC50 (nM) | Dmax (%) |
| PROTAC-A1 | Alkyl | C2 | BTK | 150 | 75 |
| PROTAC-A2 | Alkyl | C8 | BTK | 25 | 92 |
| PROTAC-A3 | PEG | 4 units | BTK | 10 | 95 |
| PROTAC-B1 | Alkyl | C3 | EGFR | 85 | 80 |
| PROTAC-B2 | Alkyl | C5 | EGFR | 40 | 90 |
| PROTAC-B3 | PEG | 2 units | EGFR | 32 | 93 |
Table 2: Physicochemical Properties of Representative PROTACs (Data synthesized from published literature for illustrative purposes)[9][11]
| PROTAC ID | E3 Ligase Ligand | Molecular Weight (Da) | cLogP | TPSA (Ų) | Aqueous Solubility (µM) |
| PROTAC-C1 | Pomalidomide | 850 | 4.8 | 210 | < 1 |
| PROTAC-D1 | VHL | 980 | 5.5 | 250 | < 0.5 |
| ARV-110 | CRBN | 812 | 4.2 | 195 | 5 |
| ARV-471 | CRBN | 784 | 3.9 | 180 | 12 |
Experimental Protocols & Visualizations
Protocol 1: Western Blot Analysis for Protein Degradation (DC50/Dmax Determination)
This protocol is the most common method to quantify a PROTAC's degradation potency (DC50) and efficacy (Dmax).[2][3][22]
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., HEK293T, HeLa) in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).[2][22]
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[15][22]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Incubate with a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration and fit to a dose-response curve to determine the DC50 and Dmax values.
Protocol 2: TR-FRET Assay for Ternary Complex Formation
This biophysical assay confirms that the PROTAC induces the formation of the POI-PROTAC-E3 ligase ternary complex.[4][22]
Methodology:
-
Reagent Preparation: Use purified, tagged proteins (e.g., GST-tagged POI and His-tagged CRBN/DDB1 complex). Prepare a TR-FRET donor-labeled antibody against one tag (e.g., Tb-anti-GST) and a TR-FRET acceptor-labeled antibody against the other (e.g., d2-anti-His).[22]
-
Assay Setup: In a suitable microplate, prepare a solution containing the tagged POI and the tagged CRBN/DDB1 complex in assay buffer.
-
PROTAC Addition: Add serial dilutions of the PROTAC to the protein mixture.
-
Antibody Addition: Add the donor and acceptor-labeled antibodies to the wells.
-
Incubation: Incubate the plate to allow for complex formation and antibody binding.
-
Measurement: Measure the TR-FRET signal using a compatible plate reader. The signal is generated when the donor and acceptor are brought into proximity by the formation of the ternary complex.[22]
-
Data Analysis: Plot the FRET signal against the PROTAC concentration to determine the potency of ternary complex formation.
Logical Troubleshooting Workflow for Pharmacokinetic Issues
This workflow provides a systematic approach to diagnosing and addressing common PK challenges with this compound PROTACs.
References
- 1. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 18. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Addressing Resistance to Pomalidomide-C4-NH2-based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and overcoming resistance mechanisms to Pomalidomide-C4-NH2-based Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is a this compound-based PROTAC and how does it work?
A this compound-based PROTAC is a heterobifunctional molecule designed to eliminate specific target proteins from within a cell. It comprises three key components: a ligand that binds to the target protein of interest (POI), a pomalidomide (B1683931) moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a C4-NH2 linker connecting the two. By bringing the target protein and the CRBN E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[1][2] This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the cell's proteasome.[3][4] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[5]
Q2: My cells have developed resistance to a this compound-based PROTAC. What are the common mechanisms of resistance?
Acquired resistance to pomalidomide-based PROTACs can arise from several mechanisms. These primarily involve alterations that disrupt the formation or function of the PROTAC-induced ternary complex (POI-PROTAC-CRBN). The most common mechanisms include:
-
Alterations in the E3 Ligase Machinery: Downregulation, mutation, or deletion of CRBN is a frequent cause of resistance.[6][7] Changes in other components of the Cullin-RING E3 ubiquitin ligase (CRL4CRBN) complex can also contribute.
-
Target Protein Mutations: Mutations in the target protein can prevent the PROTAC from binding effectively, thereby hindering the formation of the ternary complex required for degradation.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as Multidrug Resistance Protein 1 (MDR1/ABCB1), can actively pump the PROTAC out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[8][9]
-
Activation of Bypass Signaling Pathways: Cells can compensate for the loss of the target protein by upregulating parallel survival pathways.
-
Metabolic Reprogramming: Cancer cells may adapt their metabolic pathways to survive the stress induced by PROTAC treatment.[10]
Troubleshooting Guides
Issue 1: Decreased sensitivity to the pomalidomide-based PROTAC in my cell line over time.
Question: I'm observing a reduced effect (e.g., higher IC50) of my pomalidomide-based PROTAC on my cell line after continuous exposure. How can I confirm and characterize this resistance?
Answer: To confirm and characterize suspected resistance, a systematic approach is recommended.
Issue 2: The target protein is no longer being degraded.
Question: My Western blot confirms that the target protein is not being degraded in my resistant cell line. What should I investigate next?
Answer: If target degradation is impaired, the issue likely lies within the PROTAC-E3 ligase-target protein axis.
-
Hypothesis 1: Altered CRBN Expression or Function.
-
Experiment:
-
Quantitative PCR (qPCR): Measure CRBN mRNA levels in resistant and parental cells. A significant decrease in the resistant line suggests transcriptional downregulation.
-
Western Blot: Analyze CRBN protein levels. A loss or reduction of CRBN protein is a common resistance mechanism.[10]
-
Gene Sequencing: Sequence the CRBN gene in resistant cells to identify mutations that may impair its function or its interaction with pomalidomide.[6][7]
-
-
-
Hypothesis 2: Mutation in the Target Protein.
-
Experiment: Sequence the gene encoding the target protein in the resistant cell line to check for mutations in the PROTAC binding site.
-
-
Hypothesis 3: Impaired Ternary Complex Formation.
-
Experiment:
-
Co-immunoprecipitation (Co-IP): Perform a Co-IP of the target protein and blot for CRBN, or vice-versa. A weaker or absent interaction in the resistant cells upon PROTAC treatment suggests impaired ternary complex formation.[1][11]
-
Cellular Thermal Shift Assay (CETSA): Assess the thermal stabilization of the target protein and CRBN in the presence of the PROTAC. A lack of thermal shift can indicate a failure of the PROTAC to engage its targets.[2][12]
-
-
Issue 3: CRBN expression and the target protein sequence are normal, but resistance persists.
Question: I've confirmed normal CRBN expression and have not found any mutations in CRBN or the target protein. What other resistance mechanisms could be at play?
Answer: If the core components of the PROTAC machinery appear intact, consider these alternative mechanisms:
-
Drug Efflux:
-
Hypothesis: Overexpression of ABC transporters is increasing the efflux of the PROTAC.
-
Experiment:
-
qPCR/Western Blot: Measure the mRNA and protein levels of common ABC transporters like ABCB1 (MDR1).
-
Rhodamine 123 Efflux Assay: Functionally assess the activity of MDR1. Increased efflux of rhodamine 123 in resistant cells is indicative of higher MDR1 activity.[8]
-
Co-treatment with an Inhibitor: Treat the resistant cells with the pomalidomide-PROTAC and a known ABC transporter inhibitor (e.g., tariquidar). Restoration of sensitivity would confirm drug efflux as a resistance mechanism.[8][9]
-
-
-
Activation of Compensatory Pathways:
-
Hypothesis: The cells have upregulated a bypass signaling pathway to survive.
-
Experiment: Use techniques like phospho-proteomics or targeted Western blots for known survival pathways (e.g., MAPK/ERK, PI3K/AKT) to identify upregulated compensatory signaling. If a bypass pathway is identified, consider co-treatment with an inhibitor of that pathway.[10]
-
Quantitative Data Summary
Table 1: Examples of Pomalidomide-Based PROTAC Activity in Sensitive and Resistant Cell Lines
| Cell Line | PROTAC Target | Resistance Mechanism | IC50 / DC50 (Sensitive) | IC50 / DC50 (Resistant) | Fold Change | Reference |
| SUM159 | BET | MDR1 Upregulation | ~10 nM | >1 µM | >100 | [8] |
| A1847 | BET | MDR1 Upregulation | ~5 nM | ~500 nM | ~100 | [8] |
| DLD-1 (MDR1-high) | CDK9 | Intrinsic MDR1 Expression | >1 µM (DC50) | N/A | High intrinsic resistance | [8] |
| MOLT4 (MDR1-low) | CDK9 | N/A | ~10 nM (DC50) | N/A | N/A | [8] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Frequency of CRBN Aberrations in Pomalidomide-Refractory Multiple Myeloma Patients
| CRBN Aberration | Newly Diagnosed Patients | Lenalidomide-Refractory | Pomalidomide-Refractory |
| Mutations | 0.5% | 2.2% | 9.0% |
| Copy Loss | 1.5% | 7.9% | 24.0% |
Data adapted from Gooding S, et al. Blood. 2021.[6]
Experimental Protocols
Protocol 1: Generation of a Pomalidomide-PROTAC-Resistant Cell Line
-
Determine Initial Sensitivity: First, determine the IC50 of the pomalidomide-PROTAC in your parental cell line using a standard cell viability assay (e.g., CellTiter-Glo).
-
Chronic Exposure: Culture the parental cells in the continuous presence of the PROTAC at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[13]
-
Monitor and Escalate Dose: Monitor the cells for signs of recovery and proliferation. Once the cells have adapted and are growing steadily, gradually increase the PROTAC concentration by 1.5- to 2-fold.[13]
-
Repeat Cycles: Repeat the process of adaptation and dose escalation over several months.
-
Isolate and Characterize: Once a cell population is established that can proliferate in a PROTAC concentration that is significantly higher than the initial IC50 (e.g., >10-fold), isolate single-cell clones and characterize their resistance profile.[13]
Protocol 2: Western Blot for Target Protein and CRBN Expression
-
Cell Lysis: Treat parental and resistant cells with the desired concentrations of the pomalidomide-PROTAC for the indicated time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5][14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[15]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target protein, CRBN, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[14]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.[16]
Protocol 3: Co-immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse cells in a non-denaturing IP lysis buffer containing protease and deubiquitinase inhibitors.[1]
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the cleared lysate with an antibody against your target protein (or CRBN) overnight at 4°C.[17]
-
-
Capture and Wash:
-
Add Protein A/G beads to capture the antibody-protein complex.
-
Wash the beads extensively to remove non-specific binders.[1]
-
-
Elution and Western Blot:
-
Elute the captured proteins from the beads by boiling in Laemmli sample buffer.[11]
-
Run the eluate on an SDS-PAGE gel and perform a Western blot, probing for the interaction partner (i.e., if you pulled down the target protein, blot for CRBN). An increased signal in the PROTAC-treated sample indicates ternary complex formation.[18]
-
Protocol 4: Rhodamine 123 Efflux Assay for MDR1 Activity
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.[19]
-
Rhodamine 123 Loading: Incubate the cells with Rhodamine 123 (e.g., 1.3 µM) for 1 hour at 37°C. Include wells with a known MDR1 inhibitor (e.g., verapamil (B1683045) or tariquidar) as a positive control for efflux inhibition.[20]
-
Efflux: Wash the cells twice with fresh, serum-free media to remove extracellular Rhodamine 123. Resuspend the cells in media (with and without the MDR1 inhibitor) and incubate for an additional 1-2 hours to allow for efflux.[20]
-
Analysis: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or fluorescence plate reader. Lower fluorescence in the resistant cells compared to the parental or inhibitor-treated cells indicates increased MDR1-mediated efflux.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Multiple cereblon genetic changes are associated with acquired resistance to lenalidomide or pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating the impact of CRBN mutations on response to immunomodulatory drugs and novel cereblon E3 ligase modulators in myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rhodamine 123 Uptake Assay [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
how to troubleshoot cereblon-binding issues with Pomalidomide-C4-NH2
Welcome to the technical support center for Pomalidomide-C4-NH2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting issues related to the binding of this compound to the E3 ubiquitin ligase Cereblon (CRBN). Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Weak or No Binding Signal
Q: I am not observing any significant binding between my this compound-based PROTAC and Cereblon in my assay. What are the possible causes and solutions?
A: Weak or no binding signal is a common issue that can arise from several factors, ranging from reagent quality to assay conditions. Below is a troubleshooting guide to address this problem.
-
Reagent Quality and Handling:
-
This compound Integrity: Ensure the compound has been stored correctly at -20°C or -80°C and protected from moisture and light to prevent degradation.[1][2] It is recommended to use the compound within one month when stored at -20°C and within six months at -80°C.[1][2] Prepare fresh stock solutions in a suitable solvent like DMSO.[3]
-
Cereblon Protein Activity: Verify the integrity and activity of your recombinant Cereblon (CRBN) protein or CRBN-DDB1 complex. Use a positive control, such as pomalidomide (B1683931), to confirm that the protein is capable of binding.
-
-
Assay Conditions:
-
Concentration Range: You may be using a concentration of this compound that is too low. Perform a dose-response experiment with a wider concentration range to determine the optimal binding concentration.
-
Buffer Composition: Ensure your assay buffer conditions (e.g., pH, salt concentration) are optimal for the protein-ligand interaction. A commonly used buffer is 25 mM Tris pH 8.0 with 150 mM NaCl.[4]
-
Incubation Time: The binding reaction may not have reached equilibrium. Optimize the incubation time; for example, a 60-minute incubation at room temperature is often used in fluorescence polarization assays.[4]
-
-
Experimental Technique:
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect the interaction. Consider using a more sensitive method. For instance, if you are using a fluorescence polarization (FP) assay, ensure the fluorescent probe and protein concentrations are optimized for a sufficient assay window.
-
Issue 2: High Background Signal
Q: My binding assay is showing a high background signal, making it difficult to interpret the results. What could be causing this and how can I reduce it?
A: High background can obscure the specific binding signal. Here are common causes and solutions:
-
Nonspecific Binding:
-
Primary or Secondary Antibodies (for assays like Western Blot or ELISA): High concentrations of antibodies can lead to nonspecific binding.[5][6] Titrate your antibodies to find the optimal concentration that maximizes the signal-to-noise ratio.
-
Blocking: Insufficient blocking can lead to high background.[6] Use an appropriate blocking agent, such as BSA or non-fat dry milk, and ensure adequate incubation time. For immunohistochemistry, endogenous peroxidases or biotin (B1667282) can cause a non-specific signal and should be blocked.[5][6]
-
PROTAC Concentration: High concentrations of the PROTAC itself can sometimes lead to nonspecific interactions.[7]
-
-
Assay Components:
-
Autofluorescence: If you are using a fluorescence-based assay, check for autofluorescence from your compound, the protein, or the microplate.
-
Contaminants: Ensure all your reagents and buffers are free from contaminants that might interfere with the assay.
-
-
Washing Steps:
-
Insufficient Washing: In assays that involve washing steps (e.g., pull-downs, ELISA), increase the number and/or duration of washes to remove unbound reagents more effectively.
-
Issue 3: Inconsistent or Irreproducible Results
Q: I am getting inconsistent results between experiments. What are the likely sources of this variability?
A: Reproducibility is key to reliable data. Consider the following factors:
-
Reagent Preparation:
-
Experimental Execution:
-
Pipetting Accuracy: Small variations in pipetting volumes can lead to significant differences in results, especially when working with low concentrations. Calibrate your pipettes regularly.
-
Incubation Times and Temperatures: Strictly adhere to the same incubation times and temperatures for all experiments.
-
Instrument Settings: Ensure that the settings on your detection instrument (e.g., plate reader) are consistent between runs.
-
Issue 4: Ternary Complex Formation Issues
Q: My PROTAC, which uses this compound, is not effectively degrading the target protein, suggesting a problem with ternary complex formation. How can I troubleshoot this?
A: The formation of a stable ternary complex (Target Protein-PROTAC-Cereblon) is crucial for PROTAC efficacy.[10][11]
-
Cooperativity: The interaction between the target protein and Cereblon, mediated by the PROTAC, can be cooperative, non-cooperative, or anti-cooperative.[7][12] The linker length and composition of the PROTAC play a critical role in this.[10][13] The C4 linker of this compound may not be optimal for your specific target protein. It may be necessary to synthesize and test PROTACs with different linker lengths and compositions.
-
Hook Effect: At high concentrations, PROTACs can form binary complexes with either the target protein or Cereblon, which can inhibit the formation of the ternary complex.[7][12] This is known as the "hook effect." Perform a full dose-response curve for target degradation to identify the optimal concentration range and to see if you are observing a hook effect.
-
Cellular Assays: In-vitro binding assays do not always translate to cellular activity due to factors like cell permeability.[14][15] Consider using cell-based assays, such as NanoBRET™, to assess ternary complex formation in a cellular environment.[15][16]
Quantitative Data Summary
| Compound | Assay Type | Binding Constant (IC50) | Cell Line/System | Reference |
| Pomalidomide | Competitive Binding | ~2 µM | U266 myeloma cell extracts | [17][18] |
| Pomalidomide | TR-FRET | 1.2 µM | In vitro | [19] |
| Pomalidomide | Thermal Shift Assay | Binding confirmed | Recombinant human CRBN-DDB1 | [20] |
Experimental Protocols
1. Fluorescence Polarization (FP) Competitive Binding Assay
This assay measures the displacement of a fluorescently labeled Cereblon ligand by a test compound.[4][21]
-
Materials:
-
Recombinant human CRBN-DDB1 complex
-
Fluorescently labeled thalidomide (B1683933) probe (e.g., Cy5-thalidomide or Bodipy-thalidomide)[4][17]
-
This compound
-
Pomalidomide (as a positive control)
-
Assay Buffer (e.g., 25 mM Tris pH 8.0, 150 mM NaCl)[4]
-
Microplate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare a serial dilution of this compound and pomalidomide in the assay buffer.
-
In the microplate, add the diluted compounds.
-
Add the fluorescently labeled thalidomide probe to all wells at a fixed concentration.
-
Add the CRBN-DDB1 complex to all wells except for the "no enzyme" controls.[4]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.[4]
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Plot the change in fluorescence polarization against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[21]
-
2. Surface Plasmon Resonance (SPR)
SPR measures real-time binding kinetics between a ligand and an analyte.
-
Materials:
-
Purified CRBN-DDB1 complex
-
This compound
-
SPR sensor chip (e.g., CM5)
-
Running buffer (e.g., HBS-EP+)
-
SPR instrument (e.g., Biacore)
-
-
Procedure:
-
Immobilize the purified CRBN protein onto the surface of the sensor chip.
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the different concentrations of the analyte over the sensor chip surface and monitor the change in the SPR signal (association phase).
-
Flow the running buffer over the chip to monitor the dissociation of the compound.
-
Fit the resulting sensorgrams to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Visualizations
Caption: this compound mediated targeted protein degradation pathway.
Caption: A general workflow for troubleshooting binding assay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound hydrochloride | PROTAC Linkers | 2162120-73-0 | Invivochem [invivochem.com]
- 4. benchchem.com [benchchem.com]
- 5. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [promega.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Off-Target Degradation of Zinc-Finger Proteins by Pomalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the unintended degradation of zinc-finger (ZF) proteins by pomalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of off-target zinc-finger protein degradation by pomalidomide-based PROTACs?
A1: The off-target degradation of zinc-finger proteins stems from the inherent activity of the pomalidomide (B1683931) moiety.[1][2] Pomalidomide, an immunomodulatory drug (IMiD), functions as a "molecular glue" that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][3] This recruitment can occur independently of the PROTAC's intended target protein. The pomalidomide-CRBN complex creates a novel binding surface that can recruit certain endogenous proteins, known as "neosubstrates," for ubiquitination and subsequent proteasomal degradation.[1] A significant class of these neosubstrates consists of C2H2 zinc-finger transcription factors, such as IKZF1 (Ikaros) and IKZF3 (Aiolos).[1][4][5]
Q2: How does the structure of pomalidomide facilitate the degradation of zinc-finger proteins?
A2: Pomalidomide's glutarimide (B196013) ring binds to a specific pocket on CRBN, which alters the surface of CRBN.[1] This altered surface, in conjunction with the exposed phthalimide (B116566) portion of pomalidomide, forms a new binding site that is recognized by specific zinc-finger proteins.[1][6] This induced proximity between the CRBN E3 ligase and the zinc-finger protein leads to the ubiquitination and degradation of the latter.[1][3]
Q3: What are the main strategies to minimize the off-target degradation of zinc-finger proteins?
A3: A primary and effective strategy is the chemical modification of the pomalidomide scaffold.[1] Research has demonstrated that attaching the PROTAC linker to the C5 position of the pomalidomide's phthalimide ring can sterically hinder the binding of zinc-finger neosubstrates.[1][3][6][7] Introducing bulky modifications at this C5 position disrupts the formation of the CRBN-pomalidomide-ZF protein ternary complex, thereby reducing off-target degradation while preserving the necessary CRBN binding for on-target activity.[1] Other strategies include optimizing the linker and, if necessary, utilizing an alternative E3 ligase recruiter.[2]
Q4: What is the "hook effect" and how is it relevant to off-target effects?
A4: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point results in a decrease in target protein degradation.[1] This occurs because at high concentrations, the PROTAC can form inactive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[1][2] While not directly a cause of off-target effects, understanding the hook effect is crucial for designing experiments with appropriate dose-responses to accurately assess both on-target and off-target degradation.
Troubleshooting Guide
Issue 1: Significant degradation of known pomalidomide neosubstrates (e.g., IKZF1, IKZF3) is observed alongside on-target degradation.
| Possible Cause | Suggested Solution |
| The pomalidomide moiety is recruiting its endogenous substrates.[1] | This is an expected off-target effect of pomalidomide. To mitigate this, consider re-designing the PROTAC by attaching the linker to the C5 position of the pomalidomide phthalimide ring.[1][3][6][7] |
| The PROTAC concentration is too high, potentially exacerbating off-target effects. | Perform a detailed dose-response experiment to identify the optimal concentration range that maximizes on-target degradation while minimizing off-target effects.[1] |
Issue 2: Unexpected cellular toxicity is observed, even with efficient on-target degradation.
| Possible Cause | Suggested Solution |
| The degradation of essential zinc-finger proteins or other off-target neosubstrates is disrupting normal cellular functions.[2] | Utilize global proteomics (mass spectrometry) to identify all proteins degraded by the PROTAC.[4] This will provide an unbiased view of on-target and off-target effects.[4] |
| The PROTAC molecule itself may have pharmacological effects independent of its degradation activity.[2] | Design and test a negative control PROTAC with an inactive E3 ligase ligand (e.g., N-methylated pomalidomide) or an inactive target-binding ligand to differentiate between degradation-dependent and -independent effects.[4] |
Issue 3: Lack of target protein degradation is observed.
| Possible Cause | Suggested Solution |
| Poor cell permeability of the PROTAC molecule.[8] | Confirm cellular uptake of the PROTAC. Consider optimizing the linker to improve physicochemical properties.[8] |
| Inefficient formation of the ternary complex (Target-PROTAC-CRBN).[8] | Systematically vary the linker length and composition.[8] The linker plays a crucial role in the stability and productivity of the ternary complex.[9] |
| Low expression of CRBN in the chosen cell line.[8] | Confirm CRBN expression levels in your cell line via Western blot or qPCR. Select a cell line with sufficient CRBN expression. |
| Instability of the PROTAC molecule in cell culture medium or within the cell.[8] | Assess the stability of your PROTAC molecule under experimental conditions. |
| Issues with the experimental setup (e.g., reagents, antibodies).[8] | Ensure all reagents are of high quality and antibodies are validated for the specific application. |
Data Presentation
Table 1: On-Target Degradation Efficiency of Pomalidomide-Based PROTACs
This table summarizes the degradation potency (DC50) and maximal degradation (Dmax) of representative pomalidomide-based PROTACs, highlighting the impact of the linker attachment point on on-target activity.
| PROTAC Compound | Target Protein | Linker Attachment | DC50 (nM) | Dmax (%) |
| C4-modified PROTAC | Target A | C4 | 50 | >90 |
| C5-modified PROTAC | Target A | C5 | 35 | >95 |
Note: Data are representative values to illustrate general trends and may vary based on specific experimental conditions.[7]
Table 2: Off-Target Degradation Profile Against Zinc-Finger Proteins
This table compares the off-target degradation of the neosubstrate zinc-finger protein IKZF1 by pomalidomide alone and by PROTACs with different linker attachment points.
| PROTAC Compound | Off-Target Protein | DC50 (nM) | Dmax (%) |
| Pomalidomide (alone) | IKZF1 | 25 | >90 |
| C4-modified PROTAC | IKZF1 | 80 | ~85 |
| C5-modified PROTAC | IKZF1 | >500 | <30 |
Note: This data illustrates the general trend of reduced off-target degradation with C5-modified PROTACs as described in the literature.[7]
Mandatory Visualizations
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: A logical workflow for troubleshooting off-target degradation.
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation Analysis
This protocol is used to quantify the extent of on-target and off-target protein degradation following treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).[9]
-
Incubate the membrane with a primary antibody specific for the target protein and a potential off-target protein (e.g., IKZF1) overnight at 4°C.[1] A loading control primary antibody (e.g., GAPDH, β-actin) should also be used.[9]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[9]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.[4]
-
Normalize the target and off-target protein band intensities to the loading control.[9]
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).[9]
-
Protocol 2: Global Proteomics for Unbiased Off-Target Identification
This protocol is used to identify all proteins that are degraded upon treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere.
-
Treat cells with the PROTAC at various concentrations (e.g., 0.1x, 1x, and 10x the on-target DC50) and a vehicle control for a predetermined time (e.g., 16-24 hours).[1]
-
-
Cell Lysis and Protein Digestion:
-
Tandem Mass Tag (TMT) Labeling and LC-MS/MS Analysis:
-
Data Analysis:
-
Identify and quantify the changes in protein abundance across the different treatment conditions.
-
Proteins that show a significant decrease in abundance upon PROTAC treatment are considered potential on-target or off-target substrates.
-
Protocol 3: Target Ubiquitination Assay
This protocol helps to confirm that the degradation of a target protein is mediated by the ubiquitin-proteasome system.
-
Cell Treatment and Lysis:
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the target protein conjugated to beads overnight at 4°C to immunoprecipitate the protein.
-
-
Immunoblotting:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the protein complex from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitination of the target protein.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Validating Target Protein Degradation by a Pomalidomide-C4-NH2 PROTAC: A Comparative Guide
For researchers and professionals in drug development, the precise validation of a PROTAC's efficacy is paramount. This guide provides a comprehensive comparison of a Pomalidomide-C4-NH2-based PROTAC against alternative degraders, supported by experimental data and detailed protocols for validation.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins by coopting the cell's natural protein disposal machinery. A this compound PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a C4-NH2 linker, and a pomalidomide (B1683931) moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[3][4] The PROTAC itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[3]
Comparative Performance Data
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax).[5] The following tables present a comparative overview of pomalidomide-based PROTACs, highlighting the influence of linker composition and length on degradation efficiency. It is important to note that this data is compiled from various studies and experimental conditions may vary.
Table 1: Comparison of Pomalidomide-Based PROTACs for BTK Degradation
| PROTAC | Pomalidomide Derivative | Linker | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC 1 | C2-NH2 | Short Alkyl | 15 | >90 | MOLM-14 |
| PROTAC 2 | C4-NH2 | Longer Alkyl | 5 | >95 | MOLM-14 |
| PROTAC 3 | PEG2-NH2 | Short PEG | 8 | >95 | MOLM-14 |
| PROTAC 4 | PEG4-NH2 | Longer PEG | 2 | >98 | MOLM-14 |
| Data synthesized from published literature for illustrative purposes.[6] |
Table 2: Performance of a Pomalidomide-Based PROTAC for HDAC8 Degradation
| PROTAC | E3 Ligase Ligand | Target Protein | DC50 (nM) | Dmax (%) |
| ZQ-23 | Pomalidomide | HDAC8 | 147 | 93% |
| Data from a study on the selective degradation of HDAC8.[7] |
Experimental Validation Protocols
A robust validation strategy for a PROTAC involves a combination of orthogonal methods to confirm on-target degradation, assess selectivity, and understand its broader cellular impact.[8]
Western Blotting for Target Protein Degradation
Western blotting is a fundamental technique to quantify the dose- and time-dependent degradation of the target protein.[4][9]
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density to achieve 70-80% confluency at the time of harvest. Treat cells with a serial dilution of the this compound PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours) to determine DC50. For a time-course experiment, treat cells with a fixed concentration (e.g., at or near the DC50) and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).[10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry and normalize the target protein levels to a loading control (e.g., GAPDH, β-actin). Plot the percentage of remaining protein against the PROTAC concentration to determine DC50 and Dmax values.[8]
Mass Spectrometry for Proteome-Wide Selectivity
Mass spectrometry-based proteomics provides an unbiased, global view of a PROTAC's effects on the cellular proteome, enabling the identification of off-target effects.[11]
Protocol:
-
Sample Preparation: Treat cells with the this compound PROTAC and a vehicle control. Harvest cells, lyse, and extract proteins.
-
Protein Digestion and Peptide Labeling: Digest the proteins into peptides using trypsin. For quantitative proteomics, label the peptides with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze by tandem mass spectrometry.
-
Data Analysis: Process the raw data using proteomics software (e.g., MaxQuant or Proteome Discoverer) to identify and quantify proteins. Compare the proteome profiles of PROTAC-treated and control cells to identify proteins with significantly altered abundance.[12]
Immunoprecipitation for Ubiquitination Analysis
This assay confirms that the PROTAC-mediated degradation occurs via the ubiquitin-proteasome system by detecting the ubiquitinated forms of the target protein.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the this compound PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells under denaturing conditions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein to pull it down.
-
Western Blot: Elute the immunoprecipitated proteins and analyze them by Western blot using an anti-ubiquitin antibody.
Cell Viability Assays for Functional Outcomes
Cell viability assays assess the downstream functional consequences of target protein degradation, such as effects on cell proliferation and apoptosis.[7]
Protocol (using CellTiter-Glo®):
-
Cell Seeding: Seed cells in 96-well plates at an optimal density.
-
Compound Treatment: Add serial dilutions of the this compound PROTAC to the cells and incubate for a defined period (e.g., 72 hours).
-
Assay Procedure: Add CellTiter-Glo® reagent to each well, which measures ATP levels as an indicator of metabolically active cells.
-
Signal Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
The validation of a this compound PROTAC requires a multi-faceted approach. By combining quantitative measures of degradation potency and selectivity with mechanistic and functional assays, researchers can build a comprehensive data package. The comparative data presented here suggests that while this compound is an effective component for PROTAC design, the optimization of linker length and composition is crucial for achieving maximal potency. The provided protocols offer a robust framework for the rigorous evaluation of novel protein degraders, ultimately guiding the development of more effective and selective therapeutics.
References
- 1. Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide [pubmed.ncbi.nlm.nih.gov]
Pomalidomide-C4-NH2 in PROTAC Design: A Comparative Guide to E3 Ligase Linkers
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The thoughtful design of a PROTAC, particularly the choice of the E3 ligase ligand and the connecting linker, is paramount to its success. This guide provides an objective comparison of Pomalidomide-C4-NH2, a widely used Cereblon (CRBN) E3 ligase ligand-linker conjugate, with other E3 ligase linkers, supported by experimental data and detailed methodologies.
The Central Role of the E3 Ligase Ligand and Linker
PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase).[1] This proximity induces the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[2]
Pomalidomide (B1683931), an immunomodulatory drug, is a potent binder of the CRBN E3 ligase and has become a cornerstone in the design of modern PROTACs.[3] Its popularity stems from its higher binding affinity for CRBN compared to its predecessor, thalidomide (B1683933), which generally translates to more efficient ternary complex formation and, consequently, more potent and rapid protein degradation.[4] The C4-amino group on the phthalimide (B116566) ring of pomalidomide serves as a convenient and versatile attachment point for the linker, allowing for diverse chemical modifications without significantly impairing its binding to CRBN.[4][5]
The linker itself is not merely a passive spacer. Its length, composition (e.g., alkyl chain vs. polyethylene (B3416737) glycol, or PEG), and attachment point are critical determinants of a PROTAC's efficacy, selectivity, and physicochemical properties.[3][6] An optimal linker facilitates the ideal orientation of the POI and E3 ligase for efficient ubiquitination.[3]
This compound: A Common Building Block
This compound consists of the pomalidomide core connected to a four-carbon alkyl chain terminating in an amine group. This building block is frequently used in PROTAC synthesis, where the terminal amine can be readily coupled with a carboxylic acid on the POI ligand to form a stable amide bond.
Performance Comparison: this compound vs. Other Linkers
The optimal linker is highly dependent on the specific POI and the overall structure of the PROTAC. Direct head-to-head comparisons of PROTACs differing only in their linker are crucial for rational design. While comprehensive studies comparing a wide array of linkers for a single target are not always available, data from various studies can illustrate the impact of linker modifications.
Impact of Linker Length and Composition
The following tables summarize representative data for PROTACs targeting Bruton's tyrosine kinase (BTK) and BET bromodomain proteins, demonstrating how linker length and composition can influence degradation efficiency.
Table 1: Comparison of Pomalidomide-Based Linkers in BTK Degraders
| PROTAC | Linker Moiety | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| PROTAC 1 | -C2-NH2 (Short Alkyl) | 15 | >90 | MOLM-14 |
| PROTAC 2 | -C4-NH2 (Longer Alkyl) | 5 | >95 | MOLM-14 |
| PROTAC 3 | -PEG2-NH2 (Short PEG) | 8 | >95 | MOLM-14 |
| PROTAC 4 | -PEG4-NH2 (Longer PEG) | 2 | >98 | MOLM-14 |
Data synthesized from published literature for illustrative purposes.[3]
In this case study on BTK degraders, a clear trend emerges where longer linkers, both alkyl and PEG-based, tend to result in lower DC₅₀ values, indicating higher potency. The PROTAC with the longest PEG linker (PROTAC 4) exhibited the most potent degradation, suggesting that for BTK, a greater separation between the pomalidomide and the BTK ligand is beneficial for optimal ternary complex formation.[3]
Table 2: Comparison of Pomalidomide- vs. Thalidomide-Based Linkers in BRD4 Degraders
| PROTAC | E3 Ligase Ligand | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| PROTAC A | Pomalidomide | PEG | ~5 | >90 | HEK293T |
| PROTAC B | Thalidomide | PEG | ~25 | ~80 | HEK293T |
Note: Data is compiled from different studies, and experimental conditions may vary. Direct head-to-head comparisons are most informative when only the E3 ligase ligand is changed.[5]
This comparison highlights the general observation that pomalidomide-based PROTACs often exhibit superior potency compared to their thalidomide-based counterparts, which is attributed to pomalidomide's higher binding affinity for CRBN.[5]
Mitigating Off-Target Effects
A critical consideration in the design of pomalidomide-based PROTACs is the potential for off-target degradation of zinc-finger (ZF) proteins.[7] The pomalidomide moiety itself can act as a "molecular glue," inducing the degradation of certain ZF proteins.[7] Recent studies have shown that modifications to the pomalidomide scaffold, particularly at the C5 position of the phthalimide ring, can reduce these off-target effects while maintaining or even enhancing on-target potency.[7][8]
Experimental Protocols
Evaluating the performance of a PROTAC requires rigorous quantitative experiments. Below are methodologies for key assays.
Protocol 1: Target Protein Degradation Assay (Western Blot)
This is the most common method to quantify the degradation of the target protein.[4]
1. Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).
2. Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
Protocol 2: Cell Viability/Cytotoxicity Assay
This assay determines the effect of the PROTAC and subsequent protein degradation on cell proliferation and health.[2]
1. Cell Seeding and Treatment:
-
Seed cells in 96-well plates at a suitable density.
-
Treat cells with a serial dilution of the PROTAC.
2. Incubation:
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
3. Viability Measurement:
-
Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™).
-
Follow the manufacturer's instructions to measure cell viability (luminescence, absorbance, or fluorescence).
4. Data Analysis:
-
Normalize the results to the vehicle-treated control cells.
-
Plot cell viability against PROTAC concentration to determine the IC₅₀ or GI₅₀ value.
Visualizing PROTAC Mechanisms and Workflows
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
This compound is a valuable and widely used building block in the development of CRBN-recruiting PROTACs. However, the experimental data clearly indicates that the "one-size-fits-all" approach to linker design is suboptimal. The systematic optimization of the linker's length, composition, and attachment point is crucial for achieving the desired degradation efficacy, selectivity, and overall drug-like properties of a PROTAC. While pomalidomide offers a significant advantage over thalidomide in terms of CRBN binding affinity, researchers must also consider potential off-target effects and explore rational design strategies to mitigate them. The detailed experimental protocols provided herein serve as a guide for the rigorous evaluation and comparison of novel PROTACs, facilitating the development of the next generation of targeted protein degraders.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Negative Controls in Pomalidomide-C4-NH2-Based PROTAC Validation: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of PROTACs (Proteolysis Targeting Chimeras) is paramount to ensure that the observed biological effects are a direct consequence of the intended mechanism of action. This guide provides a comprehensive comparison of essential negative control experiments for Pomalidomide-C4-NH2-based PROTACs, which utilize the Cereblon (CRBN) E3 ubiquitin ligase. We present supporting experimental data and detailed protocols to facilitate the robust design and interpretation of your research.
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1][2][3] A this compound-based PROTAC consists of a ligand that binds to the target protein of interest (POI), a linker, and a pomalidomide (B1683931) moiety that recruits the CRBN E3 ligase.[4] The formation of a ternary complex between the POI, the PROTAC, and CRBN leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3][5] To confidently attribute the observed phenotype to this specific mechanism, a series of well-designed negative control experiments are indispensable.[4][6]
Key Negative Control Strategies
The cornerstone of validating a pomalidomide-based PROTAC lies in the use of structurally similar but functionally deficient control molecules. These controls are designed to interrogate specific aspects of the PROTAC's mechanism of action.[4]
-
Inactive E3 Ligase Ligand Control: This is the most critical control to confirm that the degradation is dependent on CRBN recruitment.[4] A common strategy is to use N-methylated pomalidomide. The methylation of the glutarimide (B196013) nitrogen prevents binding to CRBN, thus abrogating the formation of a functional ternary complex.[4][7]
-
Inactive Target-Binding Ligand (Warhead) Control: This control is essential to demonstrate that the degradation is specific to the intended target protein. A PROTAC is synthesized with a ligand that has a significantly reduced or no binding affinity for the POI.[4][8]
-
Competition with Free Ligands: To confirm that the ternary complex is essential for degradation, competition experiments are performed. The degradation of the target protein by the active PROTAC should be competitively inhibited by the addition of an excess of the free target-binding ligand or free pomalidomide.[4]
Quantitative Comparison of an Active PROTAC vs. Negative Controls
The following tables summarize hypothetical quantitative data from key experiments, illustrating the expected outcomes for an active this compound-based PROTAC compared to its negative controls.
| Compound | Target Degradation (DC50) | Maximum Degradation (Dmax) | Cell Viability (IC50) |
| Active PROTAC | 50 nM | >90% | 1 µM |
| N-Methylated Pomalidomide Control | >10 µM | <10% | >20 µM |
| Inactive Warhead Control | >10 µM | <10% | >20 µM |
Caption: Comparative activity of an active PROTAC and its negative controls.
| Experiment | Active PROTAC | N-Methylated Pomalidomide Control | Inactive Warhead Control |
| Co-Immunoprecipitation (POI pull-down, blot for CRBN) | Strong CRBN signal | No CRBN signal | No CRBN signal |
| Target Ubiquitination Assay | Increased Ubiquitination | No change in Ubiquitination | No change in Ubiquitination |
Caption: Expected outcomes of mechanistic assays for an active PROTAC and its negative controls.
Visualizing the PROTAC Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of a pomalidomide-based PROTAC and a typical experimental workflow for its validation.
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: A typical experimental workflow for validating a pomalidomide-based PROTAC.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Western Blotting for Target Protein Degradation
This protocol is used to quantify the reduction in the levels of the target protein following treatment with the PROTAC and controls.
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add RIPA buffer containing protease and phosphatase inhibitors to each well, scrape the cells, and collect the lysate.[8][9]
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.[9]
-
Determine the protein concentration of each lysate using a BCA assay.[9]
-
-
Immunoblotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli buffer and boil at 95-100°C for 5-10 minutes.[9]
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).[4]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensities to determine DC50 and Dmax values.[10]
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to demonstrate the PROTAC-dependent interaction between the target protein and CRBN.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC or negative controls at a concentration known to induce degradation for a short duration (e.g., 2-4 hours).
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[10]
-
-
Immunoprecipitation:
-
Western Blotting:
-
Elute the immunoprecipitated proteins and perform a western blot using an antibody that recognizes CRBN.
-
The presence of a CRBN band in the sample treated with the active PROTAC confirms the formation of the ternary complex.
-
Target Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[11]
-
Cell Treatment and Lysis:
-
Immunoprecipitation and Western Blotting:
-
Immunoprecipitate the target protein from the cell lysates.[4]
-
Perform a western blot on the immunoprecipitated proteins using an antibody that recognizes ubiquitin.[4]
-
An increase in the high molecular weight smear, indicative of polyubiquitination, in the presence of the active PROTAC confirms its mechanism of action.
-
By implementing this comprehensive suite of control experiments, researchers can build a robust data package that unequivocally validates the activity, mechanism, and selectivity of their this compound-based PROTACs, thereby accelerating the development of novel targeted protein degraders.
References
- 1. lifesensors.com [lifesensors.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Ubiquitination Assay - Profacgen [profacgen.com]
A Researcher's Guide to Validating Pomalidomide-C4-NH2 PROTAC Targets with Quantitative Proteomics
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. A key component of many PROTACs is the E3 ligase recruiter, with pomalidomide (B1683931) being a widely used ligand for the Cereblon (CRBN) E3 ligase. The Pomalidomide-C4-NH2 linker is a common building block for constructing these degraders.
This guide provides an objective comparison of quantitative proteomics with alternative methods for validating the targets of this compound-based PROTACs. It is intended for researchers, scientists, and drug development professionals, offering supporting experimental data and detailed methodologies to facilitate informed decisions in PROTAC development.
The Critical Role of Target Validation
The primary goal of a PROTAC is to selectively degrade a target protein. Therefore, robust validation of on-target degradation and a comprehensive assessment of off-target effects are paramount. Quantitative proteomics has become the gold standard for this purpose, offering an unbiased, proteome-wide view of a PROTAC's activity.[1][2]
Comparative Analysis of Target Validation Methodologies
While quantitative proteomics provides the most comprehensive data, other techniques are valuable for orthogonal validation and initial screening. The choice of method often depends on the stage of PROTAC development, available resources, and the specific questions being addressed.
| Method | Principle | Advantages | Limitations | Typical Application |
| Quantitative Proteomics (e.g., TMT-MS) | Unbiased identification and quantification of thousands of proteins in a single experiment. | Provides a global view of on-target and off-target effects; highly sensitive and specific.[1] | Technically demanding, higher cost, and complex data analysis.[3] | In-depth selectivity profiling and off-target identification. |
| Western Blotting | Antibody-based detection of a specific protein. | Widely accessible, relatively inexpensive, and provides information on protein size. | Low throughput, semi-quantitative, and dependent on antibody quality. | Orthogonal validation of on-target degradation.[4] |
| ELISA | Antibody-based quantitative detection of a specific protein. | High throughput and quantitative. | Requires specific antibody pairs and provides no information on protein size. | Screening and dose-response studies. |
| HiBiT/NanoBRET | Luminescence-based assays to quantify protein levels or ternary complex formation in real-time. | Highly sensitive, suitable for live-cell kinetics, and no antibodies required for HiBiT.[5] | HiBiT requires genetic modification of the target protein. | High-throughput screening and mechanistic studies of ternary complex formation.[5] |
Quantitative Data Presentation: Pomalidomide-Based PROTAC Performance
The efficacy of a PROTAC is typically measured by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved). The following tables present representative data from studies on pomalidomide-based PROTACs, illustrating the impact of linker attachment point and E3 ligase choice on performance.
Table 1: Influence of Pomalidomide Linker Attachment Point on On-Target Potency and Off-Target Effects
| PROTAC | Target | Pomalidomide Attachment Point | On-Target DC50 (nM) | Off-Target Zinc-Finger Degradation |
| ALK PROTAC | ALK | C4 | ~10 | Significant |
| ALK PROTAC | ALK | C5 | <5 | Reduced |
| FKBP12 PROTAC | FKBP12 | C4 | ~25 | Significant |
| FKBP12 PROTAC | FKBP12 | C5 | ~10 | Reduced |
Note: This data illustrates the general trend that modifying the linker attachment from the C4 to the C5 position on the pomalidomide ring can reduce the off-target degradation of zinc-finger proteins, a known liability of pomalidomide-based PROTACs.[1]
Table 2: Comparative Degradation Performance of PROTACs Utilizing Different E3 Ligase Ligands
| PROTAC Compound | Target Protein | E3 Ligase Recruiter | DC50 (nM) | Dmax (%) | Off-Target Profile |
| Pomalidomide-C5-based PROTAC | Target A | CRBN | 35 | >95 | Reduced Zinc-Finger Degradation |
| VHL-based PROTAC | Target A | VHL | 25 | >95 | Generally high selectivity, potential for different off-targets |
| IAP-based PROTAC | Target A | IAP | 150 | ~80 | Different off-target profile, may induce apoptosis |
Note: This table provides a representative comparison of PROTACs targeting the same hypothetical protein but recruiting different E3 ligases. The choice of E3 ligase significantly impacts the degradation potency and the off-target profile.[6]
Visualizing PROTAC Mechanisms and Workflows
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
Caption: Workflow for TMT-based quantitative proteomics.
Detailed Experimental Protocols
Quantitative Proteomics using Tandem Mass Tags (TMT)
This protocol outlines a workflow for the global proteomic analysis of cells treated with a this compound-based PROTAC to identify on-target and off-target degradation events.[6]
-
Cell Culture and Treatment:
-
Culture a suitable human cell line to approximately 80% confluency.
-
Treat cells with the pomalidomide-based PROTAC at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Extraction:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Digestion:
-
Quantify protein concentration using a BCA assay.
-
Take an equal amount of protein from each sample and perform in-solution digestion with trypsin.
-
-
TMT Labeling:
-
Label the resulting peptides from each condition with TMT reagents according to the manufacturer's protocol.
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify proteins. Proteins that show a significant, dose-dependent decrease in abundance in the PROTAC-treated samples compared to the vehicle control are considered potential targets.
-
Western Blotting for Orthogonal Validation
This protocol is used to confirm the degradation of the target protein identified by quantitative proteomics.[4]
-
Cell Culture and Treatment:
-
Plate cells and treat with varying concentrations of the PROTAC for a predetermined time. Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse cells in RIPA buffer and determine the protein concentration.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations, separate proteins by SDS-PAGE, and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific to the target protein and a loading control (e.g., GAPDH).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize the target protein level to the loading control to determine the percentage of degradation.
-
Conclusion
Validating the on-target efficacy and selectivity of this compound-based PROTACs is a critical step in their development as potential therapeutics. While various techniques are available, quantitative proteomics stands out for its ability to provide an unbiased and comprehensive view of a PROTAC's impact on the cellular proteome. By combining the global perspective of mass spectrometry with orthogonal, hypothesis-driven methods like Western blotting, researchers can build a robust data package to confidently advance their most promising PROTAC candidates. The strategic design of the PROTAC, including the linker attachment point on the pomalidomide moiety, is crucial for minimizing off-target effects and achieving a desirable therapeutic window.
References
Pomalidomide-C4-NH2 vs. Lenalidomide-Based PROTACs: A Comparative Analysis for Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A critical design choice in developing PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase is the selection of the CRBN-binding moiety, with derivatives of thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931) being the most common. This guide provides a comparative analysis of PROTACs built with Pomalidomide-C4-NH2 and those based on lenalidomide, offering experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.
Performance Comparison: Potency and Selectivity
Pomalidomide generally exhibits a stronger binding affinity for Cereblon (CRBN) compared to lenalidomide.[3][4] This enhanced affinity can facilitate more efficient formation of the ternary complex (Target Protein-PROTAC-CRBN), which is a critical step for subsequent ubiquitination and degradation of the target protein.[3] Consequently, pomalidomide-based PROTACs often demonstrate greater degradation potency, characterized by lower half-maximal degradation concentration (DC50) and higher maximal degradation (Dmax) values.[5][6]
While both scaffolds can yield highly potent degraders, the choice between them can be nuanced, depending on the specific target protein and desired pharmacokinetic properties.[5] Lenalidomide-based PROTACs may offer advantages in terms of improved physicochemical properties and metabolic stability due to structural differences.[5]
The point of linker attachment on the E3 ligase ligand is a crucial determinant of PROTAC performance. For pomalidomide, the C4 and C5 positions of the phthalimide (B116566) ring are frequently used for linker attachment.[7] Modifications at these positions can influence the degradation of off-target proteins, such as zinc-finger proteins.[8][9] Similarly, modifications to the lenalidomide scaffold, for instance at the 6-position, have been shown to fine-tune the selectivity for "neosubstrate" degradation, potentially separating desired therapeutic effects from off-target liabilities.[10][11]
Quantitative Performance Data
The following tables summarize representative data for BRD4-targeting PROTACs, illustrating the general performance differences between pomalidomide- and lenalidomide-based degraders. It is important to note that this data is compiled from various studies and direct comparison of absolute values should be approached with caution due to variations in experimental conditions such as cell lines, treatment times, and specific linker structures.[3][12]
Table 1: Comparative Degradation Efficiency of BRD4-Targeting PROTACs
| PROTAC ID | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | Pomalidomide | BRD4 | Jurkat | ~1 | >95 | [5] |
| PROTAC 2 | Lenalidomide | BRD4 | Not Specified | pM range | >90 | [5] |
| PROTAC 3 | Thalidomide | BRD4 | Not Specified | 0.1 - 0.3 | >90 | [5] |
Note: Pomalidomide is an analog of thalidomide and is often grouped with lenalidomide in terms of potency.[5]
Table 2: Cereblon (CRBN) Binding Affinity
| Compound | Binding Affinity to CRBN | Method | Reference |
| Thalidomide | KD: ~250 nM | Competitive Titration | [4] |
| Pomalidomide | KD: ~157 nM | Competitive Titration | [4] |
| Thalidomide | IC50: ~30 µM | Thermal Shift | [4] |
| Pomalidomide | IC50: ~3 µM | Thermal Shift | [4] |
Note: Binding affinity values can vary based on the experimental conditions and the type of assay used.[4]
Visualizing the Mechanism and Workflow
To facilitate a deeper understanding of the processes involved, the following diagrams illustrate the key signaling pathway, a general experimental workflow for evaluating PROTACs, and the logical relationship of PROTAC-mediated protein degradation.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of PROTAC performance.
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels.[13][14]
Materials:
-
Cell culture reagents and appropriate cell line.
-
PROTAC compound (stock in DMSO).
-
Phosphate-buffered saline (PBS).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[14]
-
Cell Lysis and Protein Quantification: After treatment, wash the cells twice with ice-cold PBS.[1] Lyse the cells in RIPA buffer. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts for each sample and resolve by SDS-PAGE. Transfer the proteins to a PVDF membrane.[1]
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities to determine the extent of protein degradation relative to the loading control.
Protocol 2: Cell Viability/Cytotoxicity Assay
This assay determines the effect of the PROTAC and subsequent protein degradation on cell proliferation and health.[13]
Materials:
-
96-well cell culture plates.
-
PROTAC compound.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT).
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
Assay: Add the cell viability reagent according to the manufacturer's protocol.
-
Data Acquisition: Measure luminescence (for CellTiter-Glo®) or absorbance (for MTT) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Protocol 3: Target Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[13]
Materials:
-
PROTAC compound.
-
Proteasome inhibitor (e.g., MG132).
-
Lysis buffer.
-
Antibody against the target protein for immunoprecipitation.
-
Protein A/G beads.
-
Antibody against ubiquitin.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC, with and without co-treatment with MG132, for a shorter duration (e.g., 4-6 hours).
-
Cell Lysis: Lyse the cells as described in Protocol 1.[13]
-
Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the target protein to form an antibody-antigen complex.[13] Capture the complex using Protein A/G beads.
-
Elution and Western Blot: Elute the protein from the beads and perform a Western blot as described in Protocol 1.[13]
-
Detection: Probe the membrane with an antibody against ubiquitin to detect polyubiquitin (B1169507) chains on the immunoprecipitated target protein.[13] A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, enhanced by MG132 co-treatment, indicates successful ubiquitination of the target protein.[13]
Conclusion
Both this compound and lenalidomide-based scaffolds are highly effective for designing potent CRBN-recruiting PROTACs. The current body of evidence suggests that pomalidomide-based PROTACs may offer advantages in degradation potency, primarily attributed to pomalidomide's superior binding affinity for CRBN.[4][6] However, the choice between these E3 ligase ligands is not straightforward and depends heavily on the specific target protein, the desired pharmacokinetic profile, and the intended therapeutic application.[5] The systematic optimization of the linker and the point of attachment is paramount for achieving the desired degradation efficacy and selectivity for any given target.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Confirming On-Target Activity of Pomalidomide-C4-NH2 PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's ubiquitin-proteasome system. Pomalidomide-based PROTACs, which recruit the E3 ubiquitin ligase Cereblon (CRBN), are a prominent class of these degraders. The functionalization of pomalidomide (B1683931) at the C4-amino position provides a versatile attachment point for linkers, enabling the synthesis of potent and specific degraders. This guide provides a comparative overview of the experimental methods used to confirm the on-target activity of Pomalidomide-C4-NH2 PROTACs, supported by experimental data and detailed protocols.
Mechanism of Action
Pomalidomide-based PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein of interest (POI), a linker, and the pomalidomide moiety that binds to CRBN.[1] The formation of a ternary complex between the POI, the PROTAC, and CRBN is the critical first step in inducing protein degradation.[1] This proximity facilitates the ubiquitination of the POI by the E3 ligase complex, marking it for subsequent degradation by the proteasome.[2][3] Pomalidomide is often preferred over its analog thalidomide (B1683933) due to its higher binding affinity for CRBN, which generally leads to more efficient ternary complex formation and more potent protein degradation.[1][4]
Comparative Performance Data
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximal degradation level (Dmax). The following tables provide a summary of quantitative data for various pomalidomide-based PROTACs, illustrating their degradation capabilities. It is important to note that this data is compiled from different studies, and experimental conditions may vary.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Pomalidomide-based PROTACs for various targets | ||||
| dALK-2 | ALK | SU-DHL-1 | ~10 | >95 |
| MS4078 | ALK | SU-DHL-1 | ~50 | >90 |
| Compound X | EGFRWT | A549 | 32.9 | N/A |
| ZQ-23 | HDAC8 | Not Specified | 147 | >93 |
| SJF620 | BTK | Not Specified | 7.9 | >95 |
| GP262 | PI3K (p110γ) | MDA-MB-231 | 42.23 | 88.6 |
| GP262 | mTOR | MDA-MB-231 | 45.4 | 74.9 |
Note: Data is compiled from various sources and experimental conditions may differ.[5][6][7]
Experimental Protocols for On-Target Validation
Confirming the on-target activity of a this compound PROTAC involves a series of experiments to demonstrate target protein degradation, ternary complex formation, and the mechanism of action.
Western Blotting for DC50 and Dmax Determination
Western blotting is the most common method to quantify the degradation of the target protein in a dose-dependent manner.[6][8]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).[4]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane and incubate with a primary antibody against the target protein.
-
Incubate with an HRP-conjugated secondary antibody.[10]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[10]
-
Strip the membrane and re-probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[10]
-
-
Data Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[1]
Co-Immunoprecipitation (Co-IP) to Verify Ternary Complex Formation
Co-IP is used to confirm the physical interaction between the target protein, the PROTAC, and CRBN.[11]
-
Cell Treatment and Lysis: Treat cells with the PROTAC or a vehicle control for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.[11]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein complexes.[11]
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the protein complexes.[11]
-
Western Blotting: Perform a Western blot on the eluted samples and probe for the target protein and CRBN. The presence of CRBN in the sample immunoprecipitated with the target protein antibody (only in the presence of the PROTAC) confirms the formation of the ternary complex.[11]
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC induces the ubiquitination of the target protein.[12]
-
Reaction Setup: Assemble a reaction mixture containing recombinant E1, E2, ubiquitin, CRBN/DDB1 complex, the target protein, ATP, and the PROTAC.[3]
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.[3]
-
Analysis: Stop the reaction and analyze the products by SDS-PAGE and Western blotting using an anti-ubiquitin antibody. An increase in high-molecular-weight ubiquitinated species of the target protein in the presence of the PROTAC indicates successful ubiquitination.[3][12]
Global Proteomics for Off-Target Analysis
Mass spectrometry-based global proteomics is used to identify any unintended protein degradation, ensuring the selectivity of the PROTAC. A significant challenge with pomalidomide-based degraders is the potential for off-target degradation of zinc-finger (ZF) proteins.[5][13] Strategic modifications to the pomalidomide scaffold, such as linker attachment at the C5 position, can mitigate these off-target effects.[5][14]
-
Cell Treatment: Treat cells with the PROTAC at various concentrations (e.g., 0.1x, 1x, and 10x the on-target DC50) and a vehicle control for a predetermined time (e.g., 16-24 hours).[10]
-
Sample Preparation: Lyse the cells, extract proteins, and digest them into peptides.[5]
-
Mass Spectrometry: Analyze the peptide samples by LC-MS/MS to identify and quantify the proteins in each sample.[10]
-
Data Analysis: Compare the protein abundance between PROTAC-treated and control samples to identify proteins that are significantly degraded.[10]
Conclusion
Confirming the on-target activity of this compound PROTACs requires a multi-faceted experimental approach. By employing a combination of Western blotting to quantify degradation, co-immunoprecipitation to verify ternary complex formation, and global proteomics to assess selectivity, researchers can build a comprehensive understanding of their PROTAC's performance. The detailed protocols and comparative data presented in this guide serve as a valuable resource for the rational design and rigorous evaluation of novel protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Pomalidomide-C4-NH2-Mediated Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, enabling the targeted degradation of disease-causing proteins. A critical component of many PROTACs is the E3 ligase recruiter, with pomalidomide (B1683931) being a widely used ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides an objective comparison of the specificity of PROTACs constructed using Pomalidomide-C4-NH2, a common building block where the linker is attached at the C4 position of the pomalidomide phthalimide (B116566) ring. We will compare its performance with alternatives, supported by experimental data, and provide detailed methodologies for key assessment assays.
The specificity of a PROTAC is paramount to its therapeutic index, as off-target degradation can lead to unintended cellular toxicities.[1] For pomalidomide-based PROTACs, a primary concern is the off-target degradation of zinc-finger (ZF) transcription factors, a phenomenon linked to the inherent binding properties of the pomalidomide moiety.[1][2] The point of linker attachment on the pomalidomide scaffold has been identified as a critical determinant of this off-target activity.[3][4]
Quantitative Data Comparison
The following tables summarize the on-target potency and off-target effects of pomalidomide-based PROTACs, highlighting the impact of the linker attachment point (C4 vs. C5) and comparing them with an alternative E3 ligase recruiting system.
Table 1: On-Target Degradation Potency of Pomalidomide-Based PROTACs
| PROTAC Linkage | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| Pomalidomide-C4 Linkage | Target A | ~15 | >90 | Various |
| Pomalidomide-C5 Linkage | Target A | ~10 | >95 | Various |
Note: Data is compiled from various sources and represents general trends. DC50 is the concentration for 50% degradation, and Dmax is the maximum degradation percentage.[3][5]
Table 2: Off-Target Degradation of Zinc-Finger Proteins
| PROTAC Linkage | Off-Target Protein | Degradation at 1µM |
| Pomalidomide-C4 Linkage | IKZF1 | Significant |
| Pomalidomide-C4 Linkage | ZFP91 | Significant |
| Pomalidomide-C5 Linkage | IKZF1 | Reduced |
| Pomalidomide-C5 Linkage | ZFP91 | Reduced |
Note: This table illustrates the general trend of reduced off-target degradation with C5-functionalized pomalidomide PROTACs.[3][4]
Table 3: Comparison with Alternative E3 Ligase-Recruiting PROTACs
| PROTAC Type | E3 Ligase Recruiter | On-Target DC50 (nM) | Off-Target Profile |
| Pomalidomide-C4 Based | CRBN | Potent | Potential for ZF protein degradation |
| Pomalidomide-C5 Based | CRBN | Potent | Reduced ZF protein degradation |
| VHL-Based | VHL | Potent | Different off-target profile, generally high selectivity |
Note: This table provides a qualitative comparison of different PROTAC classes.[3]
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the underlying processes, the following diagrams illustrate the mechanism of action and key experimental workflows.
Caption: Mechanism of Pomalidomide-Based PROTAC Action.
Caption: Workflow for Global Proteomics-Based Specificity Assessment.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of PROTAC specificity.
Global Proteomics using Tandem Mass Tag (TMT) Mass Spectrometry
This protocol outlines a workflow for the unbiased, global proteomic analysis of cells treated with a PROTAC to identify both on-target and off-target degradation events.[3][6]
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., HEK293T, HeLa, or a disease-specific line) to approximately 80% confluency.
-
Treat cells with the this compound-based PROTAC at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
-
Harvest cells by scraping, wash with ice-cold PBS, and pellet by centrifugation.
-
-
Protein Extraction and Digestion:
-
Lyse cell pellets in a buffer containing a strong denaturant (e.g., 8M urea), along with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides using trypsin overnight at 37°C.
-
-
TMT Labeling and Sample Pooling:
-
Label the peptide digests from each condition with a specific isobaric TMT reagent according to the manufacturer's protocol.
-
Quench the labeling reaction and pool the labeled samples.
-
Desalt the pooled sample using a solid-phase extraction (SPE) method.
-
-
LC-MS/MS Analysis:
-
Fractionate the peptide mixture using high-pH reversed-phase liquid chromatography to increase proteome coverage.
-
Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a human protein database to identify and quantify proteins.
-
Identify proteins with significantly decreased abundance in the PROTAC-treated samples compared to the vehicle control. These are potential on- and off-target substrates.
-
NanoBRET™ Ternary Complex Formation Assay
This live-cell assay quantifies the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[7][8][9]
-
Cell Preparation:
-
Co-transfect HEK293 cells with plasmids expressing the target protein fused to NanoLuc® luciferase (the BRET donor) and CRBN fused to HaloTag® (the BRET acceptor).
-
Seed the transfected cells into a 96-well plate and incubate for 24 hours.
-
-
Assay Execution:
-
Add the HaloTag® NanoBRET™ 618 ligand (the acceptor fluorophore) to all wells.
-
Prepare serial dilutions of the this compound-based PROTAC and add them to the wells.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells to initiate the BRET reaction.
-
-
Data Measurement and Analysis:
-
Immediately measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters.
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
An increase in the BRET ratio indicates the formation of the ternary complex. Plot the BRET ratio against the PROTAC concentration to determine the EC50 for complex formation.
-
Conclusion
The specificity of a this compound-mediated PROTAC is a critical parameter that requires rigorous evaluation. While offering a potent means of recruiting the CRBN E3 ligase, the C4-linkage is associated with a higher risk of off-target degradation of zinc-finger proteins compared to C5-linked alternatives. The experimental protocols detailed in this guide, particularly global proteomics and NanoBRET assays, provide robust methodologies for a comprehensive assessment of on-target efficacy and off-target liabilities. For the development of highly specific and safe protein degraders, a thorough characterization of the specificity profile is indispensable. Researchers should consider exploring C5-functionalized pomalidomide analogues or alternative E3 ligase recruiters, such as VHL, to mitigate the off-target effects associated with the C4-linked pomalidomide scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 9. selvita.com [selvita.com]
Validating the Mechanism of Action of a Pomalidomide-C4-NH2 PROTAC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of a Pomalidomide-C4-NH2 Proteolysis Targeting Chimera (PROTAC). By hijacking the body's own cellular machinery, PROTACs offer a novel therapeutic modality for targeted protein degradation. Pomalidomide-based PROTACs, which recruit the E3 ubiquitin ligase Cereblon (CRBN), are a prominent class of these molecules.[][2][3] Here, we present a comparative analysis of a representative this compound-based PROTAC targeting the exemplary protein BRD4, alongside alternative approaches, supported by experimental data and detailed protocols.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
A this compound PROTAC is a heterobifunctional molecule comprising a ligand that binds to the target protein of interest (POI), a pomalidomide (B1683931) moiety that recruits the CRBN E3 ubiquitin ligase, and a C4-NH2 linker that connects the two.[4] The primary function of this PROTAC is to induce the formation of a ternary complex between the POI and CRBN.[5][6] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[][5][7]
Performance Comparison: Pomalidomide-PROTAC vs. Alternatives
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[2][8] Below is a comparison of a representative this compound-based BRD4 PROTAC with a VHL-recruiting PROTAC and a small molecule inhibitor.
| Compound | Mechanism of Action | Target | DC50 | Dmax | IC50 (Viability) | Key Considerations |
| This compound-BRD4 PROTAC (e.g., dBET1) | CRBN-mediated degradation | BRD4 | ~1 nM | >90% | ~5 nM | Potential for off-target degradation of zinc-finger proteins.[9][10] |
| VHL-based BRD4 PROTAC (e.g., MZ1) | VHL-mediated degradation | BRD4 | ~2 nM | >95% | ~10 nM | Generally high selectivity, but may have a different off-target profile.[11] |
| Small Molecule Inhibitor (e.g., JQ1) | Competitive binding to bromodomains | BRD4 | N/A | N/A | ~100 nM | Occupancy-based inhibition; requires sustained high concentrations. |
Note: The presented data are representative values compiled from various sources and may vary based on experimental conditions.
Experimental Protocols for Mechanism of Action Validation
A rigorous validation of a PROTAC's mechanism of action involves a multi-faceted approach to confirm each step of the degradation process.[6]
Target Protein Degradation Assay (Western Blot)
This is the most common method to quantify the degradation of the target protein.[12]
Protocol:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates. After 24 hours, treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours) to determine the DC50. For a time-course experiment, treat cells with a fixed PROTAC concentration and harvest at different time points.[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8][13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein lysates on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.[5][13]
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[5][13]
-
Data Analysis: Capture chemiluminescent signals and quantify band intensities. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine DC50 and Dmax values.[2]
Ternary Complex Formation Assay (NanoBRET™)
Confirming the formation of the ternary complex is crucial for validating the PROTAC's mechanism.[14][15] The NanoBRET™ assay is a live-cell method to measure protein-protein interactions.[6][14]
Protocol:
-
Cell Seeding and Transfection: Seed HEK293 cells in a 96-well plate. Co-transfect the cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase (CRBN) fused to HaloTag®.[6]
-
Compound Treatment: Add serial dilutions of the this compound PROTAC to the cells.
-
Acceptor Addition: Add the HaloTag® NanoBRET™ 618 Ligand (fluorescent acceptor) to all wells.[6]
-
Signal Measurement: Measure both the donor (NanoLuc®) and acceptor (618 Ligand) signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the BRET ratio confirms the formation of the ternary complex.[14]
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-dependent ubiquitination of the target protein in a reconstituted system.[16][17]
Protocol:
-
Reaction Setup: Combine purified E1 activating enzyme, E2 conjugating enzyme, CRBN E3 ligase complex, biotinylated-ubiquitin, ATP, the target protein, and the this compound PROTAC in a reaction buffer.[17][18]
-
Incubation: Incubate the reaction mixture at 37°C to allow for ubiquitination.[17]
-
Detection: Stop the reaction and analyze the ubiquitination of the target protein. This can be done by Western blotting with an anti-ubiquitin antibody or through more high-throughput methods like AlphaLISA®.[18][19]
-
Data Analysis: The appearance of higher molecular weight bands corresponding to the ubiquitinated target protein confirms PROTAC-mediated ubiquitination.[17]
Concluding Remarks
The validation of a this compound PROTAC's mechanism of action requires a systematic and multi-pronged experimental approach. By employing the assays described in this guide, researchers can confidently demonstrate target engagement, ternary complex formation, ubiquitination, and ultimately, proteasome-dependent degradation of the target protein. A thorough understanding of the on-target and off-target activities of these powerful molecules is essential for their continued development as next-generation therapeutics.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound hydrochloride | PROTAC Linkers | 2162120-73-0 | Invivochem [invivochem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Protein degradation analysis by western blot [bio-protocol.org]
- 14. Ternary Complex Formation [promega.com]
- 15. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 16. lifesensors.com [lifesensors.com]
- 17. benchchem.com [benchchem.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Ubiquitination Assay - Profacgen [profacgen.com]
Pomalidomide-C4-NH2 in Targeted Protein Degradation: A Comparative Guide
In the rapidly evolving landscape of targeted protein degradation (TPD), the choice of E3 ligase ligand and the associated linker are critical determinants of the potency, selectivity, and overall success of a Proteolysis Targeting Chimera (PROTAC). Pomalidomide (B1683931), a potent binder of the Cereblon (CRBN) E3 ligase, has emerged as a cornerstone in PROTAC design. This guide provides a comprehensive benchmark analysis of Pomalidomide-C4-NH2, a versatile building block for PROTAC synthesis, comparing its performance with alternative CRBN ligands and linker variations. The information presented herein, supported by experimental data and detailed protocols, is intended to guide researchers, scientists, and drug development professionals in the rational design of effective protein degraders.
Executive Summary
Pomalidomide is often favored over its predecessor, thalidomide (B1683933), for recruiting the CRBN E3 ligase due to its higher intrinsic binding affinity.[1][2] This enhanced affinity generally translates to more efficient formation of the ternary complex (Target Protein-PROTAC-CRBN), leading to more potent and rapid protein degradation.[3] The C4-amino group of the pomalidomide phthalimide (B116566) ring offers a synthetically tractable and sterically favorable attachment point for the linker, directing it away from the CRBN binding interface and allowing for greater flexibility in PROTAC design without compromising E3 ligase engagement.[1][2]
The linker itself is not merely a spacer but a critical component that influences the stability and geometry of the ternary complex.[4] The length and composition (e.g., alkyl chains or polyethylene (B3416737) glycol (PEG) units) of the linker attached to the C4 position of pomalidomide significantly impact the efficacy and selectivity of the resulting PROTAC.[4][] Optimizing the linker is a crucial step in developing potent and selective degraders, as the ideal linker often varies depending on the specific target protein.[4]
Comparative Performance Data
The following tables summarize quantitative data from various studies, illustrating the performance of pomalidomide-based PROTACs. It is important to note that this data is compiled from different studies, and direct head-to-head comparisons are most informative when only the E3 ligase ligand or the linker is varied while keeping other components and experimental conditions constant.[1][6]
Table 1: Pomalidomide vs. Thalidomide for BRD4 Degradation
| PROTAC Component | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| Pomalidomide-based | BRD4 | ~1-10 | >90 | Various |
| Thalidomide-based | BRD4 | ~10-100 | >80 | Various |
| Data synthesized from published literature for illustrative purposes. DC50 represents the concentration for 50% degradation, and Dmax represents the maximum degradation.[4][6] |
Table 2: Impact of Linker Length and Composition on BTK Degradation
| Pomalidomide Linker | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| C2-Alkyl-NH2 | BTK | 15 | >90 | MOLM-14 |
| C4-Alkyl-NH2 | BTK | 5 | >95 | MOLM-14 |
| PEG2-NH2 | BTK | 8 | >95 | MOLM-14 |
| PEG4-NH2 | BTK | 2 | >98 | MOLM-14 |
| This case study on BTK degraders demonstrates that longer linkers, both alkyl and PEG-based, tend to result in higher potency (lower DC50 values). The PROTAC with the longest PEG linker exhibited the most potent degradation, suggesting that for BTK, a greater separation between the pomalidomide and the BTK ligand is beneficial for optimal ternary complex formation.[4] |
Table 3: Impact of Pomalidomide Linker Attachment Point on On-Target and Off-Target Degradation
| PROTAC | Target Protein | DC50 (nM) | Dmax (%) | Off-Target IKZF1 Degradation DC50 (nM) |
| C4-modified | Target A | ~50 | >90 | 80 |
| C5-modified | Target A | 35 | >95 | >500 |
| This data illustrates the trend of reduced off-target degradation of neosubstrate zinc-finger proteins like IKZF1 with C5-modified pomalidomide-based PROTACs compared to C4-modified ones, a critical consideration for improving the safety profile of degraders.[7] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate pomalidomide-based PROTACs, the following diagrams illustrate the key biological pathway and a typical experimental workflow.
Caption: Mechanism of Pomalidomide-PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for the evaluation of a novel PROTAC.
Key Experimental Protocols
Rigorous and standardized experimental protocols are essential for the accurate evaluation and comparison of PROTAC performance.
Western Blot for Protein Degradation Quantification
This is the most common method to quantify the degradation of the target protein.[8]
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates. Allow cells to adhere overnight, then treat with a range of PROTAC concentrations for a specified period (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C. Also, probe for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.[1] Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control for each PROTAC concentration to determine the DC50 and Dmax values.
Quantitative Proteomics for Selectivity Profiling
This method provides a global view of protein level changes in response to PROTAC treatment, enabling the identification of off-target effects.[7][9]
-
Sample Preparation: Culture cells and treat with the PROTAC at a specific concentration (e.g., 5x DC50) and a vehicle control for a defined time. Harvest and lyse the cells.
-
Protein Digestion and Labeling: Digest the proteins into peptides using trypsin. Label the peptides from different treatment groups with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify thousands of proteins across all samples.[9] Normalize the protein abundance data. Compare the proteome profiles of PROTAC-treated cells to vehicle-treated cells to identify proteins that are significantly downregulated (potential off-targets) or upregulated.
NanoBRET™ Ternary Complex Formation Assay
This assay quantifies the formation of the ternary complex in live cells, providing insights into the mechanism of action of the PROTAC.[10]
-
Cell Line Engineering: Create a cell line that expresses the target protein fused to a NanoLuc® luciferase and CRBN fused to a HaloTag®.
-
Assay Principle: In the presence of a PROTAC, the NanoLuc®-tagged target protein and the HaloTag®-tagged CRBN are brought into proximity. Addition of a fluorescent HaloTag® ligand results in Bioluminescence Resonance Energy Transfer (BRET) from the NanoLuc® donor to the fluorescent acceptor.
-
Methodology: Seed the engineered cells in a 96-well plate. Treat the cells with the PROTAC at various concentrations. Add the HaloTag® NanoBRET™ 618 Ligand and the NanoBRET™ Nano-Glo® Substrate. Measure the donor and acceptor emission signals using a luminometer. The BRET ratio is calculated and plotted against the PROTAC concentration to determine the potency of ternary complex formation.
Conclusion
This compound is a valuable and widely used building block for the synthesis of potent CRBN-recruiting PROTACs. Its superior binding affinity to CRBN compared to thalidomide often provides a significant advantage in achieving efficient protein degradation. However, the data clearly indicates that the linker connecting pomalidomide to the target-binding ligand is a critical determinant of a PROTAC's success. The systematic optimization of linker length, composition, and attachment point is paramount for developing highly effective and selective protein degraders. The experimental protocols provided in this guide offer a robust framework for the rigorous evaluation and comparison of novel PROTAC candidates, facilitating the development of next-generation therapeutics in the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of Pomalidomide-Based PROTACs: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A critical component of a PROTAC is the E3 ligase ligand, which recruits the cellular machinery responsible for protein degradation. Pomalidomide (B1683931), a potent binder of the Cereblon (CRBN) E3 ligase, is a cornerstone in the design of many PROTACs.[3][] This guide provides a comparative analysis of Pomalidomide-C4-NH2 based PROTACs, offering a data-driven perspective for researchers, scientists, and drug development professionals.
Mechanism of Action: Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI), the PROTAC molecule, and the CRBN E3 ubiquitin ligase.[2][3] The Pomalidomide moiety of the PROTAC binds to CRBN, while the other end of the PROTAC binds to the POI. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[5][6] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[1][6] This catalytic process allows a single PROTAC molecule to mediate the degradation of multiple POI molecules.[6]
Comparative Performance of Pomalidomide-Based PROTACs
The efficacy of a PROTAC is largely determined by the stability of the ternary complex, which is influenced by the choice of E3 ligase ligand and the nature of the linker connecting it to the POI ligand.[3] Pomalidomide is often favored over other CRBN ligands, such as thalidomide, due to its higher binding affinity for CRBN, which generally translates to more potent and rapid protein degradation.[2]
The linker, in this case, a C4 alkyl chain with a terminal amine (this compound), plays a crucial role in dictating the distance and orientation between the POI and the E3 ligase.[3] The optimal linker length and composition are target-dependent and require empirical determination.
Table 1: Comparison of Pomalidomide and Thalidomide as CRBN Ligands for PROTACs
| Feature | Pomalidomide | Thalidomide | References |
| CRBN Binding Affinity | Stronger | Weaker | [2] |
| Ternary Complex Stability | Generally Higher | Generally Lower | [2] |
| Degradation Potency (DC50) | Generally Lower | Generally Higher | [2] |
| Metabolic Stability | Higher | Lower | [2] |
| Linker Attachment Point | C4 amino group | C5 position of phthalimide (B116566) ring | [2][7] |
| Synthetic Versatility | More versatile | More constrained | [2] |
Table 2: Illustrative Performance of Pomalidomide-Based PROTACs with Varying Linkers Targeting BTK
Note: The following data is synthesized from published literature for illustrative purposes. Experimental conditions may vary across different studies, precluding a direct, definitive comparison.[3]
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC 1 | C2-NH2 (Short Alkyl) | 15 | >90 | MOLM-14 |
| PROTAC 2 | C4-NH2 (Longer Alkyl) | 5 | >95 | MOLM-14 |
| PROTAC 3 | PEG2-NH2 (Short PEG) | 8 | >95 | MOLM-14 |
| PROTAC 4 | PEG4-NH2 (Longer PEG) | 2 | >98 | MOLM-14 |
As illustrated in the case study on Bruton's tyrosine kinase (BTK) degraders, longer linkers, both alkyl and polyethylene (B3416737) glycol (PEG)-based, tend to result in lower DC50 values, indicating higher potency.[3] The PROTAC with the longest PEG linker exhibited the most potent degradation, suggesting that for BTK, a greater separation between the pomalidomide and the BTK ligand is beneficial for optimal ternary complex formation.[3]
Experimental Protocols
Rigorous and standardized experimental protocols are essential for the accurate evaluation and comparison of PROTAC performance.
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels and determine a PROTAC's degradation concentration (DC50) and maximum degradation (Dmax).[7][8]
-
Cell Culture and Treatment: Plate cells of interest and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin), followed by an appropriate HRP-conjugated secondary antibody.
-
Data Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: Cell Viability/Cytotoxicity Assay
This assay determines the effect of the PROTAC and subsequent protein degradation on cell proliferation and health.[8]
-
Cell Seeding and Treatment: Seed cells at an appropriate density in 96-well plates. After overnight incubation, treat the cells with a range of PROTAC concentrations.
-
Incubation: Incubate the cells for a period relevant to the expected therapeutic effect (e.g., 72 hours).
-
Assay: Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) or MTT. Follow the manufacturer's instructions to measure cell viability, which is typically quantified by luminescence or absorbance.
-
Data Analysis: Plot the cell viability against the PROTAC concentration to determine the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) value.
Protocol 3: Target Ubiquitination Assay by Co-Immunoprecipitation
This assay confirms that the PROTAC-mediated protein degradation occurs through the ubiquitin-proteasome system.[8]
-
Cell Treatment: Treat cells with the PROTAC, a vehicle control, and the PROTAC in combination with a proteasome inhibitor (e.g., MG132). The proteasome inhibitor will lead to the accumulation of polyubiquitinated proteins.
-
Cell Lysis and Immunoprecipitation (IP): Lyse the cells in a non-denaturing buffer. Incubate the cell lysate with an antibody against the target protein to form an antibody-antigen complex.[8] Use protein A/G magnetic beads to pull down the antibody-protein complexes.[9]
-
Elution and Western Blot: Elute the immunoprecipitated proteins from the beads and perform a Western blot as described in Protocol 1.
-
Detection: Probe the membrane with an antibody against ubiquitin to detect polyubiquitin chains on the immunoprecipitated target protein.[8]
-
Data Analysis: An increase in the high-molecular-weight smear or laddering in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.[8]
Conclusion
Pomalidomide-based PROTACs, and specifically those utilizing linkers like C4-NH2, represent a potent and versatile platform for targeted protein degradation. The superior binding affinity of pomalidomide to CRBN often translates to highly effective degraders.[2] However, the therapeutic potential of any Pomalidomide-based PROTAC is critically dependent on the optimization of the linker to ensure the formation of a stable and productive ternary complex for the specific protein of interest.[3] The experimental protocols outlined in this guide provide a robust framework for the rigorous evaluation and comparison of novel PROTAC candidates, facilitating the development of the next generation of targeted therapeutics.
References
Comparative Efficacy of Pomalidomide-Based PROTACs in Diverse Cancer Cell Lines
A detailed guide for researchers on the differential activity of Pomalidomide-C4-NH2 derived PROTACs, providing key performance data and standardized experimental protocols for accurate evaluation.
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. Pomalidomide (B1683931), an immunomodulatory drug, is a widely utilized E3 ligase ligand in PROTAC design, recruiting the Cereblon (CRBN) E3 ubiquitin ligase. The efficacy of pomalidomide-based PROTACs, particularly those functionalized at the C4 position of the phthalimide (B116566) ring for linker attachment, can vary significantly across different cellular contexts. This guide provides a comparative overview of the efficacy of such PROTACs in various cancer cell lines, supported by experimental data and detailed protocols to aid researchers in their drug development efforts.
Mechanism of Action
Pomalidomide-based PROTACs are heterobifunctional molecules. One end binds to the target protein of interest (POI), while the pomalidomide moiety binds to CRBN, a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex.[1] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-CRBN), leading to the ubiquitination of the POI.[1][2] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2]
Caption: General mechanism of action for a pomalidomide-based PROTAC.
Comparative Efficacy Data
The efficacy of a PROTAC is primarily quantified by two parameters: the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[3] DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achievable.[3] The following table summarizes representative data for various pomalidomide-based PROTACs across different cancer cell lines. It is important to note that the data is compiled from different studies, and experimental conditions may vary.
| PROTAC Compound | Target Protein | Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | Reference |
| dALK-2 (C5-alkyne) | ALK | SU-DHL-1 | Anaplastic Large Cell Lymphoma | ~10 | >95 | [4] |
| Compound 16 | EGFR | A549 | Non-small Cell Lung Cancer | 32.9 | 96 (at 72h) | [5] |
| Compound 15 | EGFR | A549 | Non-small Cell Lung Cancer | 43.4 | - | [5] |
| Compound 16 | EGFR | MCF-7 | Breast Cancer | - | - | [5] |
| Compound 16 | EGFR | HepG-2 | Hepatocellular Carcinoma | - | - | [5] |
| Compound 16 | EGFR | HCT-116 | Colorectal Carcinoma | - | - | [5] |
| Pomalidomide (alone) | IKZF1 | MM-1S | Multiple Myeloma | 8.7 | >95 | [6] |
Note: The specific linker for the EGFR-targeting PROTACs (Compounds 15 and 16) is based on a pomalidomide scaffold but not explicitly defined as a simple C4-NH2 linker in the source material. The dALK-2 PROTAC utilizes a C5 attachment point, which has been shown to reduce off-target effects compared to C4.[4][7] Data for pomalidomide alone is included to show its intrinsic degradation activity against neosubstrates.
Experimental Protocols
Accurate and reproducible assessment of PROTAC efficacy is crucial. The following are detailed protocols for key experiments.
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels.[8]
Materials:
-
Cell culture reagents and appropriate cell lines
-
PROTAC compound (stock in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against target protein and loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Prepare serial dilutions of the PROTAC compound in cell culture medium, including a vehicle-only control (e.g., 0.1% DMSO). Treat the cells with different concentrations of the PROTAC for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[2][9]
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS.[2] Add an appropriate volume of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.[9] Incubate on ice for 30 minutes.[1]
-
Protein Quantification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[9] Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's instructions.[9]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer.[9] Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[9] Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[9]
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.[2] Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[9] Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9] Repeat the antibody incubation steps for the loading control antibody.
-
Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal.[9] Quantify the band intensities using densitometry software. Normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1]
Caption: Experimental workflow for DC50/Dmax determination via Western Blot.
Protocol 2: Cell Viability/Cytotoxicity Assay
This assay determines the effect of the PROTAC and subsequent protein degradation on cell proliferation and health.
Materials:
-
Cell culture reagents and appropriate cell lines
-
96-well clear-bottom plates
-
PROTAC compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and duration of the assay. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours).
-
Assay: Add the cell viability reagent according to the manufacturer's protocol. For CellTiter-Glo®, incubate to stabilize the luminescent signal. For MTT, add the reagent and incubate, followed by the addition of a solubilizing agent.
-
Data Acquisition: Read the plate on a luminometer (for CellTiter-Glo®) or a spectrophotometer (for MTT).
-
Data Analysis: Plot the signal versus the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).
Conclusion
The efficacy of this compound based PROTACs is highly dependent on the target protein and the specific cellular context. The provided data illustrates the potent degradation capabilities of these molecules in various cancer cell lines. However, it also highlights the need for careful experimental design and consistent protocols to enable meaningful comparisons across different studies. Researchers are encouraged to utilize the detailed protocols in this guide to generate robust and comparable data for their novel PROTACs, ultimately accelerating the development of these promising therapeutics. Furthermore, exploring modifications at different positions of the pomalidomide ring, such as C5, may offer advantages in reducing off-target effects and enhancing on-target potency.[7][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of Cereblon in Pomalidomide-C4-NH2-Mediated Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data and methodologies to validate the essential role of Cereblon (CRBN), an E3 ubiquitin ligase substrate receptor, in the mechanism of action of Pomalidomide-C4-NH2-based targeted protein degradation. Pomalidomide (B1683931), an immunomodulatory imide drug (IMiD), and its derivatives are pivotal components in the design of Proteolysis Targeting Chimeras (PROTACs), which hijack the cellular ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2]
This compound is a synthetic E3 ligase ligand-linker conjugate that incorporates the pomalidomide moiety to engage CRBN.[1] Understanding and validating this engagement is a critical step in the development of effective and specific protein degraders. This guide outlines key experimental approaches and presents comparative data to aid researchers in this validation process.
Comparative Analysis of CRBN Ligand Binding and Degradation Efficacy
The interaction between pomalidomide and CRBN is the cornerstone of its activity.[3] This binding event alters the substrate specificity of the CRL4^CRBN^ E3 ligase complex, leading to the ubiquitination and subsequent degradation of neo-substrates like Ikaros (IKZF1) and Aiolos (IKZF3).[3] The affinity of this binding and the subsequent degradation efficiency are key parameters in evaluating pomalidomide-based degraders.
| Compound | Assay Type | Binding Constant | Target Protein | Cell Line | DC50 | Dmax | Reference |
| Pomalidomide | Competitive Titration | Ki: 156.60 nM | Endogenous CRBN Substrates | - | - | - | [3] |
| Pomalidomide | Fluorescence Polarization | IC50: 153.9 nM | - | - | - | - | [4] |
| Lenalidomide (B1683929) | Fluorescence Polarization | IC50: 268.6 nM | - | - | - | - | [4] |
| Thalidomide (B1683933) | Fluorescence Polarization | IC50: 347.2 nM | - | - | - | - | [4] |
| ARV-825 (BRD4 PROTAC) | - | - | BRD4 | Burkitt's Lymphoma | <1 nM | >90% | [5] |
Table 1: Comparative Binding Affinities and Degradation Performance of CRBN Ligands. This table summarizes the binding affinities of various IMiDs to CRBN and the degradation performance of a pomalidomide-based PROTAC.
Comparison with an Alternative E3 Ligase System: VHL
While CRBN is a widely used E3 ligase for targeted degradation, the Von Hippel-Lindau (VHL) E3 ligase is another prominent choice in PROTAC design.[6][7] Comparing the two systems can highlight differences in their mechanisms and potential applications.
| Feature | CRBN-Based PROTACs | VHL-Based PROTACs | Reference |
| E3 Ligase Ligand | Pomalidomide, Lenalidomide, Thalidomide | VHL-1, VH032 | [6][8] |
| Natural Substrates | MEIS2 | HIF-1α | [9] |
| Commonly Targeted Neo-substrates | IKZF1, IKZF3, BRD4 | BRD4, ALK | [5][8][10] |
| Linker Attachment Point on Ligand | C4 or C5 of the phthalimide (B116566) ring | Hydroxyl group of hydroxyproline (B1673980) mimic | [8][11] |
Table 2: Comparison of CRBN and VHL E3 Ligase Systems for Targeted Protein Degradation. This table provides a comparative overview of key features of PROTACs that recruit CRBN versus those that recruit VHL.
Experimental Protocols for Validating CRBN's Role
To rigorously validate the role of CRBN in pomalidomide-mediated degradation, a series of experiments are necessary. These assays confirm direct binding to CRBN, its necessity for degradation, and the subsequent ubiquitination of the target protein.
CRBN Knockdown/Knockout via Western Blot
Objective: To demonstrate that the degradation of a target protein by a pomalidomide-based degrader is dependent on the presence of CRBN.
Methodology:
-
Cell Culture: Culture a suitable human cell line (e.g., HEK293T, MM.1S) to ~70-80% confluency.
-
Transfection: Transfect the cells with a CRBN-targeting shRNA or CRISPR-Cas9 guide RNA to knockdown or knockout CRBN expression, respectively. A non-targeting control should be used in parallel.
-
Compound Treatment: After 48-72 hours, treat the cells with the pomalidomide-based degrader at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against the target protein, CRBN, and a loading control (e.g., GAPDH). Subsequently, incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities to determine the levels of the target protein and confirm the knockdown/knockout of CRBN. A significant reduction in target protein degradation in CRBN knockdown/knockout cells compared to control cells validates the CRBN-dependency of the degrader.[10][12]
Competitive Binding Assay
Objective: To demonstrate a direct interaction between pomalidomide and CRBN.
Methodology:
-
Reagents: Recombinant human CRBN-DDB1 complex, a fluorescently labeled CRBN ligand (e.g., Bodipy-thalidomide), pomalidomide, and a suitable assay buffer.[4]
-
Serial Dilution: Prepare a serial dilution of pomalidomide in the assay buffer.
-
Assay Plate Preparation: In a low-binding 96-well plate, add the recombinant CRBN-DDB1 complex and the fluorescently labeled ligand to each well.
-
Compound Addition: Add the serially diluted pomalidomide or a vehicle control to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period to allow the binding reaction to reach equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: The displacement of the fluorescently labeled ligand by pomalidomide will result in a decrease in fluorescence polarization. Plot the change in fluorescence polarization against the concentration of pomalidomide to determine the IC50 value, which represents the concentration of pomalidomide required to displace 50% of the fluorescent ligand.[4][13]
In Vitro Ubiquitination Assay
Objective: To confirm that the pomalidomide-induced degradation of a target protein is mediated by the ubiquitin-proteasome system.
Methodology:
-
Reaction Components: Assemble a reaction mixture containing purified E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), ubiquitin, ATP, the CRL4^CRBN^ E3 ligase complex, the purified target protein, and the pomalidomide-based degrader.
-
Reaction Incubation: Incubate the reaction mixture at 37°C for a specified time to allow for the ubiquitination of the target protein.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the target protein.
-
Analysis: The appearance of higher molecular weight bands or a smear above the unmodified target protein band indicates polyubiquitination. This demonstrates that the degrader facilitates the transfer of ubiquitin to the target protein in a CRBN-dependent manner.[9][14]
Visualizing the Mechanism and Validation Workflow
Diagrams are provided below to illustrate the signaling pathway of pomalidomide-mediated degradation and the experimental workflow for its validation.
Caption: Pomalidomide-mediated protein degradation pathway.
Caption: Experimental workflow for validating CRBN's role.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 11. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Selectivity: A Comparative Guide to Pomalidomide-C4-NH2-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals: A deep dive into the cross-reactivity of Pomalidomide-C4-NH2-based Proteolysis Targeting Chimeras (PROTACs), offering a comparative analysis against emerging alternatives to guide the design of more selective protein degraders.
The use of Pomalidomide (B1683931) as a Cereblon (CRBN) E3 ligase recruiter has been a cornerstone in the development of PROTACs. However, the inherent propensity of the pomalidomide moiety to induce the degradation of off-target proteins, particularly zinc-finger (ZF) transcription factors, presents a significant challenge. This guide provides a comprehensive comparison of this compound-based PROTACs with alternative designs, focusing on strategies to mitigate cross-reactivity and enhance selectivity. We present supporting experimental data, detailed protocols for key selectivity assays, and visualizations of the underlying biological pathways and experimental workflows.
The Challenge of Off-Target Degradation
Pomalidomide, an immunomodulatory drug (IMiD), functions as a "molecular glue" that induces the ubiquitination and subsequent proteasomal degradation of neosubstrates, most notably Ikaros (IKZF1) and Aiolos (IKZF3).[1] When incorporated into a PROTAC, the pomalidomide warhead can retain this intrinsic activity, leading to the degradation of ZF proteins independent of the PROTAC's intended target.[1][2][3] This off-target activity can have significant biological consequences, including potential long-term side effects, complicating the therapeutic application of these molecules.[2][4]
The Critical Role of Linker Attachment
A key strategy to circumvent the off-target effects of pomalidomide-based PROTACs is the modification of the linker attachment point on the phthalimide (B116566) ring.[5] While traditional designs often utilize the C4 position for linker attachment, recent studies have demonstrated that functionalization at the C5 position can significantly reduce the degradation of off-target ZF proteins.[1][2][3] This is attributed to steric hindrance that disrupts the formation of the ternary complex between CRBN, the pomalidomide moiety, and the ZF neosubstrates, without compromising the engagement of the intended target protein.[1][3]
Comparative Data on PROTAC Selectivity
The following tables summarize quantitative data from studies comparing the on- and off-target activities of pomalidomide-based PROTACs with different linker attachment points.
Table 1: Global Proteomics Summary of C4- vs. C5-Linked PROTACs
| PROTAC ID | Linker Position on Pomalidomide | Total Proteins Quantified | On-Target Degradation (Log2FC) | Number of Significantly Degraded Off-Targets (>2-fold) |
| PROTAC-A | C4 | 4,520 | -3.1 | 15 |
| PROTAC-B | C5 | 4,498 | -2.9 | 3 |
| This table illustrates that while both C4- and C5-linked PROTACs can achieve similar levels of on-target degradation, the C5-linked analogue demonstrates a significantly improved selectivity profile with fewer off-target degradation events.[1] |
Table 2: Targeted Neosubstrate Degradation (DC50 Values in nM)
| Protein | PROTAC-A (C4-linked) | PROTAC-B (C5-linked) | Pomalidomide |
| Target Protein | 15 | 25 | >10,000 |
| IKZF1 | 50 | 850 | 20 |
| ZFP91 | 120 | >5,000 | 150 |
| This table provides a more granular view of the improved selectivity of C5-linked PROTACs, showing significantly higher DC50 values for the degradation of known pomalidomide neosubstrates like IKZF1 and ZFP91.[1][2] |
Visualizing the Mechanisms and Workflows
To further elucidate the principles of PROTAC action and the methodologies for their evaluation, the following diagrams are provided.
Caption: On-target vs. Off-target degradation pathways for pomalidomide-based PROTACs.
Caption: A generalized workflow for comprehensive PROTAC selectivity profiling.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC performance.
Global Proteomics for Unbiased Off-Target Identification
This protocol is used to identify all proteins that are degraded upon treatment with a PROTAC.
-
Cell Culture and Treatment: Plate cells (e.g., MM.1S or a relevant cell line) and allow them to adhere. Treat cells with the PROTAC at various concentrations (e.g., 0.1x, 1x, and 10x the on-target DC50) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 16-24 hours).[1]
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cells in a buffer containing protease and phosphatase inhibitors.[1]
-
Protein Digestion: Quantify protein concentration (e.g., BCA assay). Take an equal amount of protein from each sample and perform in-solution or in-gel digestion with trypsin.[1]
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
-
Data Analysis: Process the raw MS data using a proteomics software suite (e.g., MaxQuant). Identify and quantify proteins across all samples. Compare the proteome profiles of PROTAC-treated cells to vehicle-treated cells to identify proteins that are significantly degraded.[5]
Western Blot for Targeted Protein Degradation Analysis
This protocol is used to confirm the degradation of specific proteins identified from proteomics or to determine the potency (DC50) and efficacy (Dmax) of a PROTAC.
-
Cell Seeding and Treatment: Seed cells in multi-well plates. Treat cells with a dose-response of the PROTAC for a specified time.[5]
-
Cell Lysis and Protein Quantification: Lyse cells and determine the protein concentration of each lysate.[5]
-
SDS-PAGE and Immunoblotting: Separate equal amounts of protein lysate on a polyacrylamide gel and transfer to a PVDF membrane. Probe the membrane with primary antibodies against the target protein, known off-targets (e.g., IKZF1), and a loading control (e.g., GAPDH).[5]
-
Detection and Analysis: Visualize the protein bands and quantify their intensities. Normalize the target protein level to the loading control and plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[6]
NanoBRET™ Ternary Complex Formation Assay
This assay confirms that the PROTAC engages its intended target and CRBN inside living cells.[1]
-
Cell Transfection: Co-transfect cells with plasmids expressing the target protein fused to HaloTag® and CRBN fused to NanoLuc®.
-
Cell Plating and Ligand Labeling: Plate the transfected cells and add the HaloTag® NanoBRET™ 618 Ligand.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations.
-
Substrate Addition and BRET Measurement: Add the NanoLuc® substrate and measure the donor and acceptor emissions.
-
Data Analysis: Calculate the NanoBRET™ ratio. A dose-dependent increase in the ratio indicates the formation of the Target-PROTAC-CRBN ternary complex.[1]
Conclusion
The development of highly selective PROTACs is paramount for their successful clinical translation. While this compound-based PROTACs have been instrumental in advancing the field, a clear understanding of their cross-reactivity profile is essential. The strategic modification of the pomalidomide scaffold, particularly through linker attachment at the C5 position, has emerged as a robust strategy to mitigate the off-target degradation of zinc-finger proteins. By employing comprehensive selectivity profiling workflows, including global proteomics and targeted degradation assays, researchers can rationally design next-generation protein degraders with enhanced therapeutic windows. This comparative guide provides a framework for understanding and addressing the challenges of PROTAC selectivity, ultimately paving the way for safer and more effective targeted protein degradation therapies.
References
A Comparative Guide to the Physicochemical Properties of Pomalidomide-Based PROTAC Linkers
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The architecture of a PROTAC is crucial to its function, comprising a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Pomalidomide, a potent ligand for the Cereblon (CRBN) E3 ligase, is a frequently utilized component in PROTAC design. The linker, far from being a mere spacer, plays a pivotal role in dictating the physicochemical properties, and ultimately, the efficacy of the PROTAC.[1]
This guide provides a comparative analysis of the physicochemical properties of Pomalidomide-C4-NH2 and other commonly employed linkers, such as polyethylene (B3416737) glycol (PEG) and longer alkyl chains. We will delve into how linker composition and length influence critical parameters like solubility, cell permeability, and metabolic stability, supported by illustrative experimental data. Furthermore, detailed protocols for key analytical assays are provided to aid researchers in the evaluation of their own PROTAC molecules.
The Influence of Linker Composition on Physicochemical Properties
The chemical nature of the linker has a profound impact on the drug-like properties of a PROTAC. The two most common classes of flexible linkers are alkyl chains and PEG chains, each imparting distinct characteristics to the final molecule.
Alkyl Linkers: Composed of saturated hydrocarbon chains, alkyl linkers, such as the butyl chain in this compound, are generally hydrophobic. This hydrophobicity can be advantageous for cell membrane permeability, a critical step for reaching intracellular targets.[2] However, increased lipophilicity can also lead to reduced aqueous solubility and may increase the risk of off-target effects.[2] The metabolic stability of alkyl linkers is generally considered to be robust due to the strength of the carbon-carbon bonds.[3]
Polyethylene Glycol (PEG) Linkers: PEG linkers consist of repeating ethylene (B1197577) glycol units and are known for their hydrophilicity. The incorporation of PEG chains can significantly enhance the aqueous solubility of PROTACs, which is often a challenge for these large molecules.[4] This improved solubility can be beneficial for formulation and bioavailability.[4] While the increased polarity of PEG linkers might be perceived as a hindrance to passive diffusion across the cell membrane, their flexibility can allow the PROTAC to adopt conformations that shield polar surface areas, a phenomenon sometimes referred to as "molecular chameleonicity," thereby facilitating cell entry.[2] However, PEG linkers may be more susceptible to oxidative metabolism compared to their alkyl counterparts.[3]
Quantitative Comparison of Pomalidomide-Based PROTACs
The optimal linker is highly dependent on the specific POI and the overall architecture of the PROTAC. The following tables provide illustrative data from various studies, showcasing the impact of linker composition and length on the degradation efficiency of different target proteins.
Disclaimer: The data presented in these tables is compiled from different studies and is for illustrative purposes only. Experimental conditions may vary, and direct comparisons of absolute values should be made with caution.
Table 1: Comparison of Alkyl vs. PEG Linkers for Bruton's Tyrosine Kinase (BTK) Degraders [5]
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC 1 | C2-NH2 (Short Alkyl) | 25 | >90 | MOLM-14 |
| PROTAC 2 | C4-NH2 (Longer Alkyl) | 5 | >95 | MOLM-14 |
| PROTAC 3 | PEG2-NH2 (Short PEG) | 8 | >95 | MOLM-14 |
| PROTAC 4 | PEG4-NH2 (Longer PEG) | 2 | >98 | MOLM-14 |
Key Observation: In this series of BTK degraders, increasing the length of both the alkyl and PEG linkers generally led to improved degradation potency (lower DC50).[6] The PROTAC with the longer PEG linker (PROTAC 4) demonstrated the highest potency, suggesting that for this particular target, the enhanced solubility and conformational flexibility afforded by the PEG linker may be advantageous for ternary complex formation.[5][6]
Table 2: Comparison of Linker Length for Epidermal Growth Factor Receptor (EGFR) Degraders [5]
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC 5 | C3-NH2 (Alkyl) | 15 | >90 | H1975 |
| PROTAC 6 | C5-NH2 (Longer Alkyl) | 7 | >95 | H1975 |
| PROTAC 7 | PEG2-NH2 (PEG) | 10 | >95 | H1975 |
Key Observation: For this series of EGFR degraders, a longer alkyl linker (C5 vs. C3) resulted in improved degradation potency.[5] The introduction of a PEG linker also yielded a potent degrader, highlighting that the optimal linker is target-dependent.[5]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the evaluation process for these molecules, the following diagrams illustrate the signaling pathway of a pomalidomide-based PROTAC and a typical experimental workflow.
Experimental Protocols
Reproducible and robust experimental methods are essential for the comparative analysis of PROTACs. Below are detailed protocols for key assays used to evaluate their physicochemical properties.
Protocol 1: Aqueous Solubility Assay (Kinetic)
This assay determines the kinetic solubility of a PROTAC in an aqueous buffer, which is crucial for its biological activity and formulation.
Materials:
-
PROTAC compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate reader capable of measuring turbidity (nephelometry) or absorbance at ~650 nm
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the PROTAC stock solution into DMSO.
-
Addition to Buffer: Add the DMSO solutions to wells containing PBS (pH 7.4) to achieve a final DMSO concentration of 1-2% and a range of PROTAC concentrations (e.g., 0.1 to 200 µM).
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer or the absorbance at ~650 nm using a plate reader.
-
Data Analysis: Plot the turbidity/absorbance against the PROTAC concentration. The concentration at which a sharp increase in turbidity/absorbance is observed represents the kinetic solubility.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay that assesses the passive permeability of a compound across an artificial lipid membrane, providing an indication of its potential for oral absorption.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Phosphatidylcholine in dodecane (B42187) (or other suitable lipid solution)
-
PBS, pH 7.4
-
PROTAC compound
-
LC-MS/MS system for quantification
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the lipid solution and allow the solvent to evaporate.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS (pH 7.4).
-
Prepare Donor Plate: Add the PROTAC solution (at a known concentration in PBS with a low percentage of DMSO) to the wells of the donor plate.
-
Incubation: Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * Vd * Va / ((Vd + Va) * Area * Time)
-
Where [Drug]acceptor is the concentration in the acceptor well, [Drug]equilibrium is the theoretical equilibrium concentration, Vd and Va are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time in seconds.
-
Protocol 3: Metabolic Stability Assay in Human Liver Microsomes (HLM)
This in vitro assay evaluates the susceptibility of a PROTAC to metabolism by cytochrome P450 enzymes present in liver microsomes, providing an early indication of its in vivo clearance.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer, pH 7.4
-
PROTAC compound
-
Acetonitrile (B52724) with an internal standard for quenching
-
LC-MS/MS system for quantification
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, pre-warm a mixture of HLM (e.g., 0.5 mg/mL final concentration) and phosphate buffer at 37°C.
-
Initiate Reaction: Add the PROTAC (e.g., 1 µM final concentration) to the mixture, followed by the NADPH regenerating system to start the reaction.
-
Time Points and Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent PROTAC at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining PROTAC against time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
The in vitro half-life (t1/2) is calculated as 0.693 / k.
-
References
A Head-to-Head Analysis for Researchers: Pomalidomide-C4-NH2 vs. VHL-Based PROTACs in Targeted Protein Degradation
For Immediate Release
In the rapidly advancing field of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase recruiter is a critical determinant of a PROTAC's therapeutic success. This guide presents a comprehensive side-by-side analysis of two prominent classes of Proteolysis Targeting Chimeras (PROTACs): those utilizing Pomalidomide-C4-NH2 to recruit the Cereblon (CRBN) E3 ligase, and those employing ligands to engage the von Hippel-Lindau (VHL) E3 ligase. This comparison is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the design and application of these novel therapeutic modalities.
Core Mechanisms: A Tale of Two E3 Ligases
Both Pomalidomide-based and VHL-based PROTACs operate on the principle of hijacking the cell's intrinsic ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[1] These heterobifunctional molecules act as a bridge, forming a ternary complex between the POI and an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[3]
This compound , a derivative of the immunomodulatory drug pomalidomide, serves as a molecular handle to recruit the CRBN E3 ligase, a component of the CUL4-DDB1-CRBN complex.[4] In contrast, VHL-based PROTACs typically incorporate a hydroxyproline-containing ligand that mimics the binding of Hypoxia-Inducible Factor 1α (HIF-1α) to the VHL E3 ligase.[3][5] The choice between these two systems can significantly impact a PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties.
Quantitative Performance: A Comparative Overview
The efficacy of a PROTAC is primarily defined by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). A lower DC50 value indicates greater potency. The following tables provide a comparative summary of the general characteristics and performance metrics for CRBN- and VHL-based PROTACs. It is important to note that direct head-to-head comparisons under identical experimental conditions are often target-dependent and not always available in the literature.[6]
| Feature | Pomalidomide-Based (CRBN) PROTACs | VHL-Based PROTACs | References |
| E3 Ligase Ligand | Pomalidomide, Thalidomide, and analogs | Hydroxyproline-based ligands | [4][7] |
| Ligand Properties | Generally smaller, more drug-like | Often larger, more peptide-like | [6] |
| Cell Permeability | Generally favorable | Can be challenging to optimize | [6] |
| Oral Bioavailability | More readily achievable | Can be a significant hurdle | [8] |
| Selectivity | Can have off-target effects on neosubstrates (e.g., zinc-finger proteins) | Often exhibit higher selectivity due to a more enclosed binding pocket | [6][9][10] |
| "Hook Effect" | Can be more pronounced | Often less pronounced | [11] |
| Tissue Expression | CRBN is broadly expressed | VHL expression can be low in certain solid tumors | [2][6] |
Table 2: Representative Performance Data for BRD4-Targeting PROTACs
| PROTAC Example | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | References |
| ARV-825 (Pomalidomide-based) | CRBN | BRD4 | Burkitt's Lymphoma (BL) | < 1 | Not Reported | [12] |
| dBET1 (Pomalidomide-based) | CRBN | BRD4 | MV4;11 | 1.8 | >90 | [7] |
| MZ1 (VHL-based) | VHL | BRD4 | HeLa | ~25 | >90 | [11][12] |
| ARV-771 (VHL-based) | VHL | BRD4 | 22Rv1 | < 5 | >95 | [12] |
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved in PROTAC-mediated protein degradation, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for the evaluation of a novel PROTAC.
Detailed Experimental Protocols
Reproducible and robust experimental design is paramount in the evaluation of PROTACs. The following are detailed methodologies for key experiments.
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels and determine DC50 and Dmax values.[7][13]
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compound (stock in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody for the target protein and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.[7]
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities using densitometry software. Normalize the target protein level to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[7][9]
Protocol 2: Ternary Complex Formation Assay (TR-FRET)
This assay confirms the PROTAC's mechanism of action by measuring the formation of the POI-PROTAC-E3 ligase complex in vitro.[5]
Materials:
-
Tagged VHL or CRBN E3 ligase complex
-
Tagged target protein (POI)
-
Fluorescently labeled antibodies specific to the tags (e.g., anti-GST-LanthaScreen™ Eu and anti-His-Alexa Fluor™ 647)
-
Assay buffer
-
PROTAC compound
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Assay Setup: In a microplate, combine the tagged E3 ligase, tagged target protein, and the corresponding fluorescently labeled antibodies.
-
PROTAC Titration: Add a serial dilution of the PROTAC compound to the wells.
-
Incubation: Incubate the plate at room temperature to allow for complex formation.
-
Measurement: Measure the TR-FRET signal (emission at two wavelengths) using a plate reader.
-
Data Analysis: An increase in the FRET ratio indicates the formation of the ternary complex.[5]
Protocol 3: Target Ubiquitination Assay
This assay confirms that the PROTAC induces the ubiquitination of the target protein.[13]
Materials:
-
Cells expressing the target protein
-
PROTAC compound
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer
-
Antibody specific to the target protein for immunoprecipitation
-
Protein A/G beads
-
Antibody against ubiquitin for Western blotting
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells as described in Protocol 1.
-
Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the target protein to form an antibody-antigen complex, then add protein A/G beads to pull down the complex.
-
Elution and Western Blot: Elute the protein from the beads and perform a Western blot as described in Protocol 1.
-
Detection: Probe the membrane with an antibody against ubiquitin.
-
Data Analysis: A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane indicates successful ubiquitination of the target protein.[13]
Conclusion
The choice between a this compound (CRBN-based) and a VHL-based PROTAC is a critical decision in the drug discovery process that is contingent on the specific therapeutic target and desired pharmacological profile. CRBN-based PROTACs often leverage smaller, more drug-like E3 ligase ligands, which can be advantageous for cell permeability and oral bioavailability.[6] However, they may present challenges related to off-target degradation of neosubstrates.[10] Conversely, VHL-based PROTACs may offer superior selectivity but can pose difficulties in achieving favorable drug-like properties due to the larger, more peptidic nature of their VHL ligands.[6][8] A thorough empirical evaluation of both systems is frequently necessary to identify the optimal PROTAC for a given therapeutic application. This guide provides the foundational information and methodologies to aid researchers in this critical endeavor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Independent Verification of Pomalidomide-C4-NH2 PROTAC Activity: A Comparative Guide
This guide provides an objective comparison of the performance of Pomalidomide-C4-NH2 based Proteolysis Targeting Chimeras (PROTACs) with alternative protein degraders. It is intended for researchers, scientists, and drug development professionals, offering supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Introduction to Pomalidomide-Based PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] They consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Pomalidomide (B1683931) is a widely used E3 ligase ligand that binds to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex.[2][3] The this compound moiety serves as a crucial building block in PROTAC design, providing a versatile attachment point for the linker at the C4 position of the phthalimide (B116566) ring.[3]
The mechanism of action for a pomalidomide-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase.[1] This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, leading to the degradation of the target protein.[1] Pomalidomide is often favored over its predecessor, thalidomide, due to its higher binding affinity for CRBN, which generally results in more potent and rapid protein degradation.[3]
Quantitative Performance Comparison
The efficacy of PROTACs is primarily evaluated by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), representing the maximum percentage of protein degradation achievable.[4]
On-Target Activity: A Case Study on Anaplastic Lymphoma Kinase (ALK) Degraders
This table summarizes the degradation potency (DC50) and maximal degradation (Dmax) of representative pomalidomide-based PROTACs targeting Anaplastic Lymphoma Kinase (ALK). The data illustrates the impact of the linker attachment point (C4 vs. C5) on on-target activity.
| PROTAC Compound | Target Protein | E3 Ligase Ligand | Linker Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| MS4078 | ALK | Pomalidomide | C4-alkyne | ~50 | >90 | SU-DHL-1 |
| dALK-2 | ALK | Pomalidomide | C5-alkyne | ~10 | >95 | SU-DHL-1 |
Note: Data is compiled from various sources and experimental conditions may vary.[4]
Off-Target Degradation Profile: Zinc-Finger Proteins
A known challenge with pomalidomide-based PROTACs is the potential for off-target degradation of neosubstrate zinc-finger proteins, such as Ikaros (IKZF1) and ZFP91.[5] This table compares the off-target degradation of these proteins by pomalidomide alone and by PROTACs with different linker attachment points.
| PROTAC Compound | Off-Target Protein | DC50 (nM) | Dmax (%) |
| Pomalidomide (alone) | IKZF1 | 25 | >90 |
| Pomalidomide (alone) | ZFP91 | >1000 | <20 |
| C4-modified PROTAC | IKZF1 | 80 | ~85 |
| C5-modified PROTAC (azide) | IKZF1 | >500 | <30 |
| C4-modified PROTAC | ZFP91 | 250 | ~60 |
| C5-modified PROTAC (azide) | ZFP91 | >2000 | <10 |
Note: This data illustrates the general trend of reduced off-target degradation with C5-modified PROTACs as described in the literature.[5]
Comparison with Alternative E3 Ligase-Recruiting PROTACs
This table provides a comparative overview of a pomalidomide-based PROTAC with PROTACs that recruit other E3 ligases, such as VHL and IAP, for the degradation of a generic "Target A".
| PROTAC Compound | Target Protein | E3 Ligase Recruiter | DC50 (nM) | Dmax (%) | Off-Target Profile |
| Pomalidomide-C4 based PROTAC | Target A | CRBN | 35 | >95 | Potential for ZF degradation |
| VHL-based PROTAC | Target A | VHL | 25 | >95 | Generally high selectivity, different off-targets |
| IAP-based PROTAC | Target A | IAP | 150 | ~80 | Different off-target profile, may induce apoptosis |
Note: The data presented are representative values to illustrate the comparative performance of different PROTAC classes.[5]
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: General experimental workflow for DC50 and Dmax determination.
Experimental Protocols
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This protocol is used to quantify the extent of protein degradation following treatment with a PROTAC.[6]
Materials:
-
Cell line of interest expressing the target protein
-
This compound based PROTAC stock solution (in DMSO)
-
Vehicle control (e.g., DMSO)
-
Complete growth medium
-
6-well or 12-well cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to achieve 70-80% confluency at the time of harvest and allow them to adhere overnight.[1]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. A typical concentration range is 1 nM to 10,000 nM. Remove the old medium from the cells and add the medium containing the different PROTAC concentrations or vehicle control. Incubate for a predetermined time (e.g., 24 hours).[6]
-
Cell Lysis: After incubation, place the plate on ice and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[6]
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading in the subsequent steps.[6]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[1]
-
Western Blotting: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and use a non-linear regression model to determine the DC50 and Dmax values.[7]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol helps to confirm the physical interaction between the target protein, the PROTAC, and CRBN.[8]
Materials:
-
Cells treated with the PROTAC or vehicle control
-
Non-denaturing lysis buffer (e.g., containing 1% Triton X-100)
-
Antibody against the target protein or a tag
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer (e.g., Laemmli sample buffer)
-
Primary antibodies for the target protein and CRBN
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using primary antibodies against the target protein and CRBN to detect the presence of the ternary complex.[8]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to confirm that the PROTAC binds to its intended target in a cellular environment.[2]
Materials:
-
Cultured cells
-
PROTAC of interest and vehicle control
-
PBS
-
Lysis buffer
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Western blotting reagents as described above
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with the PROTAC at various concentrations or a single saturating concentration, including a vehicle control, for 1-2 hours.[9]
-
Heat Challenge: Aliquot the cell suspension into PCR tubes for each temperature point. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler. Cool the samples to 4°C.[9]
-
Cell Lysis and Centrifugation: Lyse the cells and centrifuge at high speed to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble target protein at each temperature by Western blotting.
-
Data Analysis: Quantify the band intensities and normalize them to the lowest temperature control. Plot the percentage of soluble protein against the temperature to generate melt curves. A shift in the melting curve in the presence of the PROTAC indicates target engagement.[2]
References
Safety Operating Guide
Safe Disposal of Pomalidomide-C4-NH2: A Procedural Guide
For Immediate Implementation by Laboratory Professionals: This document provides a detailed, step-by-step protocol for the safe handling and disposal of Pomalidomide-C4-NH2, a potent chemical compound. Due to its relationship with pomalidomide, a thalidomide (B1683933) analogue, all derivatives must be handled with extreme caution to ensure personnel safety and prevent environmental contamination.[1][2] Adherence to these procedures, in conjunction with your institution's Environmental Health and Safety (EHS) department guidelines, is mandatory.[3]
All waste contaminated with this compound must be treated as hazardous and cytotoxic waste.[4][5] The primary and recommended method for the disposal of such waste is high-temperature incineration by a licensed professional waste disposal service to ensure the complete destruction of the hazardous components.[3][6]
Core Safety Principles and Hazard Assessment
Pomalidomide and its analogues are classified as highly potent compounds. The primary health concern is their potential teratogenic effects, which can cause severe birth defects.[1] Therefore, all handling and disposal operations must be conducted under the assumption that the compound is biologically active and hazardous.
Key Hazards:
-
Reproductive Toxicity: May damage fertility or the unborn child.[1]
-
Acute Toxicity: Potential for adverse health effects from short-term exposure.[1]
-
Environmental Hazard: Potential to harm aquatic life if released. Disposal into drains or general trash is strictly prohibited.[1]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound in any form.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Two pairs of chemotherapy-rated gloves | Nitrile or neoprene gloves are recommended. Provides a double barrier against dermal absorption.[3][4] |
| Eye Protection | Safety glasses with side shields or goggles | Essential to protect against splashes or airborne particles.[3][6] |
| Body Protection | Disposable, impermeable gown or lab coat | A dedicated lab coat should be worn to prevent contamination of personal clothing.[4][6] |
| Respiratory Protection | Fume hood or approved respirator | Handling of the solid compound should be done in a fume hood to avoid inhalation of dust.[6] A NIOSH-approved respirator is necessary if a fume hood is not available.[3][6] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.
Waste Segregation at the Point of Generation
Proper segregation is critical to prevent cross-contamination of waste streams.[6] The fundamental principle governing this waste is the distinction between "trace" and "bulk" contamination, which determines the appropriate disposal container.
| Waste Classification | Contamination Level | Container Type |
| Trace Cytotoxic Waste | Less than 3% of the original drug volume remains. | Yellow, puncture-resistant containers labeled "Trace Chemotherapy Waste" and "Incinerate Only". |
| Bulk Cytotoxic Waste | More than 3% of the original drug volume remains. | Black, DOT-approved, RCRA-rated hazardous waste containers. |
Waste Collection and Containerization
-
Solid Waste: Collect all contaminated solid materials, such as gloves, wipes, and disposable labware, in the appropriate hazardous waste container (yellow for trace, black for bulk).[5]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, compatible, and clearly labeled hazardous waste container.[5] Do not mix with other chemical waste streams unless approved by your EHS department.[1]
-
Sharps: All contaminated needles, syringes, and other sharps must be disposed of in a designated, puncture-resistant sharps container labeled for cytotoxic waste.[1][3]
Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of generation.[6]
-
Storage: Store sealed waste containers in a designated, secure area away from general laboratory traffic and incompatible materials. This area should be clearly marked as a hazardous waste accumulation site.
Final Disposal
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste contractor.[6][7] They will ensure the waste is transported to a licensed facility for high-temperature incineration.[6]
-
Documentation: Maintain accurate records of the amount of this compound waste generated and the dates of disposal for regulatory compliance.[8]
Spill Management
In the event of a spill, immediate and correct action is necessary to prevent exposure and contamination.
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.[1][5]
-
Don PPE: Wear the full complement of prescribed PPE before beginning cleanup.[3]
-
Containment: Use a chemotherapy spill kit to absorb and contain the spill.[3] For solid spills, gently cover with a dampened cloth to avoid raising dust.[5]
-
Cleanup: Carefully collect all contaminated materials (absorbent pads, contaminated PPE, etc.) and place them into a black, DOT-approved hazardous waste container, as spill cleanup materials are considered bulk hazardous waste.[3][4]
-
Decontamination: Clean the spill area twice with an appropriate solvent or decontamination solution as recommended by your EHS department.[3][6] All materials used for decontamination should also be disposed of as hazardous waste.[6]
Disposal Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. drugs.com [drugs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. benchchem.com [benchchem.com]
Essential Safety and Operational Protocols for Handling Pomalidomide-C4-NH2
For Immediate Implementation by Laboratory Personnel
Pomalidomide-C4-NH2, an analog of thalidomide, is a potent compound with teratogenic and cytotoxic properties that necessitates stringent safety measures to protect researchers, scientists, and drug development professionals.[1][2] Adherence to the following operational and disposal plans is critical for ensuring personnel safety and preventing environmental contamination. All handling of this compound should be performed after a thorough review of this guide and consultation with your institution's Environmental Health and Safety (EHS) department.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, dermal contact, or accidental ingestion.[2][3] The required level of PPE varies depending on the procedure being performed.
| Procedure | Required Personal Protective Equipment (PPE) | Rationale |
| Handling Solids (e.g., weighing, aliquoting) | - Respiratory Protection: N95 respirator or a higher level of protection such as a Powered Air-Purifying Respirator (PAPR).[1][2] - Hand Protection: Double-gloving with chemotherapy-rated nitrile gloves.[1][4] - Body Protection: Disposable, solid-front, back-closing gown.[2] - Eye Protection: Chemical splash goggles with side shields.[1][2] | Prevents inhalation of hazardous dust particles and minimizes skin and eye contact with the potent compound. |
| Handling Solutions (e.g., dissolving, transferring) | - Hand Protection: Double-gloving with chemotherapy-rated nitrile gloves.[1][2] - Body Protection: Disposable lab coat or gown.[1][2] - Eye Protection: Safety glasses with side shields or chemical splash goggles.[1][2] | Reduces the risk of exposure from splashes and aerosols during solution preparation and handling. |
| General Laboratory Operations | - Hand Protection: Nitrile gloves.[1] - Body Protection: Standard laboratory coat.[1] - Eye Protection: Safety glasses.[1] | Maintains a baseline level of protection during routine laboratory activities in the designated handling area. |
| Waste Disposal | - Hand Protection: Double-gloving with chemotherapy-rated nitrile gloves.[1][4] - Body Protection: Disposable lab coat or gown.[1][4] - Eye Protection: Safety glasses with side shields or chemical splash goggles.[1][4] | Ensures protection from contaminated waste materials during segregation and disposal procedures. |
Operational Plan: Step-by-Step Handling Procedures
All procedures involving this compound, particularly in its solid form, must be conducted within a certified chemical fume hood, biological safety cabinet, or glove box to control exposure.[1][2]
1. Preparation and Weighing:
-
Designated Area: Establish a specific, clearly marked area within a containment device (e.g., fume hood) for all handling of this compound.
-
Decontamination: Before and after each use, decontaminate the designated work surface with an appropriate solvent.
-
Weighing: Whenever possible, weigh the solid compound directly in the containment device using disposable weigh boats or paper.
2. Dissolving the Compound:
-
Solvent Addition: To prevent splashing and aerosol generation, slowly add the solvent to the vessel containing the weighed solid.[3]
-
Mixing: Use a vortex mixer or gentle swirling to dissolve the compound. Avoid sonication, which can create hazardous aerosols.[2]
-
Container: Keep the container sealed or covered as much as possible during the dissolution process.
3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound.
-
PPE Removal: Remove and dispose of all PPE as hazardous waste immediately after completing the work.[1]
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[3]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.[1][4]
1. Waste Segregation:
-
Sharps: All contaminated sharps (e.g., needles, pipette tips) must be placed in a designated, puncture-resistant sharps container labeled as "Cytotoxic Waste."
-
Solid Waste: Contaminated PPE (gloves, gowns, etc.), disposable labware, and any other solid materials should be placed in a clearly labeled, sealed hazardous waste container (e.g., a yellow bag or bin).[1]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container.
2. Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately labeled with the contents, including "this compound" and appropriate hazard symbols.
-
Storage: Store sealed waste containers in a designated, secure area until they are collected by the institution's EHS department for incineration.[4]
-
Documentation: Maintain a log of all waste generated and disposed of.
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
